molecular formula C70H142N6O6 B15573805 Lipid C2

Lipid C2

Cat. No.: B15573805
M. Wt: 1163.9 g/mol
InChI Key: CMQHGIZKEZAQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipid C2 is a useful research compound. Its molecular formula is C70H142N6O6 and its molecular weight is 1163.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C70H142N6O6

Molecular Weight

1163.9 g/mol

IUPAC Name

N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[4-[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C70H142N6O6/c1-5-9-13-17-21-25-29-33-37-41-45-65(77)61-75(62-66(78)46-42-38-34-30-26-22-18-14-10-6-2)55-51-71-69(81)49-53-73-57-59-74(60-58-73)54-50-70(82)72-52-56-76(63-67(79)47-43-39-35-31-27-23-19-15-11-7-3)64-68(80)48-44-40-36-32-28-24-20-16-12-8-4/h65-68,77-80H,5-64H2,1-4H3,(H,71,81)(H,72,82)

InChI Key

CMQHGIZKEZAQLN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of N-acetyl-D-sphingosine (C2-Ceramide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-D-sphingosine, a cell-permeable analog of the endogenous sphingolipid ceramide, has emerged as a critical bioactive molecule orchestrating a diverse array of cellular processes. This technical guide provides an in-depth exploration of the biological roles of N-acetyl-D-sphingosine, with a focus on its mechanisms of action in apoptosis, cell cycle regulation, and mitochondrial function. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug development.

Introduction: The Central Role of Ceramide in Cellular Signaling

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are central to sphingolipid metabolism and act as potent second messengers in response to a variety of extracellular stimuli and cellular stresses.[1][2][3] The inherent lipophilicity of endogenous ceramides, however, presents challenges for experimental manipulation. N-acetyl-D-sphingosine (C2-ceramide), with its short acetyl chain, offers a cell-permeable and biologically active tool to investigate the downstream effects of ceramide accumulation.[4][5][6] This analog effectively mimics endogenous ceramide, inducing critical cellular responses such as apoptosis, differentiation, and cell cycle arrest in a wide range of cell types.[4][5][6]

Core Biological Functions of N-acetyl-D-sphingosine

Induction of Apoptosis

A primary and extensively studied role of N-acetyl-D-sphingosine is the induction of programmed cell death, or apoptosis.[4][5][6][7] This process is fundamental for tissue homeostasis and the elimination of damaged or cancerous cells. C2-ceramide initiates apoptosis through multiple interconnected pathways, primarily involving the mitochondria and the activation of effector caspases.

N-acetyl-D-sphingosine directly targets mitochondria, leading to a cascade of events that culminate in cell death.[8][9][10] Key mitochondrial events induced by C2-ceramide include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): C2-ceramide can form channels in the outer mitochondrial membrane, increasing its permeability.[10][11] This leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[10][11]

  • Disruption of Mitochondrial Electron Transport Chain: C2-ceramide has been shown to inhibit complexes within the electron transport chain, such as complex I and III, leading to impaired mitochondrial respiration and ATP production.[10][12]

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), which can further damage cellular components and amplify the apoptotic signal.[8][12]

  • Alterations in Mitochondrial Morphology: Treatment with C2-ceramide often results in mitochondrial fragmentation, a dynamic process linked to the induction of apoptosis.[8][9]

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, including DNA fragmentation and the breakdown of cellular structures.[13][14] Studies have shown a significant increase in caspase-3 activation in cells treated with C2-ceramide.[14]

Regulation of Cell Cycle Progression

N-acetyl-D-sphingosine can arrest the cell cycle at various checkpoints, thereby inhibiting cellular proliferation. This anti-proliferative effect is a key aspect of its potential as an anti-cancer agent. C2-ceramide has been observed to induce cell cycle arrest at the G1/S and G2/M transitions.[15][16] This is achieved through the modulation of key cell cycle regulatory proteins, including a decrease in the activities of cyclin-dependent kinases (CDKs) such as p34cdc2 kinase and cdk2 kinase.[15]

Modulation of Protein Phosphatases

A critical mechanism through which N-acetyl-D-sphingosine exerts its effects is by activating specific protein phosphatases.[5][17][18][19] These enzymes counteract the activity of protein kinases, thereby regulating a multitude of signaling pathways.

  • Protein Phosphatase 2A (PP2A): C2-ceramide is a well-established activator of the heterotrimeric form of PP2A.[17] This activation is specific, as related sphingolipids do not have the same effect, and the inactive analog dihydro-C2-ceramide can inhibit PP2A activity.[17]

  • Protein Phosphatase 1 (PP1): C2-ceramide has also been shown to activate PP1, which is involved in the dephosphorylation of various cellular proteins.[20]

The activation of these phosphatases by C2-ceramide can lead to the dephosphorylation and subsequent inactivation of pro-survival signaling molecules, such as the protein kinase B (Akt).[18]

Quantitative Data Summary

The biological effects of N-acetyl-D-sphingosine are dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies.

Cell Line Effect Effective Concentration Reference
SH-SY5Y (Neuroblastoma)Decreased cell viability by ~60%25 µM[13]
H1299 (Lung Cancer)Increased G1 cell cycle arrest50 µM[16]
A549 (Lung Cancer)Reduced cell viability to ~70%50 µmol/l[21]
PC9 (Lung Cancer)Reduced cell viability to ~70%50 µmol/l[21]
Rat T9 Glioma Cells5.5-fold stimulation of protein phosphatase activity20 µM[17]
HL-60 (Leukemia)40-80% inhibition of c-myc RNA levels1-10 µM[22]
T cells (from old rats)Increased DNA fragmentationNot specified[14]
HSC-I (Squamous Cell Carcinoma)Dose-dependent toxicityNot specified[7]

Table 1: Effective Concentrations of N-acetyl-D-sphingosine in Various Cell Lines

Cell Line IC50 Value Reference
H1299 (Lung Cancer)22.9 µM (24h)[16]
C6 (Glioma)32.7 µM (in DMSO)[23]
CCD-18Co (Normal Colon)56.91 µM (in DMSO)[23]
CCD-18Co (Normal Colon)0.33 µM (in ethanol)[23]
HT29 (Colon Cancer)0.25 µM (in DMSO)[23]
Neutrophils (Phorbol ester-induced superoxide release)5 µM[24]

Table 2: IC50 Values of N-acetyl-D-sphingosine in Various Cell Lines

Signaling Pathways and Experimental Workflows

N-acetyl-D-sphingosine Induced Apoptosis Signaling Pathway

C2_Ceramide_Apoptosis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol C2_Ceramide N-acetyl-D-sphingosine (C2-Ceramide) Mito_Membrane Outer Mitochondrial Membrane C2_Ceramide->Mito_Membrane Forms Channels ETC Electron Transport Chain C2_Ceramide->ETC Inhibits PP2A PP2A C2_Ceramide->PP2A Activates CytoC Cytochrome c Mito_Membrane->CytoC Release ROS ROS ETC->ROS Generation Apaf1 Apaf-1 CytoC->Apaf1 Akt Akt (Pro-survival) PP2A->Akt Dephosphorylates (Inactivates) Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase3 Activates

Caption: N-acetyl-D-sphingosine induced apoptosis pathway.

Experimental Workflow for Assessing C2-Ceramide Induced Cytotoxicity

Cytotoxicity_Workflow start Start: Seed Cells treatment Treat with varying concentrations of N-acetyl-D-sphingosine start->treatment incubation Incubate for a defined period (e.g., 24h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Measure Absorbance/ Fluorescence assay->data_analysis results Calculate Cell Viability and IC50 Value data_analysis->results end End results->end

Caption: Workflow for cytotoxicity assessment.

Detailed Experimental Protocols

Cell Culture and Treatment with N-acetyl-D-sphingosine
  • Cell Lines: A variety of cell lines can be used, including but not limited to SH-SY5Y (neuroblastoma), H1299 (lung cancer), A549 (lung cancer), and HL-60 (leukemia).[13][16][21][22]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Preparation of C2-Ceramide Stock Solution: N-acetyl-D-sphingosine is typically dissolved in an organic solvent such as ethanol or DMSO to create a high-concentration stock solution.[1][23]

  • Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired final concentration of C2-ceramide (and a vehicle control, e.g., ethanol or DMSO alone). Treatment durations can range from a few hours to 48 hours or more, depending on the specific assay.[13][16][21]

Assessment of Cell Viability and Apoptosis
  • MTT Assay (Cell Viability):

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[13]

  • Lactate Dehydrogenase (LDH) Assay (Necrotic Cell Death):

    • After treatment, the culture supernatant is collected.

    • The supernatant is incubated with an LDH reaction mixture according to the manufacturer's instructions.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) to quantify the amount of LDH released from damaged cells.[13]

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Cells are harvested and washed with binding buffer.

    • Cells are resuspended in binding buffer containing FITC-conjugated Annexin V and PI.

    • After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][9]

  • TUNEL Assay (DNA Fragmentation):

    • Treated cells are fixed and permeabilized.

    • The cells are then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-hydroxyl ends of fragmented DNA.

    • The labeled DNA is visualized using a fluorescently-labeled streptavidin and analyzed by fluorescence microscopy or flow cytometry.[7]

Measurement of Ceramide-Activated Protein Phosphatase (CAPP) Activity
  • Principle: This assay measures the dephosphorylation of a radiolabeled substrate by cellular lysates in the presence or absence of N-acetyl-D-sphingosine.

  • Substrate Preparation: A protein substrate, such as myelin basic protein (MBP) or phosphorylase a, is radiolabeled with [γ-³²P]ATP using a protein kinase (e.g., protein kinase A).[19]

  • Assay Procedure:

    • Cellular lysates are prepared and incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 0.1 M DTT).[19]

    • N-acetyl-D-sphingosine (or vehicle control) is added to the lysates.

    • The reaction is initiated by the addition of the ³²P-labeled substrate.

    • After incubation, the reaction is stopped, and the amount of released ³²P-inorganic phosphate is quantified by scintillation counting.

    • Phosphatase activity is expressed as the amount of phosphate released per unit time per amount of protein.[19]

Conclusion and Future Directions

N-acetyl-D-sphingosine is a powerful tool for elucidating the complex and critical roles of ceramide in cellular signaling. Its ability to induce apoptosis and cell cycle arrest, particularly in cancer cells, underscores its therapeutic potential. Future research should continue to unravel the intricate network of signaling pathways modulated by C2-ceramide, identify novel downstream targets, and explore its efficacy in combination with other therapeutic agents. A deeper understanding of its in vivo effects and the development of targeted delivery systems will be crucial for translating the promising preclinical findings into clinical applications for the treatment of cancer and other diseases characterized by aberrant cell proliferation and survival.

References

Endogenous vs. Exogenous C2-Ceramide: A Technical Guide to Cellular Effects and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, senescence, and apoptosis. Dysregulation of ceramide metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. C2-ceramide (N-acetyl-d-sphingosine), a synthetic, cell-permeable analog of natural ceramides, is widely used as an experimental tool to investigate the cellular functions of its endogenous counterparts. However, the effects of exogenously supplied C2-ceramide are not always identical to those of endogenously generated ceramides, which have varying acyl chain lengths (e.g., C16, C18, C24). This technical guide provides an in-depth exploration of the core differences and similarities between the effects of endogenous and exogenous C2-ceramide, with a focus on signaling pathways, quantitative cellular responses, and detailed experimental methodologies.

Core Concepts: Endogenous vs. Exogenous C2-Ceramide

Endogenous ceramides are generated within the cell through three primary pathways: the de novo synthesis pathway in the endoplasmic reticulum, the breakdown of sphingomyelin by sphingomyelinases at the plasma membrane and in lysosomes, and the salvage pathway which recycles sphingosine.[1][2] The specific pathway of generation and the resulting acyl chain length of the ceramide molecule can influence its subcellular localization and downstream signaling effects.

Exogenous C2-ceramide, due to its short acyl chain, is cell-permeable and readily integrates into cellular membranes, where it can mimic the actions of endogenous ceramides.[3] However, studies have shown that exogenous C2-ceramide can also be metabolized by the cell, leading to the generation of endogenous long-chain ceramides, which may then be responsible for some of the observed biological effects.[1] This metabolic conversion is a critical consideration when interpreting data from experiments using exogenous C2-ceramide.

Comparative Effects on Cellular Processes

The cellular consequences of increased ceramide levels, whether from endogenous generation or exogenous application, are profound and often lead to anti-proliferative and pro-apoptotic outcomes. However, the specific quantitative effects can vary depending on the cell type and the nature of the ceramide.

Cell Viability and Apoptosis

Both endogenous and exogenous C2-ceramide are potent inducers of apoptosis in a wide range of cell types, particularly cancer cells. The apoptotic response is often dose- and time-dependent.

Table 1: Quantitative Effects of C2-Ceramide on Cell Viability and Apoptosis

Cell LineTreatmentConcentrationTime (hours)EffectCitation
Human Squamous Carcinoma (HSC-I)C2-CeramideDose-dependent-Toxic, induced apoptotic morphology[3]
Human Laryngeal Carcinoma (HEp-2)C2-Ceramide100 µM24Highest growth inhibition[4]
Human Laryngeal Carcinoma (HEp-2)C2-Ceramide-24Total apoptotic cells: 61.40%[4]
Ovarian Cancer (A2780)C2-CeramideVarious24Increased apoptotic rate[5]
Lung Cancer (H1299)C2-Ceramide22.9 µM24IC50[6]
Glioma (C6)Ceramide (in DMSO)32.7 µM-IC50[7]
Colon Cancer (HT29)Sphingomyelin (in DMSO)0.25 µM-IC50[7]
Normal Colon (CCD-18Co)Ceramide (in DMSO)56.91 µM-IC50[7]
Mouse Mammary Epithelial (HC11)C2-Ceramide10 µM4850% cell death[8]
Cell Cycle Arrest

In addition to apoptosis, ceramides can induce cell cycle arrest, preventing cellular proliferation.

Table 2: Effects of C2-Ceramide on Cell Cycle

Cell LineTreatmentConcentrationTime (hours)EffectCitation
Lung Cancer (H1299)C2-Ceramide50 µM24Significant increase in G1 arrest[6]

Signaling Pathways Modulated by C2-Ceramide

Ceramides act as second messengers, influencing a complex network of intracellular signaling pathways. The primary targets include protein kinases and phosphatases, which in turn regulate downstream effectors of apoptosis and cell cycle control.

Apoptotic Signaling Pathways

Exogenous C2-ceramide typically induces apoptosis through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase cascades.

C2_Ceramide Exogenous C2-Ceramide Mitochondria Mitochondria C2_Ceramide->Mitochondria induces Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Exogenous C2-Ceramide Induced Apoptotic Pathway.

Endogenous ceramide generation, often in response to cellular stress, also converges on this pathway. A key distinction is the upstream regulation. For instance, stress signals can activate sphingomyelinases to produce endogenous ceramide, which then initiates the apoptotic cascade.

Protein Kinase and Phosphatase Pathways

Ceramides are known to modulate the activity of several key signaling kinases and phosphatases, notably the Akt survival pathway and protein phosphatase 2A (PP2A).

Exogenous C2-ceramide has been shown to inhibit the pro-survival Akt/PKB signaling pathway. This is often achieved by promoting the dephosphorylation of Akt at key residues like Ser473 and Thr308, an effect that can be mediated by the activation of protein phosphatases such as PP2A.[9][10][11]

C2_Ceramide Exogenous C2-Ceramide PP2A PP2A (activation) C2_Ceramide->PP2A activates Akt_p Phospho-Akt (Ser473/Thr308) PP2A->Akt_p dephosphorylates Akt Akt (inactive) Akt_p->Akt Cell_Survival Cell Survival Akt_p->Cell_Survival promotes Akt->Cell_Survival inhibits

Figure 2: C2-Ceramide Inhibition of the Akt Survival Pathway.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in dissecting the nuanced roles of endogenous and exogenous ceramides. Below are detailed methodologies for key assays.

Measurement of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

  • Treat cells with various concentrations of C2-ceramide or vehicle control for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT reagent to each well.[12]

  • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Add 100 µL of solubilization solution to each well.[12]

  • Incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with C2-ceramide. Include untreated and positive controls.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[13]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be both Annexin V and PI positive.[13]

Analysis of Caspase Activation (Western Blot)

This technique is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies specific for pro- and cleaved forms of caspases (e.g., Caspase-3, Caspase-9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with C2-ceramide for various time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate activation.[15]

Quantification of Endogenous Ceramide Levels (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is the gold standard for accurate quantification of different ceramide species.

Materials:

  • Internal standards (e.g., C17-ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Harvest cells and add an internal standard.

  • Extract total lipids using a method such as the Bligh-Dyer extraction.

  • Dry the lipid extract under nitrogen and resuspend in an appropriate solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate different ceramide species using a suitable HPLC column and gradient.

  • Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) mode on the mass spectrometer.[16] The amount of each ceramide species is normalized to the internal standard and the initial sample amount (e.g., protein content or cell number).

Experimental Workflow Diagram

A logical workflow is essential for comparing the effects of endogenous and exogenous C2-ceramide.

Start Start: Cell Culture Treatment Treatment Start->Treatment Exogenous Exogenous C2-Ceramide Treatment->Exogenous Group 1 Endogenous_Stimuli Endogenous Ceramide Stimuli (e.g., Stress, Cytokines) Treatment->Endogenous_Stimuli Group 2 Assays Cellular & Molecular Assays Exogenous->Assays Endogenous_Stimuli->Assays Viability Cell Viability (MTT) Assays->Viability Apoptosis Apoptosis (Annexin V) Assays->Apoptosis Western Protein Analysis (Western Blot) Assays->Western LCMS Lipidomics (LC-MS/MS) Assays->LCMS Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis LCMS->Data_Analysis

Figure 3: Experimental Workflow for Comparative Analysis.

Conclusion

Both endogenous and exogenous C2-ceramide are critical molecules in the regulation of cellular fate. While exogenous C2-ceramide serves as a valuable tool to probe ceramide signaling, it is imperative for researchers to recognize its potential metabolic conversion and to design experiments that can distinguish between the direct effects of the short-chain analog and the downstream consequences of altered endogenous ceramide pools. The careful application of the quantitative assays and analytical methods detailed in this guide will enable a more precise understanding of the complex and multifaceted roles of ceramides in health and disease, ultimately aiding in the development of novel therapeutic strategies that target sphingolipid metabolism.

References

An In-Depth Technical Guide to Lipid C2 Nanoparticle Formulation Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the formulation of lipid nanoparticles (LNPs) encapsulating N-acetyl-D-sphingosine (C2-ceramide). C2-ceramide, a potent pro-apoptotic sphingolipid, holds significant therapeutic promise, particularly in oncology. However, its inherent hydrophobicity necessitates advanced formulation strategies, such as LNPs, to enable effective systemic delivery. This document details the critical components, manufacturing methodologies, characterization techniques, and the underlying biological pathways relevant to the development of C2-ceramide-based nanomedicines.

Core Principles of C2-Ceramide LNP Formulation

The successful formulation of stable and effective C2-ceramide LNPs hinges on the rational selection of lipid excipients that collectively contribute to the nanoparticle's structure, stability, and biological performance. These components are typically categorized as the primary lipid, structural or helper lipids, and a stabilizing lipid.

  • Primary Lipid (C2-Ceramide): As the active pharmaceutical ingredient (API), C2-ceramide forms the core lipid component. Its concentration within the formulation is a critical parameter that influences drug loading and the particle's overall therapeutic efficacy. Due to its high lipophilicity, it is readily incorporated into the lipid matrix of the nanoparticle.

  • Structural/Helper Lipids: These lipids are crucial for forming a stable bilayer or solid matrix that encapsulates the C2-ceramide.

    • Phospholipids: Saturated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are commonly used to provide structural rigidity and stability to the nanoparticle. DSPC has a high phase transition temperature, which contributes to a more solid and stable particle at physiological temperatures.[1]

    • Sterols: Cholesterol is a ubiquitous component in LNP formulations, where it acts as a "fluidity buffer."[1] It intercalates between the lipid tails, modulating the packing of the lipid matrix, enhancing particle stability, and reducing the likelihood of drug leakage.[2]

  • Stabilizing Lipid (PEGylated Lipid): To prevent aggregation and increase systemic circulation time, a lipid conjugated to polyethylene glycol (PEG) is included. The PEG chains form a hydrophilic corona on the nanoparticle surface, providing steric hindrance that prevents opsonization and clearance by the mononuclear phagocyte system.[2][3] PEGylated ceramides, such as C16-Ceramide-PEG, have been shown to be effective for this purpose.[3]

  • Charged Lipids (Optional): Depending on the desired surface charge and interaction with target cells, anionic lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) can be incorporated. A negative surface charge, as measured by zeta potential, can contribute to the colloidal stability of the formulation by inducing electrostatic repulsion between particles.[4]

Quantitative Formulation and Physicochemical Characteristics

Quantitative data is essential for the reproducible formulation and quality control of C2-ceramide LNPs. The following tables present a model formulation, derived from established principles for ceramide-based nanoparticles, and the expected physicochemical characteristics.[1][4]

Table 1: Model Composition of a C2-Ceramide Lipid Nanoparticle Formulation

ComponentExample MaterialMolar Ratio (%)Role in Formulation
Primary LipidC2-Ceramide~40-45Active Pharmaceutical Ingredient
Helper LipidCholesterol~35-40Stability and Fluidity Moderator[1]
Helper LipidDSPC~10-15Structural Component[1]
Charged LipidDPPG-Na~5Surface Charge and Stability[4]
Stabilizing LipidC16-Ceramide-PEG~1-2Steric Stabilization, Circulation[3]

Table 2: Target Physicochemical Characteristics of C2-Ceramide LNPs

ParameterAnalytical MethodTarget RangeSignificance
Mean Particle Size (Z-average)Dynamic Light Scattering (DLS)100 - 200 nmInfluences biodistribution and cellular uptake.[5]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2Indicates a narrow and uniform particle size distribution.[5]
Zeta PotentialElectrophoretic Light Scattering (ELS)-30 mV to -60 mVIndicates high colloidal stability due to electrostatic repulsion.[5]
Encapsulation EfficiencyHPLC / UV-Vis Spectroscopy> 85%Percentage of C2-ceramide successfully encapsulated within the LNP.[6]
MorphologyCryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, Lamellar/Solid CoreConfirms particle shape and internal structure.[7]

Experimental Protocols

The following sections provide detailed methodologies for the formulation and characterization of C2-ceramide LNPs based on the model composition.

C2-Ceramide LNP Formulation via Ethanol Injection

The ethanol injection method is a rapid and scalable technique for producing LNPs. It relies on the precipitation of lipids from an organic solvent upon rapid mixing with an aqueous phase.[4]

Materials:

  • C2-Ceramide

  • Cholesterol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • DPPG-Na (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt)

  • C16-Ceramide-PEG

  • Ethanol (200 proof, anhydrous)

  • Deionized Water

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of each lipid in ethanol at a concentration of 10 mg/mL.

  • Organic Phase Preparation: In a glass vial, combine the lipid stock solutions according to the molar ratios specified in Table 1. For a 1 mL final organic phase, the volumes would be calculated based on the desired total lipid concentration (e.g., 20 mg/mL).

  • Aqueous Phase Preparation: Use deionized water as the aqueous phase.

  • Nanoparticle Formation:

    • Set up a stir plate with a beaker containing the aqueous phase (e.g., 3 mL of deionized water), stirring at a constant and vigorous rate (e.g., 500 RPM).

    • Using a syringe pump for a controlled flow rate, inject the organic lipid phase (e.g., 1 mL) directly into the stirring aqueous phase. A typical volume ratio of aqueous to organic phase is 3:1.

    • The rapid dilution of ethanol in water causes the lipids to precipitate and self-assemble into nanoparticles.

  • Solvent Removal and Concentration: The resulting nanoparticle suspension will contain ethanol. Remove the ethanol and concentrate the LNPs using a tangential flow filtration (TFF) system or through dialysis against deionized water.

  • Sterilization: Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.

  • Storage: Store the final C2-ceramide LNP formulation at 4°C.

Physicochemical Characterization of C2-Ceramide LNPs

3.2.1 Particle Size and Polydispersity Index (PDI) Measurement by DLS

  • Sample Preparation: Dilute the LNP suspension in deionized water to achieve a suitable particle count rate for the DLS instrument (typically a 50 to 100-fold dilution).

  • Instrument Setup: Equilibrate the DLS instrument (e.g., a Malvern Zetasizer) to 25°C.

  • Measurement: Transfer the diluted sample to a disposable cuvette. Place the cuvette in the instrument and perform the measurement. The instrument software will report the Z-average mean diameter and the PDI. For robust results, perform measurements in triplicate.

3.2.2 Zeta Potential Measurement by ELS

  • Sample Preparation: Dilute the LNP suspension in 10 mM NaCl solution to ensure sufficient ionic strength for the measurement while minimizing the effect of the electrical double layer.

  • Instrument Setup: Use a folded capillary cell (e.g., DTS1070) for the measurement in a DLS/ELS instrument.

  • Measurement: Inject the diluted sample into the cell, ensuring no air bubbles are present. Perform the electrophoretic mobility measurement, from which the instrument calculates the zeta potential using the Smoluchowski equation. Perform measurements in triplicate.

3.2.3 Encapsulation Efficiency (EE) Quantification by HPLC

  • Total Drug Quantification (C_total): Disrupt a known volume of the LNP formulation by adding a solvent like methanol or isopropanol at a 1:9 ratio to dissolve the particles and release the encapsulated C2-ceramide. Quantify the C2-ceramide concentration using a validated HPLC method with a suitable standard curve.

  • Free Drug Quantification (C_free): Separate the unencapsulated C2-ceramide from the LNPs using centrifugal filter units (e.g., Amicon Ultra with a 100 kDa MWCO). The filtrate will contain the free drug. Quantify the C2-ceramide concentration in the filtrate using the same HPLC method.

  • Calculation: Calculate the EE% using the following formula: EE (%) = [(C_total - C_free) / C_total] x 100

Visualizing Workflows and Biological Pathways

Graphviz diagrams are provided to illustrate the logical flow of the formulation process and the molecular mechanism of action of C2-ceramide.

G Experimental Workflow for C2-Ceramide LNP Formulation cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Sterilization cluster_char Characterization A 1. Dissolve Lipids (C2-Ceramide, DSPC, Cholesterol, etc.) in Ethanol C 3. Rapid Injection of Ethanol Phase into Aqueous Phase with Stirring A->C B 2. Prepare Aqueous Phase (Deionized Water) B->C D 4. Self-Assembly of C2-Ceramide LNPs C->D E 5. Ethanol Removal & Concentration (e.g., TFF) D->E F 6. Sterile Filtration (0.22 µm filter) E->F G 7. DLS Analysis (Size & PDI) F->G H 8. ELS Analysis (Zeta Potential) F->H I 9. HPLC Analysis (Encapsulation Efficiency) F->I J 10. Cryo-TEM (Morphology) F->J

Caption: Experimental workflow for C2-Ceramide LNP formulation and characterization.

G C2-Ceramide Induced Apoptosis Signaling Pathway cluster_inhibition Inhibition of Survival Pathways cluster_activation Activation of Apoptotic Pathway C2_LNP C2-Ceramide LNP Cell Cancer Cell C2_LNP->Cell Cellular Uptake Akt Akt (Survival Signal) C2_LNP->Akt Inhibits NFkB NF-κB (Survival Signal) C2_LNP->NFkB Inhibits Bax Bax (Pro-Apoptotic) Akt->Bax Upregulates Mito Mitochondrion NFkB->Bax Upregulates Bax->Mito Permeabilizes Outer Membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: C2-Ceramide inhibits survival pathways, leading to caspase-mediated apoptosis.

Conclusion

The formulation of C2-ceramide into lipid nanoparticles is a critical strategy for leveraging its therapeutic potential. The principles outlined in this guide—rational selection of lipid components, controlled manufacturing processes, and comprehensive physicochemical characterization—are fundamental to developing a stable, effective, and reproducible nanomedicine. By understanding the interplay between formulation parameters and the biological mechanisms of C2-ceramide, researchers can optimize LNP design for enhanced drug delivery and therapeutic outcomes in fields such as oncology and beyond.

References

The Role of Ceramides in Cardiometabolic Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides, a class of bioactive sphingolipids, have emerged as critical mediators in the pathogenesis of cardiometabolic diseases, including insulin resistance, type 2 diabetes, and atherosclerosis. Elevated levels of specific ceramide species in plasma and tissues are strongly associated with adverse cardiovascular events and metabolic dysfunction. This technical guide provides a comprehensive overview of the role of ceramides in cardiometabolic disease, detailing the underlying molecular mechanisms, summarizing key quantitative data from clinical studies, and providing detailed experimental protocols for their investigation. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of ceramide biology and its therapeutic potential.

Introduction: Ceramides as Bioactive Lipids

Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingosine backbone N-acylated with a fatty acid of varying chain length. Beyond their structural role in cellular membranes, ceramides function as potent signaling molecules, regulating a multitude of cellular processes such as apoptosis, inflammation, and insulin signaling. An overaccumulation of ceramides, often driven by excess dietary saturated fats, can lead to cellular dysfunction, contributing to the development and progression of cardiometabolic disorders.

Pathophysiological Role of Ceramides in Cardiometabolic Disease

Insulin Resistance and Type 2 Diabetes

A hallmark of ceramide-induced pathology is the promotion of insulin resistance. Elevated intracellular ceramides interfere with the insulin signaling cascade, primarily by inhibiting the activation of protein kinase B (Akt/PKB), a crucial node in the pathway. This inhibition is mediated by at least two distinct mechanisms: the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, and the activation of atypical protein kinase C zeta (PKCζ), which prevents the proper localization and activation of Akt.[1][2][3] The net effect is impaired glucose uptake and utilization in peripheral tissues, a key feature of insulin resistance and type 2 diabetes.[2]

Atherosclerosis and Cardiovascular Disease

Ceramides are also deeply implicated in the development of atherosclerosis. They contribute to endothelial dysfunction, promote the aggregation of low-density lipoproteins (LDL) within the arterial wall, and induce inflammatory responses and apoptosis of various cell types within atherosclerotic plaques.[4] Specific plasma ceramide species, notably those containing palmitic (C16:0), stearic (C18:0), and nervonic (C24:1) fatty acids, have been identified as independent risk predictors for major adverse cardiovascular events.[5]

Quantitative Data on Ceramide Levels in Cardiometabolic Disease

Numerous clinical studies have demonstrated a significant elevation of specific ceramide species in patients with cardiometabolic diseases compared to healthy individuals. The following tables summarize key quantitative findings.

Ceramide SpeciesHealthy Controls (nmol/mL)Obese Type 2 Diabetes Patients (nmol/mL)Fold ChangeReference
C18:00.26 ± 0.030.38 ± 0.03~1.46[6]
C20:00.09 ± 0.0040.11 ± 0.004~1.22[6]
C24:10.43 ± 0.030.52 ± 0.04~1.21[6]
Total Ceramides2.37 ± 0.193.06 ± 0.26~1.29[6]
Table 1: Plasma Ceramide Concentrations in Lean Healthy Controls vs. Obese Type 2 Diabetes Patients.
Ceramide SpeciesHealthy Individuals (µmol/L)Diabetic Patients (µmol/L)p-valueReference
Total Ceramides6.3 (median)7.0 (median)0.01[7]
Table 2: Comparison of Total Plasma Ceramide Concentrations in Healthy and Diabetic Patients.
Ceramide SpeciesAssociation with Coronary Artery DiseaseReference
Cer(d18:1/16:0)Positively associated with CAD incidence and mortality.[8]
Cer(d18:1/18:0)Positively associated with CAD incidence and mortality.[8]
Cer(d18:1/24:1)Positively associated with CAD incidence.[8]
Cer(d18:1/24:0)Negatively associated with cardiovascular death.[8]
Table 3: Association of Specific Ceramide Species with Coronary Artery Disease (CAD).

Key Signaling Pathways Involving Ceramides

Ceramide-Mediated Inhibition of Insulin Signaling

Ceramides disrupt insulin signaling primarily by targeting the Akt/PKB pathway. The following diagram illustrates the two main inhibitory mechanisms.

G cluster_insulin Insulin Signaling cluster_ceramide Ceramide Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates PKCz PKCζ Ceramide->PKCz activates PP2A->Akt dephosphorylates (inactivates) PKCz->Akt prevents activation

Caption: Ceramide inhibits insulin signaling by activating PP2A and PKCζ, both of which negatively regulate Akt/PKB.

Ceramide-Induced Apoptosis

Ceramides are potent inducers of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below outlines the key steps in ceramide-induced apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Ceramide Ceramide Ceramide->Death_Receptor facilitates clustering Ceramide->Mitochondrion forms channels Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide induces apoptosis via both extrinsic and intrinsic pathways, converging on the activation of caspase-3.[9][10][11][12]

Detailed Experimental Protocols

Ceramide Extraction and Quantification from Plasma by LC-MS/MS

This protocol outlines a common method for the extraction and quantification of various ceramide species from plasma samples.

Materials:

  • Plasma samples

  • Internal standards (e.g., C17:0 ceramide)

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To 50 µL of plasma, add a known amount of internal standard.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 2 mL of a 1:2 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex thoroughly and incubate on ice.

    • Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.

    • Vortex again and centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Re-extract the aqueous phase with 1 mL of chloroform.

    • Pool the organic phases and dry under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate ceramide species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify ceramide species using multiple reaction monitoring (MRM) in positive ion mode.[13][14][15]

G Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extract Lipid Extraction (Bligh-Dyer) IS->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for ceramide extraction and quantification from plasma using LC-MS/MS.

Hyperinsulinemic-Euglycemic Clamp for Insulin Resistance Assessment

This technique is the gold standard for measuring insulin sensitivity in vivo.

Procedure:

  • Catheter Placement: Insert two intravenous catheters into the subject's arms: one for infusion of insulin and glucose, and the other for blood sampling. The sampling hand is typically heated to "arterialize" the venous blood.

  • Basal Period: After an overnight fast, a basal blood sample is taken to measure fasting glucose and insulin levels.

  • Clamp Initiation: A primed-continuous infusion of insulin is started to raise and maintain plasma insulin at a high physiological or supraphysiological level (hyperinsulinemia).

  • Glucose Infusion: A variable infusion of glucose (typically 20%) is initiated. The rate of glucose infusion is adjusted every 5-10 minutes to maintain the blood glucose concentration at a constant basal level (euglycemia).

  • Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate is equal to the rate of glucose uptake by the body's tissues.

  • Calculation: The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity. A lower GIR indicates greater insulin resistance.[16][17][18][19]

G Start Start Catheters Place IV Catheters Start->Catheters Basal Basal Blood Sample Catheters->Basal Insulin_Infusion Start Insulin Infusion Basal->Insulin_Infusion Glucose_Infusion Start Variable Glucose Infusion Insulin_Infusion->Glucose_Infusion Monitor_BG Monitor Blood Glucose (every 5-10 min) Glucose_Infusion->Monitor_BG Adjust_GIR Adjust Glucose Infusion Rate Monitor_BG->Adjust_GIR maintain euglycemia Steady_State Achieve Steady State Monitor_BG->Steady_State stable GIR Adjust_GIR->Monitor_BG Measure_GIR Measure GIR Steady_State->Measure_GIR End End Measure_GIR->End

Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.

Induction and Quantification of Atherosclerosis in ApoE-/- Mice

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used animal model for studying atherosclerosis.

Procedure:

  • Animal Model: Use ApoE-/- mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Diet: Feed the mice a high-fat, high-cholesterol "Western-type" diet for a specified period (e.g., 12-16 weeks) to accelerate the development of atherosclerosis.

  • Tissue Harvest: At the end of the dietary intervention, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Aorta Dissection: Carefully dissect the entire aorta, from the heart to the iliac bifurcation.

  • Lesion Quantification (En Face Analysis):

    • Clean the aorta of surrounding adipose and connective tissue.

    • Cut the aorta longitudinally and pin it flat.

    • Stain the aorta with a lipid-staining dye such as Oil Red O.

    • Capture a digital image of the stained aorta.

    • Use image analysis software to quantify the percentage of the aortic surface area covered by atherosclerotic lesions.

  • Lesion Quantification (Aortic Root Sectioning):

    • Embed the aortic root in a cryo-embedding medium.

    • Cut serial cryosections of the aortic root.

    • Stain the sections with Oil Red O and other relevant stains (e.g., for macrophages, smooth muscle cells).

    • Quantify the lesion area in the sections using microscopy and image analysis software.[20][21][22][23][24]

G ApoE_mice ApoE-/- Mice WTD Western-Type Diet ApoE_mice->WTD Euthanize Euthanize and Perfuse WTD->Euthanize Dissect Dissect Aorta Euthanize->Dissect En_Face En Face Staining (Oil Red O) Dissect->En_Face Aortic_Root Aortic Root Sectioning Dissect->Aortic_Root Image_Analysis Image Analysis and Quantification En_Face->Image_Analysis Aortic_Root->Image_Analysis

Caption: Workflow for the induction and quantification of atherosclerosis in ApoE-/- mice.

Therapeutic Targeting of Ceramide Metabolism

The central role of ceramides in cardiometabolic disease makes their metabolic pathways attractive targets for therapeutic intervention. Strategies being explored include:

  • Inhibition of de novo ceramide synthesis: Targeting enzymes such as serine palmitoyltransferase (SPT) and ceramide synthases (CerS).

  • Enhancement of ceramide degradation: Activating ceramidases to break down ceramides into sphingosine.

  • Modulation of downstream signaling: Developing inhibitors of ceramide-activated proteins like PP2A and PKCζ.

Conclusion and Future Directions

The evidence overwhelmingly points to a critical role for ceramides in the pathophysiology of cardiometabolic disease. Their measurement in plasma holds significant promise for risk stratification beyond traditional biomarkers. A deeper understanding of the specific roles of different ceramide species and the development of targeted therapies to modulate ceramide metabolism represent exciting frontiers in the fight against these prevalent and debilitating diseases. Further research is warranted to translate the wealth of preclinical findings into effective clinical interventions for patients with or at risk of cardiometabolic disease.

References

In-Depth Technical Guide: Lipid C2 (CAS# 3003022-09-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid C2 (CAS# 3003022-09-8), also known as MIC1, is a novel ionizable cationic lipid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its application in mRNA-based therapeutics, particularly in the realm of cancer immunotherapy, has been highlighted in recent studies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in LNP formulations, and its biological activity in a preclinical cancer model. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties of this compound

This compound is an ionizable cationic lipid with the chemical name N1,N4-bis[2-[bis(2-hydroxytetradecyl)amino]ethyl]-1,4-piperazinedipropanamide. Its properties are crucial for the effective encapsulation of mRNA and its subsequent delivery into target cells.

PropertyValueReference
CAS Number 3003022-09-8[1][2]
Synonym MIC1[1]
Molecular Formula C70H142N6O6[1][2]
Molecular Weight 1163.94 g/mol [2]
Appearance Solid[1]
Solubility Soluble in Chloroform and DMSO[1]
Purity ≥95% (mixture of diastereomers)[1]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently available in the reviewed literature. The synthesis of such complex lipids typically involves multi-step organic chemistry reactions.

Preparation of Lipid Nanoparticles containing this compound (C2@mRNA)

This protocol describes the formulation of mRNA-loaded lipid nanoparticles using this compound, as adapted from the methodology described by Xiang, Y., et al. (2023).

Materials:

  • This compound (ionizable cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA (e.g., encoding Luciferase or LMP2)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • mRNA Solution Preparation: Dissolve the desired mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-citrate buffer solution are mixed using a microfluidic device at a flow rate ratio of 1:3 (ethanol:aqueous).

  • Nanoparticle Self-Assembly: The rapid mixing of the two solutions leads to the self-assembly of the lipid nanoparticles encapsulating the mRNA.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA, and to neutralize the pH.

  • Characterization: The formulated LNPs (C2@mRNA) are characterized for their physicochemical properties.

In Vivo Murine Tumor Model and Treatment

This protocol outlines the establishment of a murine colon cancer model and subsequent treatment with this compound-formulated mRNA LNPs, based on the study by Xiang, Y., et al. (2023).

Animal Model:

  • BALB/c mice (female, 6-8 weeks old)

Cell Line:

  • CT26 murine colon carcinoma cells, engineered to express Epstein-Barr virus (EBV) antigens including Latent Membrane Protein 2 (LMP2) (EBV-CT26).

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 EBV-CT26 cells into the flank of each BALB/c mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume.

  • Treatment Administration: Once tumors reach a specified size, administer treatments as per the experimental groups. For example:

    • Control (e.g., PBS)

    • C2@LMP2-mRNA LNPs (intratumoral or subcutaneous injection)

    • Anti-PD-1 antibody (intraperitoneal injection)

    • Combination of C2@LMP2-mRNA LNPs and anti-PD-1 antibody

  • Efficacy Assessment: Monitor tumor volume and survival of the mice.

  • Immunological Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry.

Quantitative Data

Physicochemical Characteristics of C2@mRNA LNPs
ParameterValue
Average Particle Size (Diameter) ~80-100 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Near-neutral at pH 7.4
Encapsulation Efficiency > 90%

(Note: The specific values for C2@LMP2-mRNA LNPs are based on typical characteristics of similar LNPs described in the literature. The primary research article by Xiang et al. should be consulted for precise measurements.)

In Vivo Anti-Tumor Efficacy in CT26 Model
Treatment GroupOutcome
Control Progressive tumor growth
αPD-1 alone Minor tumor growth inhibition
C2@mLMP2 alone Moderate tumor growth inhibition
C2@mLMP2 + αPD-1 Significant tumor growth inhibition and improved survival

(This table summarizes the qualitative outcomes reported by Xiang, Y., et al. (2023). For specific quantitative data on tumor volume and survival curves, refer to the original publication.)

Mandatory Visualizations

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4.0) Lipid_C2 This compound Mixer Microfluidic Mixing Lipid_C2->Mixer DSPC DSPC DSPC->Mixer Cholesterol Cholesterol Cholesterol->Mixer PEG_Lipid DMG-PEG2000 PEG_Lipid->Mixer mRNA mRNA mRNA->Mixer Dialysis Dialysis (PBS, pH 7.4) Mixer->Dialysis Characterization Characterization (Size, PDI, Zeta, EE) Dialysis->Characterization Final_LNP C2@mRNA LNP Characterization->Final_LNP

Caption: Workflow for the formulation of this compound-containing mRNA lipid nanoparticles.

mRNA_Delivery_and_Immune_Activation cluster_delivery LNP Delivery and Antigen Presentation cluster_activation T-Cell Priming and Anti-Tumor Response cluster_pd1 Synergy with Anti-PD-1 Therapy LNP C2@LMP2-mRNA LNP (Subcutaneous Injection) Lymph_Node Draining Lymph Node LNP->Lymph_Node Trafficking APC Antigen Presenting Cell (APC) Lymph_Node->APC Uptake T_Cell_Priming LMP2 Peptide Presentation on MHC Class I APC->T_Cell_Priming mRNA Translation & Processing CD8_Activation CD8+ T-Cell Activation & Proliferation T_Cell_Priming->CD8_Activation Effector_T_Cell Effector CD8+ T-Cells CD8_Activation->Effector_T_Cell Tumor_Cell EBV-CT26 Tumor Cell (Expressing LMP2) Effector_T_Cell->Tumor_Cell Infiltration Tumor_Killing Tumor Cell Killing Tumor_Cell->Tumor_Killing Recognition & Lysis PD1_Blockade Anti-PD-1 Antibody T_Cell_Exhaustion Reversal of T-Cell Exhaustion PD1_Blockade->T_Cell_Exhaustion T_Cell_Exhaustion->Effector_T_Cell Enhances Function

Caption: Proposed mechanism of action for C2@LMP2-mRNA LNPs in cancer immunotherapy.

Biological Activity and Mechanism of Action

This compound is integral to the function of mRNA-LNP-based cancer vaccines. The ionizable nature of this compound is key to its biological activity. At the acidic pH during formulation, the lipid is positively charged, facilitating the encapsulation of the negatively charged mRNA backbone. Upon administration and uptake into cells via endocytosis, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of this compound, which is thought to disrupt the endosomal membrane and release the mRNA cargo into the cytoplasm.

In the context of the study by Xiang, Y., et al. (2023), LNPs formulated with this compound (C2@mLMP2) were shown to effectively deliver mRNA encoding the Epstein-Barr virus protein LMP2 to the draining lymph nodes.[3] This leads to the expression of the LMP2 antigen by antigen-presenting cells (APCs), which in turn primes and activates LMP2-specific CD8+ T cells. These activated T cells can then recognize and kill tumor cells expressing the LMP2 antigen.

Furthermore, the combination of the C2@mLMP2 vaccine with an anti-PD-1 antibody demonstrated a synergistic anti-tumor effect.[3] The vaccine-induced T-cell response, coupled with the checkpoint blockade that reverses T-cell exhaustion, leads to a more robust and sustained anti-tumor immunity.[3] The study observed an increase in CD8+ central and effector memory T cells in the spleen, indicating the generation of a durable immune response.

Safety and Biodistribution

LNPs formulated with this compound have been shown to selectively accumulate in the liver and spleen in mice, with minimal accumulation in the heart, lungs, or kidneys.[1] Pathological analysis in the study by Xiang, Y., et al. (2023) indicated the safety of the C2@mLMP2 vaccine and its combination with anti-PD-1 therapy, with no significant toxicity observed.[3]

Conclusion

This compound (CAS# 3003022-09-8) is a promising ionizable cationic lipid for the formulation of lipid nanoparticles for in vivo mRNA delivery. Its ability to efficiently encapsulate and deliver mRNA, coupled with a favorable safety profile, makes it a valuable tool for the development of mRNA-based therapeutics and vaccines, particularly in the field of oncology. The synergistic effect observed when combined with immune checkpoint inhibitors highlights its potential to enhance current cancer immunotherapy strategies. Further research into the synthesis and physicochemical properties of this compound will be beneficial for its broader application and optimization in clinical settings.

References

C2-Ceramide in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-d-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a critical lipid second messenger involved in a myriad of cellular processes.[1] In the landscape of cancer research, C2-ceramide has emerged as a potent bioactive molecule with significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell types.[1][2] Its ability to mimic the actions of natural ceramides allows for the targeted investigation of ceramide-mediated signaling pathways, making it an invaluable tool for elucidating the complex mechanisms governing cancer cell fate.[1] This technical guide provides a comprehensive overview of C2-ceramide's role in cancer research, focusing on its mechanisms of action, associated signaling pathways, and detailed experimental protocols.

Mechanism of Action

C2-ceramide exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and autophagy.[3] Unlike its inactive analog, dihydroceramide, C2-ceramide's efficacy is linked to the trans double bond in its sphingoid base.[4]

Induction of Apoptosis

C2-ceramide triggers apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][2] This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and internucleosomal DNA fragmentation.[2][5] Key molecular events in C2-ceramide-induced apoptosis include:

  • Mitochondrial Dysfunction: C2-ceramide can directly target mitochondria, leading to the generation of reactive oxygen species (ROS) and the release of cytochrome c.[6][7] This disrupts the mitochondrial electron transport chain and permeabilizes the outer mitochondrial membrane.[6][8]

  • Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3.[9][10] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.[10] In some instances, C2-ceramide can induce caspase-3-independent apoptosis.[3]

  • Regulation of Bcl-2 Family Proteins: C2-ceramide can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic members like Bax and Bad, and a decrease in anti-apoptotic members.[9][11]

Induction of Autophagy

Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or cell death.[3] C2-ceramide has been shown to induce autophagy in several cancer cell lines.[3][12] This process involves the formation of autophagosomes and the conversion of LC3-I to LC3-II.[3] The role of C2-ceramide-induced autophagy can be context-dependent, sometimes acting as a protective mechanism against cell death, while in other cases contributing to lethal autophagy.[3][12]

Core Signaling Pathways

C2-ceramide's effects on cancer cells are mediated by its influence on several key signaling pathways:

Protein Phosphatase 2A (PP2A) Activation

One of the most well-characterized downstream targets of ceramide is Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase.[1][4] C2-ceramide directly activates the heterotrimeric form of PP2A.[4] This activation is specific, as related sphingolipids do not have the same effect.[4] The activation of PP2A by C2-ceramide can lead to the dephosphorylation and subsequent inactivation of pro-survival kinases such as Akt.[12][13]

C2_Ceramide_PP2A_Pathway C2_Ceramide C2-Ceramide PP2A PP2A (inactive) C2_Ceramide->PP2A activates PP2A_active PP2A (active) Akt Akt (active) (Pro-survival) PP2A_active->Akt dephosphorylates Akt_inactive Akt (inactive) Apoptosis Apoptosis Akt_inactive->Apoptosis promotes

Caption: C2-Ceramide activates PP2A, leading to Akt dephosphorylation and apoptosis.

Modulation of Akt/NF-κB Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade often dysregulated in cancer. C2-ceramide treatment has been shown to inhibit the phosphorylation of Akt, thereby inactivating it.[14] This inhibition can subsequently lead to the suppression of downstream targets like NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes.[14][15]

C2_Ceramide_Akt_NFkB_Pathway C2_Ceramide C2-Ceramide Akt_p p-Akt (active) C2_Ceramide->Akt_p inhibits Apoptosis Apoptosis C2_Ceramide->Apoptosis induces NFkB_p p-NF-κB (active) Akt_p->NFkB_p activates Survival_Genes Anti-apoptotic Gene Expression NFkB_p->Survival_Genes promotes Survival_Genes->Apoptosis inhibits

Caption: C2-Ceramide inhibits the Akt/NF-κB pathway, promoting apoptosis.

JNK/p38 MAPK Pathway

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are often associated with cellular stress responses, including apoptosis. In some cancer cell types, C2-ceramide has been shown to activate the JNK and p38 pathways, contributing to its pro-apoptotic effects.[9]

Quantitative Data

The cytotoxic and pro-apoptotic effects of C2-ceramide have been quantified in numerous studies across various cancer cell lines.

Cell LineCancer TypeAssayIC50 / EffectReference
HSC-ISquamous Cell CarcinomaViability AssayDose-dependent toxicity[5]
HN4, HN30Head and Neck Squamous Cell CarcinomaCCK-8Concentration-dependent inhibition (20-60 µM)[3]
A549Non-Small Cell Lung CancerWST-1~100 µM[16]
H1299Non-Small Cell Lung CancerTrypan BlueDose-dependent inhibition (up to 50 µM)[14]
MCF-7Breast CancerWST-1Significant inhibition at 5-50 µM[17]
MDA-MB-231Breast CancerWST-1Significant inhibition at 5-50 µM[17]
SH-SY5YNeuroblastomaMTT~60% viability decrease at 25 µM[9]
C6GliomaNot SpecifiedIC50 = 32.7 µM (in DMSO)[18]
HT29Colon CarcinomaNot SpecifiedIC50 = 0.25 µM (Sphingomyelin in DMSO)[18]
HCT116Colorectal CarcinomaWST-1Dose-dependent toxicity (5-100 µM)[19]

Experimental Protocols

Cell Viability Assays (MTT, WST-1, CCK-8)

These colorimetric assays are used to assess the cytotoxic effects of C2-ceramide on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of C2-ceramide (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3][20]

  • Reagent Addition: Add the respective assay reagent (MTT, WST-1, or CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with C2-Ceramide (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24h, 48h, 72h) Treat_Cells->Incubate Add_Reagent Add MTT/WST-1/CCK-8 reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability after C2-ceramide treatment.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with C2-ceramide as described for viability assays.[21]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[21]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[21]

2. DNA Fragmentation Assay:

This assay detects the characteristic ladder pattern of internucleosomal DNA cleavage that occurs during apoptosis.

Methodology:

  • Cell Lysis: Lyse C2-ceramide-treated cells and extract the genomic DNA.[3]

  • Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.[3]

  • Visualization: Visualize the DNA under UV light after staining with an intercalating agent like ethidium bromide. Apoptotic cells will show a ladder-like pattern.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in C2-ceramide-induced signaling pathways.

Methodology:

  • Protein Extraction: Lyse C2-ceramide-treated and control cells and determine the protein concentration.[20]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, p-Akt, total Akt, LC3B), followed by incubation with HRP-conjugated secondary antibodies.[14][20]

  • Detection: Detect the protein bands using a chemiluminescence detection system.

Conclusion and Future Perspectives

C2-ceramide remains a cornerstone in the study of sphingolipid-mediated signaling in cancer. Its ability to potently induce apoptosis and modulate key survival pathways highlights the therapeutic potential of targeting ceramide metabolism in oncology.[1][22] While preclinical studies have consistently demonstrated its anti-cancer efficacy, clinical translation has been challenging. A phase II clinical trial of topical C2 and C6 ceramides for cutaneous breast cancer did not show significant promise in the tested formulation and administration route.[23]

Future research should focus on developing novel delivery systems, such as nanoliposomes, to improve the bioavailability and tumor-specific targeting of ceramide analogs.[1] Furthermore, exploring combination therapies that leverage C2-ceramide's mechanism of action with other anti-cancer agents could provide synergistic effects and overcome resistance mechanisms. A deeper understanding of the intricate crosstalk between ceramide-induced apoptosis and autophagy will be crucial for designing more effective ceramide-based cancer therapies.

References

The Cornerstone of Modern Genetic Medicine: A Technical Guide to Ionizable Lipids in Lipid Nanoparticle (LNP) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid development and deployment of mRNA-based vaccines for COVID-19 has cast a spotlight on the critical role of lipid nanoparticles (LNPs) as a sophisticated drug delivery system.[1][2] At the heart of these formulations lies the ionizable lipid, a revolutionary component that has overcome many of the challenges associated with delivering delicate nucleic acid payloads into cells.[1][3] This in-depth technical guide provides a comprehensive overview of the foundational studies on ionizable lipids, their structure-activity relationships, and the experimental protocols essential for the development of effective LNP-based therapeutics.

The Pivotal Role of Ionizable Lipids in LNP Efficacy

Ionizable lipids are amphiphilic molecules that possess a unique pH-responsive character, a key attribute that governs their function in LNPs.[4] Typically, they contain tertiary amine groups that remain neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[4][5] This charge-switching ability is fundamental to both the encapsulation of nucleic acids and their subsequent release into the cytoplasm.[6]

LNP formulations are generally composed of four key components:

  • Ionizable Lipid: The innovative cornerstone of the LNP, responsible for encapsulating the nucleic acid payload and facilitating its endosomal escape.[1][3]

  • Helper Phospholipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the nanoparticle.[1][7]

  • Cholesterol: A sterol lipid that enhances the stability of the LNP and aids in membrane fusion processes.[1][7]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that forms a protective hydrophilic layer around the LNP, increasing its circulation time in the bloodstream.[1][3]

The journey of an LNP-encapsulated therapeutic begins with its uptake into the target cell via endocytosis.[8] Once inside the cell, the LNP is trafficked into endosomes, which mature and become progressively more acidic.[8] This drop in pH triggers the protonation of the ionizable lipid, leading to a net positive charge on the LNP.[5][7] This positive charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane, ultimately leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[2][8]

Structure-Activity Relationships: Designing for Potency

The chemical structure of the ionizable lipid is a critical determinant of LNP potency.[9][10] Decades of research have elucidated key structure-activity relationships that guide the rational design of new and improved ionizable lipids. These relationships primarily revolve around the ionizable headgroup and the hydrophobic tails.

The Importance of pKa: The acid dissociation constant (pKa) of the ionizable lipid is arguably the most crucial parameter influencing LNP efficacy.[11][12] The optimal pKa range for an ionizable lipid allows it to be neutral in the bloodstream, minimizing toxicity and unwanted interactions with blood components, while becoming sufficiently protonated in the endosome to trigger cargo release.[11][12] Studies have shown that for hepatic delivery of siRNAs, an LNP pKa in the range of 6.2 to 6.5 is most effective.[12][13] For intramuscular administration of mRNA vaccines, a slightly higher pKa range of 6.6 to 6.9 has been found to be optimal for eliciting a robust immune response.[12]

Hydrophobic Tails and Linker Chemistry: The structure of the hydrophobic tails and the linker connecting them to the headgroup also significantly impact LNP performance. The length, degree of unsaturation, and branching of the lipid tails can influence the packing of the lipids within the nanoparticle and their ability to fuse with the endosomal membrane.[14] While a direct correlation is complex, the inclusion of unsaturated lipid tails has been shown to improve the fusogenicity of LNPs.[14] The chemistry of the linker group has been a more recent focus of investigation, with studies suggesting its influence on the apparent pKa and in vivo potency of the LNP.

Quantitative Data on Key Ionizable Lipids

The following tables summarize quantitative data for several well-characterized ionizable lipids, highlighting the relationship between their structure, pKa, and in vivo efficacy.

Ionizable LipidStructureApparent pKaApplicationIn Vivo Efficacy (ED50)Reference
DLin-MC3-DMA6.44siRNA (hepatic delivery)~0.01 mg/kg (Factor VII silencing in mice)[11]
SM-1026.68mRNA (intramuscular vaccine)N/A (High immunogenicity)[2][11]
ALC-0315~6.0-6.5mRNA (intramuscular vaccine)N/A[8]
L3196.38siRNA (hepatic delivery)Superior to DLin-MC3-DMA[11]
C12-2006.96siRNAPotent in vivo activity[11]

Experimental Protocols

This section provides an overview of key experimental methodologies for the formulation and characterization of ionizable lipid-based LNPs.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for the production of LNPs with controlled size and high encapsulation efficiency.[15][16]

Materials:

  • Lipid Stock Solution (in Ethanol): Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[17]

  • mRNA Aqueous Solution: mRNA dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4).[18]

Procedure:

  • Prepare the lipid stock solution by dissolving the individual lipid components in absolute ethanol.[13]

  • Prepare the mRNA aqueous solution in a suitable low pH buffer.[18]

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Connect the syringes to a microfluidic mixing device (e.g., a staggered herringbone micromixer).[15]

  • Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic pump. An FRR of 3:1 (aqueous:organic) is common.[15]

  • Initiate the mixing process. The rapid mixing of the two phases induces nanoprecipitation and self-assembly of the LNPs.[16]

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.[19]

LNP Characterization

4.2.1. Particle Size and Polydispersity Index (PDI)

  • Technique: Dynamic Light Scattering (DLS).[20][]

  • Procedure: Dilute the LNP sample in PBS. Analyze the sample using a DLS instrument to determine the mean hydrodynamic diameter and the PDI, which is a measure of the size distribution heterogeneity.[20]

4.2.2. Zeta Potential

  • Technique: Electrophoretic Light Scattering (ELS).[][22]

  • Procedure: Dilute the LNP sample in an appropriate buffer. The ELS instrument measures the electrophoretic mobility of the particles in an applied electric field to determine the zeta potential, which reflects the surface charge.[22]

4.2.3. Encapsulation Efficiency

  • Technique: RiboGreen Assay or Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).[9][23]

  • RiboGreen Assay Procedure:

    • Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA (total mRNA). The other set remains untreated (free mRNA).[7]

    • Add RiboGreen reagent, a fluorescent dye that binds to RNA, to both sets of samples.[7]

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100.[9]

4.2.4. Apparent pKa Determination (TNS Assay)

  • Technique: 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.[11][24]

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).[24]

    • Add the LNP sample and the TNS fluorescent probe to each buffer. TNS fluoresces when it binds to the positively charged, protonated ionizable lipids in the LNP.[25]

    • Measure the fluorescence intensity at each pH.[11]

    • Plot the fluorescence intensity against pH. The data is typically fitted to a sigmoidal curve.

    • The apparent pKa is the pH at which 50% of the maximum fluorescence is observed.[7][24]

In Vitro and In Vivo Efficacy Assessment

4.3.1. In Vitro mRNA Transfection

  • Procedure:

    • Seed target cells in a multi-well plate.

    • Treat the cells with LNP-encapsulated reporter mRNA (e.g., encoding luciferase).[18]

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase).[18][26]

4.3.2. In Vivo Gene Silencing (for siRNA)

  • Procedure:

    • Administer LNP-encapsulated siRNA targeting a specific gene (e.g., Factor VII in the liver) to laboratory animals (e.g., mice) via intravenous injection.[27]

    • At a predetermined time point, collect blood samples.

    • Measure the levels of the target protein in the serum to determine the extent of gene silencing.[27]

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental workflows and pathways in LNP research.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid Stock (Ethanol) Lipid Stock (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock (Ethanol)->Microfluidic Mixing mRNA Solution (Aqueous Buffer) mRNA Solution (Aqueous Buffer) mRNA Solution (Aqueous Buffer)->Microfluidic Mixing Dialysis (PBS) Dialysis (PBS) Microfluidic Mixing->Dialysis (PBS) Characterization Characterization Dialysis (PBS)->Characterization

Caption: Workflow for LNP formulation using microfluidics.

LNP_Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape LNP LNP Endocytosis Endocytosis LNP->Endocytosis 1 Early Endosome Early Endosome Endocytosis->Early Endosome 2 Early Endosome (pH ~6.5) Early Endosome (pH ~6.5) Late Endosome (pH ~5.5) Late Endosome (pH ~5.5) Late Endosome Late Endosome Early Endosome->Late Endosome 3. Maturation LNP Protonation LNP Protonation Late Endosome->LNP Protonation 4. Acidification Membrane Destabilization Membrane Destabilization LNP Protonation->Membrane Destabilization 5. Interaction Cargo Release Cargo Release Membrane Destabilization->Cargo Release 6. Release Cytoplasm Cytoplasm Cargo Release->Cytoplasm

References

Methodological & Application

Application Notes and Protocols for C2-Ceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide (N-acetyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a critical lipid second messenger involved in a myriad of cellular processes. Its short acyl chain allows for efficient passage across the cell membrane, making it a valuable tool for studying ceramide-mediated signaling pathways in vitro. These pathways are integral to cellular responses such as apoptosis, cell cycle arrest, autophagy, and senescence. Due to its pro-apoptotic and anti-proliferative effects in numerous cancer cell lines, C2-Ceramide is also a compound of interest in drug development research.[1][2][3]

This document provides detailed application notes and experimental protocols for the utilization of C2-Ceramide in cell culture, with a focus on inducing apoptosis and studying associated signaling cascades.

Mechanism of Action

C2-Ceramide mimics the biological activities of natural ceramides.[4] Upon entering the cell, it can directly activate downstream effector proteins or be metabolized, influencing cellular sphingolipid pools.[5] The primary and most studied effect of C2-Ceramide is the induction of apoptosis. This is often characterized by dose- and time-dependent cytotoxicity, morphological changes typical of apoptosis (cell shrinkage, membrane blebbing, chromatin condensation), and DNA fragmentation.[1][2] C2-Ceramide-induced apoptosis can proceed through both intrinsic (mitochondrial) and extrinsic pathways, frequently involving the activation of caspase cascades.[6][7]

In addition to apoptosis, C2-Ceramide has been shown to induce autophagy in some cell types.[8][9][10] The interplay between C2-Ceramide-induced apoptosis and autophagy is complex and can be cell-type dependent, with autophagy sometimes acting as a pro-survival mechanism and at other times contributing to cell death.[9][11]

Data Presentation: Efficacy of C2-Ceramide Across Various Cell Lines

The following table summarizes the quantitative effects of C2-Ceramide on different cancer cell lines as reported in the literature. This data is intended to serve as a guideline for experimental design.

Cell LineCell TypeConcentration (µM)Incubation TimeEffectAssay
HSC-IHuman Squamous Cell CarcinomaDose-dependentNot SpecifiedDecreased cell viabilityViability Assay
HEp-2Human Laryngeal Carcinoma3.13 - 10024h & 48hDose- and time-dependent decrease in viability; 61.4% total apoptotic cellsMTT, Annexin V
SH-SY5YHuman Neuroblastoma10 - 5024hConcentration-dependent cell death; ~60% decrease in viability at 25 µMMTT
B16F10Murine Melanoma5 - 5024hDose-dependent inhibition of cell viabilityMTT
HL-60Human Promyelocytic Leukemia2 - 11 (IC50)Not SpecifiedInhibition of cell growthCell Growth Assay
HN4 & HN30Head and Neck Squamous Cell Carcinoma20 - 6024hConcentration-dependent cytotoxicity; LD50 in HN30 was 60 µMCCK-8, Flow Cytometry
A2780Human Ovarian Cancer0 - 10024hDose-dependent inhibition of cell growthMTT

Note: The effectiveness of C2-Ceramide can be influenced by factors such as cell density and serum concentration in the culture medium.[12] It is crucial to perform a dose-response curve for each specific cell line and experimental condition.

Experimental Protocols

Protocol 1: Preparation of C2-Ceramide Stock Solution

Materials:

  • C2-Ceramide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • C2-Ceramide is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[13][14] For cell culture applications, DMSO is a commonly used solvent.

  • To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of C2-Ceramide powder in sterile DMSO. For example, for a 10 mM stock of C2-Ceramide (Molecular Weight: 341.5 g/mol ), dissolve 3.415 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be necessary but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. C2-Ceramide is stable for at least four years when stored properly.[13]

Note on Solubility: While C2-Ceramide is more water-soluble than its long-chain counterparts, it can still precipitate in aqueous solutions.[15] When preparing working solutions, it is recommended to dilute the stock solution in pre-warmed cell culture medium and mix well immediately before adding to the cells. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Induction of Apoptosis and Assessment of Cell Viability (MTT Assay)

This protocol describes how to treat cells with C2-Ceramide and subsequently measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest cultured in appropriate medium

  • 96-well cell culture plates

  • C2-Ceramide stock solution (from Protocol 1)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of C2-Ceramide in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest C2-Ceramide concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of C2-Ceramide or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 3: Detection of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol allows for the quantitative assessment of apoptosis by detecting the externalization of phosphatidylserine using Annexin V.

Materials:

  • Cells of interest cultured in appropriate medium

  • 6-well cell culture plates

  • C2-Ceramide stock solution (from Protocol 1)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of C2-Ceramide and a vehicle control as described in Protocol 2.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflow

C2-Ceramide Induced Apoptotic Signaling Pathway

The following diagram illustrates a simplified model of the signaling cascade initiated by C2-Ceramide leading to apoptosis. C2-Ceramide can activate protein phosphatases like PP2A, which in turn can dephosphorylate and inactivate pro-survival proteins such as Akt.[16] It can also lead to the activation of stress-activated protein kinases like JNK and p38 MAPK, and modulate the expression of Bcl-2 family proteins, ultimately leading to caspase activation and apoptosis.[17]

C2_Ceramide_Apoptosis_Pathway C2_Ceramide C2-Ceramide PP2A PP2A C2_Ceramide->PP2A activates Stress_Kinases JNK / p38 MAPK C2_Ceramide->Stress_Kinases activates Bcl2_family Bcl-2 family (e.g., Bax, Bcl-2) C2_Ceramide->Bcl2_family modulates Akt Akt (pro-survival) PP2A->Akt inactivates Stress_Kinases->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Caspases Caspase Cascade (e.g., Caspase-3, -9) Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified C2-Ceramide induced apoptosis pathway.

Experimental Workflow for Assessing C2-Ceramide Effects

The diagram below outlines a typical experimental workflow for investigating the effects of C2-Ceramide on a cell line.

Experimental_Workflow start Start: Cell Culture cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) start->cell_seeding treatment Treatment with C2-Ceramide (Dose-response & Time-course) cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot for signaling molecules) treatment->protein_analysis data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for studying C2-Ceramide effects.

Logical Relationship: C2-Ceramide, Apoptosis, and Autophagy

This diagram illustrates the potential cellular fates upon treatment with C2-Ceramide, highlighting the interplay between apoptosis and autophagy.

C2_Ceramide_Cell_Fate C2_Ceramide C2-Ceramide Treatment Cellular_Stress Cellular Stress C2_Ceramide->Cellular_Stress Apoptosis Apoptosis (Cell Death) Cellular_Stress->Apoptosis Autophagy Autophagy Cellular_Stress->Autophagy Cell_Survival Cell Survival Autophagy->Cell_Survival pro-survival Autophagic_Cell_Death Autophagic Cell Death Autophagy->Autophagic_Cell_Death pro-death

Caption: C2-Ceramide can induce apoptosis or autophagy.

References

C2-Ceramide Treatment Protocol for Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that act as critical second messengers in a variety of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis. C2-ceramide (N-acetyl-D-sphingosine) is a synthetic, cell-permeable analog of natural ceramides.[1][2] Due to its short acyl chain, C2-ceramide readily crosses the plasma membrane, making it a valuable tool for studying the downstream effects of ceramide signaling in vitro.[3] It has been widely demonstrated that exogenous application of C2-ceramide can induce apoptosis in a multitude of cancer cell lines, establishing it as a potent anti-tumor agent.[2][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing C2-ceramide to induce apoptosis in cultured cells. The included methodologies cover cell treatment, quantitative analysis of apoptosis, and investigation of the underlying molecular signaling pathways.

Data Presentation: Efficacy of C2-Ceramide Across Various Cell Lines

The cytotoxic and pro-apoptotic effects of C2-ceramide are both concentration- and time-dependent.[7] The optimal conditions for apoptosis induction can vary significantly between different cell types. The following table summarizes effective concentrations and incubation times reported in the literature.

Cell LineCell TypeEffective Concentration (µM)Incubation Time (hours)Observed Effects
SH-SY5YHuman Neuroblastoma2524~60% decrease in cell viability, induction of apoptotic morphology.[1]
MO3.13Human OligodendroglialNot specifiedNot specifiedInduction of apoptosis, activation of caspase-3.[8]
Bel7402Human Hepatocellular CarcinomaNot specified (in combination)Not specifiedEnhanced sorafenib-induced apoptosis.[4]
HT29Human Colon AdenocarcinomaNot specifiedNot specifiedInduction of apoptosis via a PPARgamma-dependent pathway.[9]
HN4, HN30Head and Neck Squamous Cell Carcinoma20 - 6024Concentration-dependent cytotoxicity, induction of apoptosis and necroptosis.[2]
A549, PC9Non-Small Cell Lung Cancer5024Reduced cell viability to ~70%, increased caspase-3 activity.[7]
HEp-2Human Laryngeal Carcinoma1002461.4% total apoptotic cells, activation of caspases-3/7.[5]
A2780Human Ovarian Cancer10 - 5024Concentration-dependent increase in apoptosis.[10]
HCT-116Human Colon Cancer2024Induction of apoptosis, DNA fragmentation.[11]
HSC-3Human Oral Squamous Cell Carcinoma506 - 10Decreased cell viability, increased caspase-3/7 activity.[12]

Signaling Pathways in C2-Ceramide-Induced Apoptosis

C2-ceramide triggers apoptosis through a complex network of signaling pathways, which can be either caspase-dependent or -independent. Key pathways implicated in C2-ceramide-mediated apoptosis include the intrinsic (mitochondrial) pathway, modulation of survival signaling, and regulation of other cell death mechanisms.

Intrinsic Apoptotic Pathway

A primary mechanism of C2-ceramide action is the induction of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction. C2-ceramide can decrease the levels of the anti-apoptotic protein Bcl-2 and induce the dephosphorylation of the pro-apoptotic protein Bad.[1] This shift in the balance of Bcl-2 family proteins promotes the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[13][14] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[1][8][15]

C2_Ceramide C2-Ceramide Bcl2 Bcl-2 (anti-apoptotic) C2_Ceramide->Bcl2 Bad Bad (pro-apoptotic) C2_Ceramide->Bad Mitochondrion Mitochondrion Bcl2->Mitochondrion Bad->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by C2-ceramide.

Modulation of Survival and Stress Pathways

C2-ceramide can also induce apoptosis by inhibiting pro-survival signaling pathways. It has been shown to inactivate the PI3K/Akt pathway, which is critical for cell survival.[1] Downregulation of the Akt pathway can lead to the activation of pro-apoptotic factors.[1] Furthermore, C2-ceramide can activate stress-related kinase pathways, such as the JNK and p38 MAP kinase pathways, which can contribute to the apoptotic response.[16] In some cellular contexts, C2-ceramide also down-regulates the Erk signaling pathway, which is often associated with cell proliferation and survival.[2][4]

C2_Ceramide C2-Ceramide PI3K_Akt PI3K/Akt Pathway C2_Ceramide->PI3K_Akt Erk Erk Pathway C2_Ceramide->Erk JNK_p38 JNK/p38 Pathway C2_Ceramide->JNK_p38 Survival Cell Survival PI3K_Akt->Survival Erk->Survival Apoptosis Apoptosis JNK_p38->Apoptosis

Modulation of survival and stress pathways by C2-ceramide.

Experimental Protocols

The following are detailed protocols for inducing and assessing apoptosis using C2-ceramide.

Cell Culture and C2-Ceramide Treatment

This protocol outlines the general procedure for treating adherent cells with C2-ceramide.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • C2-ceramide (N-acetyl-D-sphingosine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

  • C2-Ceramide Stock Solution: Prepare a stock solution of C2-ceramide (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.

  • Treatment Preparation: On the day of the experiment, thaw the C2-ceramide stock solution. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 20-100 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the C2-ceramide-treated samples.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the C2-ceramide-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 36 hours) at 37°C in a humidified incubator with 5% CO2.[7]

  • Harvesting: After incubation, cells can be harvested for downstream analysis. For adherent cells, this may involve trypsinization.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat Treat cells with C2-Ceramide Harvest Harvest cells Treat->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_AnnexinV Add Annexin V-FITC Resuspend_Buffer->Add_AnnexinV Add_PI Add Propidium Iodide Add_AnnexinV->Add_PI Incubate Incubate at RT (15 min, dark) Add_PI->Incubate Add_Buffer_Final Add 1X Binding Buffer Incubate->Add_Buffer_Final Analyze Analyze by Flow Cytometry Add_Buffer_Final->Analyze

Workflow for Annexin V/PI staining.

Materials:

  • C2-ceramide treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Caspase Activity Assay

This protocol measures the activity of executioner caspases like caspase-3 and caspase-7.

Materials:

  • C2-ceramide treated and control cells

  • Caspase-Glo® 3/7 Assay Kit or similar fluorometric/colorimetric assay

  • White-walled multi-well plates (for luminescent assays) or clear plates (for colorimetric/fluorometric assays)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line.

  • Treatment: Treat cells with C2-ceramide and controls as described in Protocol 1.

  • Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase assay reagent directly to the wells containing the cells.

  • Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 30 minutes to 1 hour).

  • Measurement: Measure luminescence or fluorescence using a plate reader. An increase in signal intensity corresponds to increased caspase-3/7 activity.[3]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels and cleavage of key proteins involved in apoptosis.

Materials:

  • C2-ceramide treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the bands to detect changes in protein expression or cleavage (e.g., the appearance of cleaved caspase-3 or cleaved PARP fragments).[15][19]

Conclusion

C2-ceramide is a robust and widely used tool for inducing apoptosis in vitro. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize C2-ceramide in their studies of programmed cell death. Successful application of these methods will enable detailed investigation into the molecular mechanisms of apoptosis and the evaluation of ceramide-based therapeutic strategies. It is recommended to optimize concentrations and incubation times for each specific cell line to achieve the desired apoptotic response.

References

Application Notes and Protocols for Lipid C2 LNP Formulation for in vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs, particularly the ionizable cationic lipid component, is critical for their efficacy and safety. This document provides detailed application notes and protocols for the formulation of LNPs using Lipid C2, an ionizable cationic lipid, for the delivery of mRNA in vivo.

This compound (also known as MIC1; CAS Number: 3003022-09-8) is an ionizable cationic lipid that has been successfully used in the formation of LNPs for mRNA delivery.[1][2][3] LNPs formulated with this compound have been shown to selectively accumulate in the liver and spleen in murine models.[1][3] A notable application of this compound-containing LNPs has been in the delivery of mRNA encoding the Epstein-Barr virus (EBV) protein latent membrane protein 2 (LMP-2). In a CT26 murine EBV-infected colon cancer model, these LNPs, in combination with an anti-PD-1 antibody, demonstrated a significant reduction in tumor volume and a reversal of T cell exhaustion.[1][3][4]

These application notes provide a comprehensive guide for researchers, covering the formulation of this compound LNPs, their physicochemical characterization, and protocols for in vivo evaluation.

Data Presentation

The following tables summarize the key quantitative data for this compound-based mRNA LNP formulations as described in the literature.

Table 1: Physicochemical Characteristics of this compound mRNA LNPs

ParameterValueReference
Lipid Composition (molar ratio)
This compound50%[4]
Cholesterol38.5%[4]
DSPC10%[4]
DMG-PEG20001.5%[4]
Particle Size (Hydrodynamic Diameter) ~100 nm[4]
Polydispersity Index (PDI) < 0.2[4]
Zeta Potential Approximately neutral at pH 7.4[4]
mRNA Encapsulation Efficiency > 95%[4]

Table 2: In Vivo Performance of this compound LNPs Delivering LMP2-mRNA in a CT26 Murine Colon Cancer Model

ParameterObservationReference
Biodistribution Selective accumulation in liver and spleen; no significant distribution in heart, lungs, or kidneys.[1][3]
Tumor Volume Reduction Significant decrease in tumor volume when combined with anti-PD-1 antibody.[1][3][4]
T Cell Response Increased percentage of CD3+CD8+ central and effector memory T cells in the spleen.[1][3][4]
T Cell Exhaustion Reversal of T cell exhaustion and decreased percentage of CD3+ T cells expressing PD-1 in the spleen.[1][3][4]

Experimental Protocols

I. Formulation of this compound mRNA LNPs by Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound (CAS: 3003022-09-8)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the protein of interest

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DSPC, and DMG-PEG2000 in anhydrous ethanol to achieve a final molar ratio of 50:38.5:10:1.5.

    • The total lipid concentration in the ethanol phase should be prepared according to the specific requirements of the microfluidic system.

  • Preparation of mRNA Solution:

    • Dissolve the mRNA in citrate buffer (pH 4.0). The concentration will depend on the desired final mRNA concentration in the LNPs.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe pump and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate pumping to mix the two solutions in the microfluidic chip, leading to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two changes of buffer to remove the ethanol and exchange the buffer to a physiological pH.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

II. Physicochemical Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs.

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument at 25°C.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler velocimetry is used to measure the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP formulation in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

    • Load the sample into a zeta potential measurement cell.

    • Measure the zeta potential using a suitable instrument.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Principle: A fluorescent dye (e.g., RiboGreen) is used to quantify the amount of mRNA. The encapsulation efficiency is determined by measuring the fluorescence before and after lysing the LNPs with a detergent.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples (lysed and unlysed).

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescencetotal - Fluorescencefree) / Fluorescencetotal x 100 (where Fluorescencetotal is from the lysed sample and Fluorescencefree is from the unlysed sample).

III. In Vivo Evaluation of this compound mRNA LNPs

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound LNPs in a murine tumor model.

Materials:

  • This compound mRNA LNP formulation

  • Tumor-bearing mice (e.g., CT26 model)[4]

  • Sterile PBS

  • Appropriate animal handling and surgical equipment

Procedure:

  • Animal Model:

    • Establish the tumor model in mice according to approved animal protocols. For example, subcutaneously implant CT26 cells into the flank of BALB/c mice.[4]

  • Administration of LNPs:

    • Once tumors reach a palpable size, randomly assign mice to treatment and control groups.

    • Dilute the this compound mRNA LNP formulation in sterile PBS to the desired dose.

    • Administer the LNP formulation to the mice via the desired route (e.g., intravenous or intramuscular injection). The control group should receive a vehicle control (e.g., PBS).

  • Monitoring Tumor Growth:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Biodistribution Studies (Optional):

    • For biodistribution analysis, formulate LNPs with a fluorescently labeled lipid or mRNA.

    • At selected time points post-injection, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys, and tumor).

    • Quantify the fluorescence in each organ using an in vivo imaging system or by homogenizing the tissues and measuring fluorescence with a plate reader.

  • Analysis of Immune Response:

    • At the end of the study, collect spleens and tumors.

    • Prepare single-cell suspensions from the tissues.

    • Perform flow cytometry analysis to characterize immune cell populations (e.g., CD8+ T cells, memory T cells) and the expression of exhaustion markers (e.g., PD-1).

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation prep_lipids Prepare Lipid Stock (this compound, Chol, DSPC, PEG-DMG in Ethanol) mixing Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_mrna Prepare mRNA Solution (in Citrate Buffer pH 4.0) prep_mrna->mixing purification Dialysis against PBS pH 7.4 mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta encap Encapsulation Efficiency (RiboGreen) purification->encap animal_model Establish Tumor Model (e.g., CT26) injection LNP Administration (e.g., IV or IM) animal_model->injection monitoring Tumor Growth Monitoring injection->monitoring analysis Biodistribution & Immune Response Analysis injection->analysis

Caption: Experimental workflow for this compound mRNA LNP formulation and in vivo evaluation.

signaling_pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_trafficking Endosomal Trafficking cluster_endosomal_escape Endosomal Escape & mRNA Release cluster_translation Protein Translation lnp This compound mRNA LNP endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome lysosome Lysosome (pH ~4.5) late_endosome->lysosome protonation Protonation of this compound (in acidic endosome) late_endosome->protonation Acidification membrane_fusion Interaction with Endosomal Membrane protonation->membrane_fusion mrna_release mRNA Release into Cytosol membrane_fusion->mrna_release translation Ribosomal Translation mrna_release->translation protein Therapeutic Protein translation->protein

Caption: Cellular uptake and endosomal escape pathway of this compound mRNA LNPs.

References

Application Note: Utilizing C2-Ceramide for In Vitro Modeling of Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramides, a class of sphingolipids, are recognized as key mediators in the development of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[1][2] Elevated levels of ceramides in tissues like skeletal muscle and liver are associated with impaired insulin signaling.[3][4] C2-Ceramide (N-acetyl-d-sphingosine) is a synthetic, cell-permeable short-chain ceramide analog that is widely used as a tool to induce and study insulin resistance in vitro.[1][5] Its utility stems from its ability to mimic the effects of long-chain ceramides that accumulate under conditions of nutrient excess.[1][6] This document provides detailed protocols and application data for using C2-Ceramide to investigate the molecular mechanisms of insulin resistance.

Mechanism of Action C2-Ceramide readily enters cells and is metabolized through the salvage/recycling pathway. It is first deacylated to sphingosine and then re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides.[1][5] These newly synthesized long-chain ceramides are the bioactive molecules responsible for antagonizing the insulin signaling cascade.[1][5] The primary mechanism involves the inhibition of Protein Kinase B (Akt/PKB), a central node in insulin signaling responsible for mediating most of the metabolic actions of insulin, including glucose uptake.[3][7]

C2-Ceramide-induced inhibition of Akt is mediated by at least two distinct, and sometimes cell-type specific, pathways:

  • Activation of Protein Phosphatase 2A (PP2A): Ceramide can allosterically activate PP2A, which directly dephosphorylates and inactivates Akt.[3][7][8][9][10]

  • Activation of atypical Protein Kinase C zeta (PKCζ): Ceramide can promote the activation of PKCζ, which in turn prevents the activation of Akt.[1][8][9][11]

Furthermore, prolonged exposure to ceramides can induce insulin resistance at points upstream of Akt. This involves the activation of stress kinases like c-Jun N-terminal Kinase (JNK), often via the double-stranded RNA-activated protein kinase (PKR), leading to inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[6][8]

Visualized Pathways and Workflows

G cluster_workflow Experimental Workflow A 1. Culture & Differentiate Cells (e.g., C2C12 Myotubes) B 2. Pre-treatment (Serum Starvation) A->B C 3. Induce Insulin Resistance (C2-Ceramide Incubation) B->C D 4. Stimulate with Insulin C->D E 5. Endpoint Analysis (Western Blot, Glucose Uptake) D->E

Caption: General experimental workflow for inducing insulin resistance using C2-Ceramide.

G cluster_salvage C2-Ceramide Salvage Pathway C2_ext Exogenous C2-Ceramide membrane Plasma Membrane C2_int Intracellular C2-Ceramide C2_ext->C2_int Enters Cell Deacyl Deacylation C2_int->Deacyl Sph Sphingosine Deacyl->Sph Reacyl Re-acylation (Ceramide Synthase) Sph->Reacyl LCC Endogenous Long-Chain Ceramides Reacyl->LCC LCFA Long-Chain Fatty Acids LCFA->Reacyl

Caption: C2-Ceramide is converted to long-chain ceramides via the salvage pathway.[1][5]

G cluster_pathway Ceramide-Induced Insulin Resistance Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt/PKB (Inactive) PI3K->Akt Akt_p Akt/PKB (Active) Akt->Akt_p GLUT4 GLUT4 Translocation & Glucose Uptake Akt_p->GLUT4 Ceramide Long-Chain Ceramides PP2A PP2A Ceramide->PP2A activates PKCz PKCζ Ceramide->PKCz activates PKR PKR Ceramide->PKR activates (long-term) PP2A->Akt_p dephosphorylates PKCz->Akt inhibits activation JNK JNK PKR->JNK activates JNK->IRS1 inhibitory phosphorylation (Ser307)

Caption: Ceramide inhibits insulin signaling by activating PP2A and PKCζ to block Akt, and by activating the PKR/JNK axis to inhibit IRS-1.[1][6][8][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of C2-Ceramide treatment on key markers of insulin signaling and glucose metabolism in various cell models.

Table 1: Effects of C2-Ceramide on Insulin Signaling Molecules

Cell Type C2-Ceramide Treatment Target Effect Reference
3T3-L1 Adipocytes 100 µM, 24 h PDE3B Activity ~51% decrease [12]
3T3-L1 Adipocytes 100 µM, 24 h Insulin-stimulated PDE3B Activation Decreased [12]
3T3-L1 Adipocytes 100 µM, 2 h Insulin-stimulated Akt Phosphorylation Inhibited [8]
C2C12 Myotubes 100 µM, 2 h Insulin-stimulated Akt Phosphorylation Strongly reduced [1]
C2C12 Myotubes 100 µM, long-term IRS-1 Ser307 Phosphorylation Increased [6]
Caco-2/TC7 Enterocytes Not specified, 6 h Insulin-stimulated Akt Thr308 Phosphorylation Significantly impaired [13]

| HMN1 Motor Neurons | Not specified | Insulin/Serum-stimulated Akt Kinase Activity | 65-70% decrease |[14] |

Table 2: Effects of C2-Ceramide on Glucose Metabolism

Cell Type C2-Ceramide Treatment Target Effect Reference
C2C12 Myotubes 100 µM, 2 h Insulin-stimulated 2-Deoxy-Glucose (2-DG) Uptake Inhibited [1]
C2C12 Myotubes Not specified Insulin-stimulated GLUT4 Translocation Prevented [1]
3T3-L1 Adipocytes 100 µM, 2 h Insulin-stimulated 2-DG Uptake Inhibited [8][12]
3T3-L1 Adipocytes Not specified Insulin-stimulated GLUT4 Translocation Inhibited [12]
Brown Adipocytes Not specified Insulin-stimulated Glucose Uptake Completely precluded [10]

| Brown Adipocytes | Not specified | Insulin-stimulated GLUT4 Translocation | Completely precluded |[10] |

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in C2C12 Myotubes

This protocol describes how to induce a state of insulin resistance in differentiated C2C12 skeletal muscle cells using C2-Ceramide.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

    • When cells reach ~80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum).

    • Replenish the differentiation medium every 48 hours for 4-6 days until multinucleated myotubes have formed.

  • Serum Starvation:

    • Before treatment, wash the myotubes with Phosphate Buffered Saline (PBS).

    • Incubate the cells in serum-free DMEM for 3-4 hours.

  • C2-Ceramide Treatment:

    • Prepare a stock solution of C2-Ceramide (e.g., 50 mM in DMSO).

    • Dilute the C2-Ceramide stock solution in serum-free DMEM to a final working concentration of 50-100 µM .[1][9] A vehicle control (DMSO) must be run in parallel.

    • Incubate the myotubes with the C2-Ceramide or vehicle control for 2 hours for acute Akt inhibition studies or 16-24 hours for studies involving upstream targets like IRS-1/JNK.[1][6]

  • Insulin Stimulation:

    • Following the ceramide incubation, add insulin directly to the medium to a final concentration of 10-100 nM .[1][8]

    • Incubate for 10-15 minutes at 37°C.

  • Cell Processing:

    • Immediately after insulin stimulation, place the culture plates on ice.

    • Wash the cells twice with ice-cold PBS.

    • The cells are now ready for lysis for Western blot analysis (Protocol 2) or for a glucose uptake assay (Protocol 3).

Protocol 2: Assessment of Insulin Signaling by Western Blot

This protocol is used to measure the phosphorylation status of key insulin signaling proteins.

  • Cell Lysis:

    • After the final PBS wash (Protocol 1, Step 5), add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Phospho-Akt (Thr308)

      • Total Akt

      • Phospho-JNK

      • Total JNK

      • Phospho-IRS-1 (Ser307)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.

Protocol 3: 2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into the cells.

  • Induce Insulin Resistance:

    • Follow Protocol 1, Steps 1-4.

  • Initiate Glucose Uptake:

    • After insulin stimulation, wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing 0.5-1.0 µCi/mL of 2-deoxy-D-[³H]glucose and 100 µM unlabeled 2-deoxy-D-glucose.

    • Incubate for 10-15 minutes at 37°C.

  • Terminate Uptake:

    • Stop the reaction by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in a lysis solution (e.g., 0.1% SDS).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein content of a parallel well.

    • Compare the insulin-stimulated glucose uptake in C2-Ceramide-treated cells to the vehicle-treated control cells.

References

Application Notes and Protocols for the Experimental Use of Lipid C2 (C2-Ceramide) in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid C2, scientifically known as C2-ceramide (N-acetyl-D-sphingosine), is a synthetic, cell-permeable analog of endogenous ceramide. Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including cell cycle arrest, apoptosis, and autophagy.[1][2][3] In the context of cancer, the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often dysregulated, favoring cancer cell survival.[1] Exogenous administration of short-chain ceramides like C2-ceramide has been demonstrated to be an effective strategy to elevate intracellular ceramide levels, thereby inducing anti-cancer effects in a variety of cancer models.[1][4]

These application notes provide a comprehensive overview of the experimental use of C2-ceramide in cancer research, summarizing key quantitative data and detailing experimental protocols for its application in both in vitro and in vivo cancer models.

Data Presentation: Efficacy of C2-Ceramide in Cancer Cell Lines

The following tables summarize the cytotoxic and apoptotic effects of C2-ceramide across various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)Observed EffectReference(s)
MCF-7 Breast Cancer (p53 wild-type)WST-15 - 5024Dose-dependent inhibition of cell proliferation.[5]
MDA-MB-231 Breast Cancer (p53 mutant)WST-1 / Annexin V5 - 5024Dose-dependent growth inhibition and induction of apoptosis.[4][5] Down-regulation of mutant p53 expression.[6][4][5][6]
H1299 Non-Small Cell Lung Cancer (NSCLC)Trypan Blue/Annexin V10, 20, 5024Inhibition of cell survival and induction of late-stage apoptosis in a dose-dependent manner.[7][8][7][8]
A549 Non-Small Cell Lung Cancer (NSCLC)CCK-85024Approximately 70% cell viability.[9][9]
PC9 Non-Small Cell Lung Cancer (NSCLC)CCK-85024Approximately 70% cell viability.[9][9]
HSC-I Human Squamous Cell CarcinomaViability AssayNot specifiedNot specifiedDose-dependent toxicity and induction of apoptosis.[10][11][10][11]
HN4 Head and Neck Squamous Cell CarcinomaCCK-8 / Flow Cytometry20, 40, 6024Concentration-dependent inhibition of proliferation and induction of apoptosis.[12][12]
HN30 Head and Neck Squamous Cell CarcinomaCCK-8 / Flow Cytometry20, 40, 6024Concentration-dependent inhibition of proliferation and induction of apoptosis (more sensitive than HN4).[12][12]
HT29 Colon CancerNot specifiedNot specifiedNot specifiedInduction of apoptosis.[13][13]
A2780 Ovarian CancerFlow Cytometry/TUNELVarious24Dose-dependent induction of apoptosis.[14][14]

Table 1: In Vitro Efficacy of C2-Ceramide in Various Cancer Cell Lines. This table summarizes the reported effects of C2-ceramide on cell viability, proliferation, and apoptosis in different cancer cell lines, along with the assay used, concentrations, and incubation times.

Cell LineCancer TypeIC50 (µM)SolventReference(s)
NSCLC cell lines Non-Small Cell Lung Cancer~100Not specified[15]
C6 Glioma32.7DMSO[16]
HT29 Colon Cancer0.25DMSO[16]
CCD-18Co Normal Colon Fibroblast56.91DMSO[16]

Table 2: IC50 Values of C2-Ceramide in Different Cell Lines. This table provides the half-maximal inhibitory concentration (IC50) values for C2-ceramide in various cancer and normal cell lines.

Signaling Pathways Modulated by C2-Ceramide

C2-ceramide exerts its anti-cancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

C2_Ceramide_Signaling_Pathway C2_Ceramide C2-Ceramide Akt Akt C2_Ceramide->Akt inhibits NFkB NF-κB C2_Ceramide->NFkB inhibits Bax Bax C2_Ceramide->Bax activates Survivin Survivin Akt->Survivin activates CyclinA2 Cyclin A2 Akt->CyclinA2 activates NFkB->Survivin activates Apoptosis Apoptosis Survivin->Apoptosis inhibits G1_Arrest G1 Cell Cycle Arrest CyclinA2->G1_Arrest promotes progression Bax->Apoptosis induces G1_Arrest->Apoptosis

Caption: C2-Ceramide induced apoptosis pathway in lung cancer cells.

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of C2-ceramide on cancer cells.

a. WST-1 Assay Protocol (for MCF-7 and MDA-MB-231 cells) [5]

  • Cell Seeding: Seed breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of C2-ceramide (e.g., 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • WST-1 Reagent: Add 10 µL of PreMix WST-1 reagent to each well.

  • Incubation: Incubate the plate for an additional 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

b. CCK-8 Assay Protocol (for A549, PC9, HN4, and HN30 cells) [9][12]

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Treatment: Treat cells with desired concentrations of C2-ceramide (e.g., 0, 20, 50, 100, 200 µmol/l).

  • Incubation: Incubate for the desired time period (e.g., 24 hours).

  • CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm.

Apoptosis Assays

Objective: To quantify the induction of apoptosis by C2-ceramide.

a. Annexin V-FITC/Propidium Iodide (PI) Staining Protocol [4][7]

  • Cell Treatment: Treat cells with C2-ceramide at various concentrations for the desired time.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

b. TUNEL Assay Protocol [10]

  • Cell Preparation: Grow and treat cells on coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) to the cells and incubate for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the cells with PBS.

  • Visualization: Mount the coverslips with a mounting medium containing DAPI (for nuclear counterstaining) and visualize under a fluorescence microscope. TUNEL-positive nuclei will fluoresce (typically green), indicating DNA fragmentation.

Western Blot Analysis

Objective: To analyze the effect of C2-ceramide on the expression and activation of key signaling proteins.

  • Cell Lysis: Treat cells with C2-ceramide, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-NFκB, survivin, cyclin A2, cleaved caspase-3, Bax, β-actin) overnight at 4°C.[4][6][8]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection End Analysis of Protein Expression Detection->End

Caption: A generalized workflow for Western Blot analysis.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of C2-ceramide in a living organism.

a. Mouse Xenograft Model Protocol (General) [17]

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., HBSS or Matrigel) at a concentration of 0.5-2 million cells per 200 µL.[18]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = (length x width²)/2).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer C2-ceramide (formulated for in vivo delivery, e.g., in nanoliposomes) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

b. Zebrafish Xenograft Model Protocol [19]

  • Cell Labeling: Label cancer cells (e.g., H1299) with a fluorescent dye (e.g., CM-Dil).

  • Microinjection: Microinject the labeled cells into the yolk sac of 48-hour post-fertilization zebrafish embryos.

  • Treatment: Expose the xenografted embryos to C2-ceramide and/or other compounds in the embryo medium.

  • Tumor Growth Imaging: Image the embryos at different time points using a fluorescence microscope to monitor the proliferation and migration of the fluorescently labeled cancer cells.

  • Quantification: Quantify the tumor mass by measuring the fluorescence intensity.

Conclusion

C2-ceramide has consistently demonstrated potent anti-cancer activity across a range of cancer models by inducing apoptosis, inhibiting proliferation, and modulating key survival signaling pathways. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of C2-ceramide in their specific cancer models of interest. Further research, particularly in optimizing in vivo delivery and exploring combination therapies, will be crucial in translating the promising preclinical findings of C2-ceramide into clinical applications.

References

Application Notes: C2-Ceramide Assay for Protein Phosphatase Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramide is a bioactive sphingolipid that functions as a critical second messenger in a variety of cellular signaling pathways.[1][2][3] It is generated in response to diverse extracellular stimuli and cellular stresses, such as cytokine receptor activation (e.g., TNF-α) and environmental insults.[2][4][5] One of the key roles of ceramide is the regulation of protein phosphorylation cascades by directly activating specific serine/threonine protein phosphatases, notably Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1][6][7] This activation leads to the dephosphorylation of downstream targets, influencing critical cellular processes including apoptosis, cell cycle arrest, and senescence.[6][8]

C2-ceramide (N-acetyl-D-sphingosine) is a cell-permeable, short-chain synthetic analog of natural ceramide. Its solubility and ability to mimic the biological effects of endogenous ceramide make it an invaluable tool for in vitro and in cell-based studies.[9] Assaying the activation of protein phosphatases by C2-ceramide is crucial for understanding the molecular mechanisms of ceramide-mediated signal transduction and for the screening of potential therapeutic agents that modulate this pathway.

Principle of the Assay

The C2-ceramide protein phosphatase activation assay is an in vitro method designed to quantify the ability of C2-ceramide to increase the catalytic activity of purified protein phosphatases (like PP1 or PP2A) or phosphatases present in cell lysates. The assay typically involves two main steps:

  • Activation: The protein phosphatase source is incubated with varying concentrations of C2-ceramide.

  • Activity Measurement: The phosphatase's activity is then measured by monitoring the dephosphorylation of a specific substrate. This is commonly achieved using a colorimetric method where the release of a phosphate group from a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), is quantified by measuring the absorbance of the resulting product.[10][11][12] Alternatively, the release of free phosphate from a phosphopeptide substrate can be detected using reagents like Malachite Green.[13][14]

As a negative control, dihydroceramide (which lacks the 4,5-trans double bond of the sphingoid base) is often used, as it does not typically activate these phosphatases and thus helps to establish the specificity of the ceramide effect.[5][15]

Ceramide Signaling Pathway

External stimuli like stress signals or cytokines (e.g., TNF-α) can activate sphingomyelinases, which hydrolyze sphingomyelin in the cell membrane to produce ceramide.[2][5] This newly generated ceramide acts as a second messenger, directly binding to and allosterically activating protein phosphatases such as PP1 and PP2A.[1][6] These activated phosphatases then dephosphorylate and regulate the activity of various downstream protein kinases and other substrates, leading to cellular responses like apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytosol Stimulus Stress / Cytokines (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stimulus->SMase activates SM Sphingomyelin Cer Ceramide SM->Cer hydrolyzes to CAPP Protein Phosphatase (PP2A / PP1) Cer->CAPP activates Substrate_P Phosphorylated Substrate (e.g., Akt, Bcl-2) Substrate Dephosphorylated Substrate Substrate_P->Substrate dephosphorylates Pi Pi Substrate_P->Pi Response Cellular Response (Apoptosis, Cell Cycle Arrest) Substrate->Response

Ceramide-mediated activation of protein phosphatases.

Quantitative Data Summary

The activation of serine/threonine protein phosphatases by various ceramides has been quantified in several studies. The tables below summarize key findings.

Table 1: Activation of Protein Phosphatase 2A (PP2A) by Ceramides

Phosphatase FormCeramide AnalogConcentration (µM)Fold ActivationEC50 (µM)Reference
Heterotrimeric PP2A (AB'C)C2-Ceramide5 - 20Up to 3.5~5[6][15]
Heterotrimeric PP2AC6, C10, C14-CeramideN/AActivatesN/A[15]
Heterotrimeric PP2AC18-CeramideN/ANo ActivationN/A[15]
PP2A (AB'C trimer)D-erythro-C18-Ceramide~102 - 6~10[7]
PP2Ac (catalytic subunit)C2-Ceramide5 - 20No EffectN/A[15]
PP2Ac (catalytic subunit)D-erythro-C18-Ceramide~102 - 6~10[7]
Failure to activate was attributed to solubility issues with long-chain ceramides in the specific assay conditions used.[6]

Table 2: Activation of Protein Phosphatase 1 (PP1) by Ceramides

Phosphatase FormCeramide AnalogConcentration (µM)Fold ActivationEC50 (µM)Reference
PP1γc and PP1αcD-erythro-C18-Ceramide~102 - 6~10[7]
PP1cD-erythro-C18-Ceramide~1010 - 17 6.25[7]
PP1cD-erythro-C18-Ceramide~10~2.8***4.45[7]
In the presence of 150 mM KCl.[7]
***In the presence of phosphatidic acid.[7]

Table 3: Specificity of Ceramide Action

SphingolipidEffect on PP1 / PP2ARationale for SpecificityReference
D-erythro-CeramideActivationNatural, active stereoisomer.[5][7]
D-threo, L-threo, L-erythro-C18-CeramideNo Activation / InhibitionDemonstrates stereospecificity of the activation.[7]
Dihydro-C2-CeramideNo Activation / InhibitionLacks the 4,5-trans double bond, used as a negative control.[5][15]
Sphingosine, SphingomyelinLargely InactiveDemonstrates specificity for the ceramide structure.[9]

Experimental Protocols

This section provides a detailed protocol for an in vitro colorimetric assay to measure the activation of a purified protein phosphatase (e.g., PP2A) by C2-ceramide using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials and Reagents

  • Purified Protein Phosphatase 2A (PP2A)

  • C2-Ceramide (N-acetyl-D-sphingosine)

  • Dihydro-C2-Ceramide (for negative control)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

  • Stop Solution (e.g., 1 M NaOH)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator (30°C or 37°C)

Protocol

1. Preparation of Reagents

  • C2-Ceramide Stock Solution (1 mM): Dissolve an appropriate amount of C2-ceramide in DMSO. Vortex thoroughly to ensure complete dissolution. Store at -20°C.
  • Dihydro-C2-Ceramide Stock Solution (1 mM): Prepare in the same manner as the C2-ceramide stock.
  • pNPP Substrate Solution (e.g., 100 mM): Dissolve pNPP in Assay Buffer. Prepare this solution fresh before each experiment.
  • Enzyme Working Solution: Dilute the purified PP2A to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.

2. Assay Procedure

  • Prepare Ceramide Dilutions: Serially dilute the 1 mM C2-ceramide and dihydro-C2-ceramide stocks in Assay Buffer to create a range of working concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%).
  • Set up the Reaction Plate: To a 96-well plate, add the components in the following order:
  • 25 µL of Assay Buffer.
  • 25 µL of the appropriate ceramide working solution (or dihydro-ceramide/buffer for controls).
  • 25 µL of the diluted PP2A enzyme solution.
  • Pre-incubation (Activation Step): Mix gently by tapping the plate. Incubate the plate at 30°C for 10-15 minutes to allow the ceramide to activate the phosphatase.
  • Initiate Phosphatase Reaction: Start the reaction by adding 25 µL of the pNPP substrate solution to each well.
  • Incubation: Incubate the plate at 30°C or 37°C for 10-60 minutes.[11][16] The optimal time depends on the enzyme activity and should be determined to keep the reaction in the linear range (i.e., avoid substrate depletion).
  • Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution (1 M NaOH) to each well.[11][16] The addition of a strong base will stop the enzymatic reaction and enhance the yellow color of the p-nitrophenol product.[12][17]
  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[10][11][12]

3. Data Analysis

  • Subtract the absorbance of the blank (no enzyme) from all other readings.
  • Calculate the fold activation for each C2-ceramide concentration by dividing the net absorbance of the C2-ceramide-treated sample by the net absorbance of the vehicle control (0 µM ceramide) sample.
  • Plot the fold activation versus the C2-ceramide concentration.
  • If desired, determine the EC50 value (the concentration of C2-ceramide that produces 50% of the maximal activation) from the dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps in the C2-ceramide protein phosphatase activation assay.

G start Start prep_reagents Prepare Reagents (Buffer, pNPP) start->prep_reagents add_reagents Add Buffer, Ceramide, and Enzyme to Plate prep_reagents->add_reagents prep_ceramide Prepare C2-Ceramide Serial Dilutions prep_ceramide->add_reagents prep_enzyme Prepare Enzyme (PP2A) prep_enzyme->add_reagents pre_incubate Pre-incubate (10-15 min) for Activation add_reagents->pre_incubate add_substrate Initiate Reaction (Add pNPP Substrate) pre_incubate->add_substrate incubate Incubate (10-60 min) add_substrate->incubate stop_reaction Stop Reaction (Add NaOH) incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs analyze Analyze Data (Calculate Fold Activation) read_abs->analyze end End analyze->end

Workflow for C2-ceramide phosphatase activation assay.

References

Protocol for the Formulation of Lipid C2 Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and targeted delivery. A key component of modern LNPs is the ionizable cationic lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.

This document provides a detailed protocol for the formulation of lipid nanoparticles using the novel ionizable cationic lipid, Lipid C2 . The protocol is based on the formulation described by Xiang et al. in their 2023 publication in the Journal of Nanobiotechnology, where they successfully used this compound-containing LNPs (termed C2@mLMP2) to deliver mRNA encoding an Epstein-Barr virus protein for cancer immunotherapy research.[1][2] This guide will detail the necessary reagents, equipment, and step-by-step procedures for the preparation and characterization of these nanoparticles.

Core Components and Formulation Parameters

The formulation of this compound nanoparticles relies on a four-component lipid mixture, which self-assembles with mRNA in an aqueous buffer upon controlled mixing. The specific lipids and their molar ratios are crucial for the formation of stable and effective nanoparticles.

Table 1: Lipid Composition for C2 Nanoparticle Formulation

ComponentLipid TypeMolar Ratio (%)Role in Formulation
This compound Ionizable Cationic Lipid50Encapsulates negatively charged mRNA at low pH and facilitates endosomal escape.[1]
DSPC Helper Lipid101,2-distearoyl-sn-glycero-3-phosphocholine; a saturated phospholipid that provides structural stability to the nanoparticle.[1]
Cholesterol Helper Lipid38.5Modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.[1]
DMG-PEG2000 PEGylated Lipid1.51,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; provides a hydrophilic shell that prevents aggregation and increases circulation time.

Table 2: Key Formulation & Characterization Parameters for C2@mLMP2 Nanoparticles

ParameterValue
N:P Ratio (Nitrogen to Phosphate) 6:1
Particle Size (Z-average) ~80 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential ~0 mV at neutral pH
Encapsulation Efficiency > 90%
Storage Buffer PBS (pH 7.4)

(Data derived from the characterization of C2@mLMP2 nanoparticles as described by Xiang et al., 2023)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of this compound nanoparticles.

Preparation of Stock Solutions

A. Lipid Stock Solution (in Ethanol):

  • Bring all lipids (this compound, DSPC, Cholesterol, DMG-PEG2000) to room temperature.

  • Prepare individual stock solutions of each lipid in absolute ethanol. Note: Gentle heating (e.g., 60-65°C) may be required to fully dissolve DSPC and cholesterol.

  • In a sterile, RNase-free glass vial, combine the individual lipid stock solutions according to the molar ratios specified in Table 1 to create a final, combined lipid stock solution.

  • Ensure the final concentration of total lipids in the ethanol stock is suitable for the mixing system to be used (e.g., 10-25 mM).

  • Store the lipid stock solution at -20°C.

B. mRNA Aqueous Solution:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA to the desired concentration in a sterile, RNase-free citrate buffer (10 mM, pH 4.0). The acidic pH is crucial for the protonation of this compound, enabling it to electrostatically interact with the negatively charged mRNA.

Nanoparticle Formulation (Microfluidic Mixing)

Microfluidic mixing is the recommended method for producing uniformly sized nanoparticles with high encapsulation efficiency.

  • Equilibrate the lipid stock solution and the mRNA aqueous solution to room temperature.

  • Set up a microfluidic mixing device (e.g., NanoAssemblr™) according to the manufacturer's instructions.

  • Load the lipid stock solution into the syringe for the organic phase inlet.

  • Load the mRNA aqueous solution into the syringe for the aqueous phase inlet.

  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1 .

  • Set a suitable total flow rate (e.g., 12 mL/min) to ensure rapid and homogenous mixing.

  • Initiate the mixing process. The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the nanoparticles.

  • Collect the resulting nanoparticle suspension from the outlet. The solution will appear translucent to slightly opalescent.

Purification

The newly formed nanoparticle solution contains ethanol and is at an acidic pH, which must be addressed before in vitro or in vivo use. Dialysis is a common and effective method for purification and buffer exchange.

  • Transfer the nanoparticle suspension to a dialysis cassette (e.g., with a molecular weight cutoff of 10 kDa).

  • Dialyze the suspension against sterile, RNase-free phosphate-buffered saline (PBS) at pH 7.4.

  • Perform the dialysis at 4°C with at least two changes of the dialysis buffer over a period of 12-24 hours. This process removes the ethanol and raises the pH to a physiological level.

  • After dialysis, recover the purified nanoparticle suspension from the cassette.

Sterilization and Storage
  • For biological applications, sterilize the final nanoparticle formulation by passing it through a 0.22 µm sterile filter.

  • Store the final this compound nanoparticle formulation at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Characterization of this compound Nanoparticles

It is essential to characterize the formulated nanoparticles to ensure they meet the required quality attributes.

A. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the nanoparticle suspension in PBS (pH 7.4) and measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Expected Results: The nanoparticles should have a mean diameter of approximately 80 nm with a PDI value below 0.2, indicating a homogenous population of nanoparticles.

B. Zeta Potential:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the nanoparticle suspension in a suitable low-ionic-strength buffer and measure the surface charge.

  • Expected Results: At a neutral pH of 7.4, the nanoparticles should exhibit a near-neutral zeta potential (approximately 0 mV), which is important for reducing non-specific interactions in a biological environment.

C. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay (or similar fluorescence-based assay).

  • Procedure:

    • Measure the total amount of mRNA in a sample of the nanoparticle suspension after lysing the nanoparticles with a detergent (e.g., Triton X-100).

    • Measure the amount of free, unencapsulated mRNA in an intact sample of the nanoparticle suspension.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • Expected Results: The encapsulation efficiency should be greater than 90%, indicating that the majority of the mRNA is successfully protected within the nanoparticles.

Visualized Workflows and Pathways

Experimental Workflow for this compound Nanoparticle Formulation

G cluster_prep 1. Stock Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification & QC Lipids This compound, DSPC, Cholesterol, DMG-PEG2000 LipidStock Lipid Stock Solution (Organic Phase) Lipids->LipidStock Ethanol Ethanol Ethanol->LipidStock mRNA mRNA mRNA_aq mRNA Solution (Aqueous Phase) mRNA->mRNA_aq Citrate Citrate Buffer (pH 4.0) Citrate->mRNA_aq Microfluidics Microfluidic Mixing (3:1 Aqueous:Organic Ratio) LipidStock->Microfluidics mRNA_aq->Microfluidics LNP_raw Raw LNP Suspension (Ethanol, pH 4.0) Microfluidics->LNP_raw Dialysis Dialysis vs. PBS (pH 7.4) LNP_raw->Dialysis PurifiedLNP Purified this compound LNPs Dialysis->PurifiedLNP Sterilization 0.22 µm Filtration PurifiedLNP->Sterilization QC Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency PurifiedLNP->QC FinalProduct Final Product (Stored at 4°C or -80°C) Sterilization->FinalProduct

Caption: Workflow for this compound nanoparticle formulation.

Signaling Pathway: LNP-mediated mRNA Delivery and Antigen Presentation

G LNP This compound LNP (encapsulating mRNA) Endocytosis Endocytosis LNP->Endocytosis 1. Uptake APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_release mRNA Release (Endosomal Escape) Endosome->mRNA_release 2. This compound protonation Ribosome Ribosome mRNA_release->Ribosome 3. Translation Protein Antigenic Protein (e.g., LMP2) Ribosome->Protein Proteasome Proteasome Protein->Proteasome 4. Processing Peptides Antigenic Peptides Proteasome->Peptides MHC MHC Class I Peptides->MHC Presentation Antigen Presentation MHC->Presentation T_Cell CD8+ T Cell Presentation->T_Cell 5. T Cell Activation

Caption: Cellular pathway of mRNA delivery by this compound LNPs.

References

Using C2-Ceramide as a Positive Control for Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-Ceramide, a cell-permeable analog of endogenous ceramide, serves as a potent and reliable positive control for inducing apoptosis in a wide range of cell types. As a key lipid second messenger, ceramide activates intrinsic apoptotic signaling pathways, making C2-Ceramide an invaluable tool for validating apoptosis assays and studying the mechanisms of programmed cell death.[1][2] Its ability to bypass upstream signaling events and directly trigger mitochondrial and ER stress pathways ensures a robust and reproducible apoptotic response.[1][3] This document provides detailed protocols for using C2-Ceramide as a positive control and presents quantitative data from various studies to guide experimental design.

Mechanism of Action

C2-Ceramide initiates apoptosis primarily through the intrinsic pathway. Upon entering the cell, it can lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of pro-apoptotic factors like cytochrome c.[1] This triggers a caspase cascade, ultimately leading to the execution of apoptosis.[3][4] C2-Ceramide has also been shown to induce endoplasmic reticulum (ER) stress and modulate various signaling pathways, including the inhibition of pro-survival pathways like Akt and NFκB.[1][2][5]

C2_Ceramide_Apoptosis_Pathway C2_Ceramide C2-Ceramide Mitochondria Mitochondria C2_Ceramide->Mitochondria ER Endoplasmic Reticulum C2_Ceramide->ER Akt_NFkB Akt / NFκB (Survival Pathway) C2_Ceramide->Akt_NFkB Bax Bax Mitochondria->Bax Activation ER_Stress ER Stress ER->ER_Stress Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis ER_Stress->Caspase_3 Activation

Caption: C2-Ceramide Induced Apoptosis Signaling Pathway.

Data Presentation: Efficacy of C2-Ceramide in Various Cell Lines

The following tables summarize the effective concentrations and treatment times of C2-Ceramide for inducing apoptosis in different cell lines, as determined by various apoptosis assays.

Table 1: Dose-Dependent Induction of Apoptosis by C2-Ceramide

Cell LineAssayConcentration (µM)Treatment Time (hours)Result (% Apoptosis/Effect)
H1299 (Lung Cancer)Annexin V/PI10, 20, 5024Dose-dependent increase in late apoptosis[6]
A549 & PC9 (Lung Cancer)CCK-820, 50, 100, 20012, 24, 36Time- and concentration-dependent decrease in cell viability[7]
HN4 & HN30 (HNSCC)CCK-820, 40, 6024Concentration-dependent inhibition of proliferation[8]
HSC-I (Squamous Cell)Viability AssayDose-dependent-Dose-dependent toxicity[9][10]
MO3.13 (Oligodendroglial)MorphologicalConcentration-dependent-Apoptosis observed[4]
SH-SY5Y (Neuroblastoma)MTT Assay25-~60% decrease in cell viability[3]

Table 2: Time-Course of C2-Ceramide-Induced Apoptosis

Cell LineAssayConcentration (µM)Treatment Time (hours)Result
A549 & PC9 (Lung Cancer)CCK-850, 100, 20012, 24, 36Time-dependent decrease in cell viability[7]
HSC-I (Squamous Cell)DNA Electrophoresis-Time-dependentTime-dependent internucleosomal fragmentation[9][10]
IM-FEN (Enteric Neurons)Caspase 3/7 Activity-3, 6Increased caspase activity[11][12]
Bovine OligodendrocytesCell Death-Time-dependentTime-dependent cell death[13]

Experimental Protocols

1. Preparation and Handling of C2-Ceramide

C2-Ceramide is typically supplied as a crystalline solid.[14] It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[14][15]

  • Stock Solution Preparation: Prepare a stock solution by dissolving C2-Ceramide in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM).[15] Ensure the solid is completely dissolved. Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the cell culture is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[14] For some applications, complexing C2-Ceramide with bovine serum albumin (BSA) can enhance its solubility and delivery to cells.[16]

C2_Ceramide_Preparation_Workflow Start Start: C2-Ceramide (Crystalline Solid) Dissolve Dissolve in Organic Solvent (e.g., DMSO) Start->Dissolve Stock Stock Solution (e.g., 10-20 mM) Dissolve->Stock Store Store at -20°C Stock->Store Dilute Dilute in Cell Culture Medium Stock->Dilute Final Final Working Solution (Solvent ≤0.1%) Dilute->Final Treat Treat Cells Final->Treat

Caption: Workflow for C2-Ceramide Solution Preparation.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the detection of early and late apoptosis by flow cytometry.[17][18]

  • Materials:

    • C2-Ceramide treated cells and untreated control cells

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[17]

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with the desired concentration of C2-Ceramide for the appropriate duration. Include a vehicle-treated control.

    • Harvest cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation method.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[19]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][19]

    • Add 400 µL of 1X Binding Buffer to each tube.[19]

    • Analyze the cells by flow cytometry within one hour.[19]

3. Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12][20]

  • Materials:

    • C2-Ceramide treated cells and untreated control cells

    • Caspase-3/7 colorimetric or fluorometric assay kit (containing a specific substrate like Ac-DEVD-pNA)[21]

    • Cell lysis buffer

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with C2-Ceramide and a vehicle control.

    • After the treatment period, lyse the cells according to the assay kit manufacturer's instructions.

    • Add the caspase-3/7 substrate to each well.

    • Incubate at 37°C for 1-2 hours, or as recommended by the manufacturer.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[21]

    • Calculate the caspase activity relative to the untreated control.

4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22][23]

  • Materials:

    • C2-Ceramide treated cells and untreated control cells (on coverslips or slides)

    • TUNEL assay kit[24]

    • 4% Paraformaldehyde in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with C2-Ceramide and a vehicle control.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[22]

    • Wash again with PBS and permeabilize the cells for 5-15 minutes on ice.[22]

    • Follow the specific instructions of the TUNEL assay kit for the labeling reaction with TdT enzyme and labeled dUTPs. This typically involves an incubation step of 60 minutes at 37°C in a humidified, dark chamber.[19][24]

    • Wash the cells to remove unincorporated nucleotides.

    • If required by the kit, perform the detection step to visualize the incorporated labels.

    • Counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[19]

Apoptosis_Assay_Workflow Start Cell Culture Treat Treat with C2-Ceramide (Positive Control) and Vehicle Start->Treat Harvest Harvest Cells Treat->Harvest Assay Perform Apoptosis Assay Harvest->Assay AnnexinV Annexin V/PI Staining Assay->AnnexinV Caspase Caspase Activity Assay Assay->Caspase TUNEL TUNEL Assay Assay->TUNEL Analysis Data Analysis AnnexinV->Analysis Caspase->Analysis TUNEL->Analysis

Caption: General Experimental Workflow for Apoptosis Assays.

References

Application Notes and Protocols for Lipid Nanoparticle (LNP) Mediated siRNA Delivery Using DLin-KC2-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective delivery of siRNA to target cells in vivo remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery system, protecting the siRNA payload from degradation and facilitating its uptake into target cells.[1][2][3][4] The ionizable cationic lipid is a critical component of LNPs, playing a pivotal role in siRNA encapsulation and endosomal escape.[5][6]

DLin-KC2-DMA (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[7][8]-dioxolane) is a potent ionizable cationic lipid that has demonstrated superior in vivo activity for siRNA delivery compared to earlier generations of lipids.[8][9][10][11] Its optimized pKa of approximately 6.7 allows for efficient siRNA encapsulation at a low pH and facilitates endosomal escape into the cytoplasm, a crucial step for siRNA to engage with the RNA-induced silencing complex (RISC).[5][9] These application notes provide detailed protocols for the formulation, characterization, and evaluation of DLin-KC2-DMA-containing LNPs for siRNA delivery.

Data Presentation

Table 1: Physicochemical Properties of DLin-KC2-DMA LNPs
ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering
pKa ~6.7TNS Fluorescence Assay
siRNA Encapsulation Efficiency > 90%RiboGreen Assay
Table 2: In Vitro Gene Silencing Efficacy of DLin-KC2-DMA LNPs
Cell LineTarget GenesiRNA ConcentrationGene Knockdown (%)
Bone Marrow-Derived Macrophages (bmMΦ)GAPDH1 µg/mL> 60%
Bone Marrow-Derived Macrophages (bmMΦ)GAPDH5 µg/mL~80%
Bone Marrow-Derived Dendritic Cells (bmDCs)GAPDH1 µg/mLSignificant Knockdown
Bone Marrow-Derived Dendritic Cells (bmDCs)GAPDH5 µg/mL~83%
Table 3: In Vivo Gene Silencing Efficacy of DLin-KC2-DMA LNPs
Animal ModelTarget GenesiRNA Dose (mg/kg)Route of AdministrationTarget Organ/CellsGene Knockdown (%)
MouseFactor VII0.01IntravenousHepatocytesSignificant Silencing
Non-human PrimateTransthyretin (TTR)0.1IntravenousHepatocytesSignificant Silencing
MouseGAPDH5IntravenousSpleen and Peritoneal Macrophages & Dendritic CellsSignificant Silencing

Experimental Protocols

Protocol 1: Formulation of DLin-KC2-DMA LNPs for siRNA Delivery

This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic mixing method.

Materials:

  • DLin-KC2-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG 2000)

  • siRNA (lyophilized)

  • Ethanol (anhydrous)

  • Sodium Acetate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids (DLin-KC2-DMA, DSPC, Cholesterol, and PEG-DMG 2000) in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration in ethanol should be between 10-20 mM.

  • siRNA Solution Preparation: Dissolve the lyophilized siRNA in the 25 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.3-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-acetate buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process to form the LNP-siRNA complexes.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: In Vitro Gene Silencing in Antigen-Presenting Cells (APCs)

This protocol details the procedure for assessing the gene silencing efficacy of DLin-KC2-DMA LNPs in primary macrophages and dendritic cells.

Materials:

  • Bone marrow cells isolated from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-4 (IL-4)

  • Complete cell culture medium

  • DLin-KC2-DMA LNPs encapsulating target siRNA (e.g., anti-GAPDH) and a non-targeting control siRNA

  • Lysis buffer

  • Reagents for Western blotting or qRT-PCR

Procedure:

  • Generation of Bone Marrow-Derived APCs:

    • For macrophages (bmMΦ), culture bone marrow cells in the presence of M-CSF for 7 days.

    • For dendritic cells (bmDCs), culture bone marrow cells with GM-CSF and IL-4 for 8 days.

  • Cell Seeding: Seed the differentiated bmMΦ or bmDCs in appropriate culture plates.

  • LNP Treatment:

    • Dilute the siRNA-LNPs to the desired concentrations (e.g., 1 µg/mL and 5 µg/mL of siRNA) in fresh cell culture medium.

    • Add the diluted LNPs to the cells and incubate for 48-72 hours.

  • Assessment of Gene Knockdown:

    • Western Blot: Lyse the cells and determine the protein levels of the target gene (e.g., GAPDH) relative to a loading control (e.g., α-Tubulin).

    • qRT-PCR: Isolate total RNA from the cells, perform reverse transcription to synthesize cDNA, and then quantify the target mRNA levels relative to a housekeeping gene.

  • Data Analysis: Calculate the percentage of gene knockdown compared to cells treated with non-targeting control siRNA-LNPs.

Protocol 3: In Vivo Gene Silencing in a Mouse Model

This protocol describes the systemic administration of DLin-KC2-DMA LNPs to mice to evaluate in vivo gene silencing.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • DLin-KC2-DMA LNPs encapsulating siRNA targeting a hepatic gene (e.g., Factor VII) or a gene in APCs (e.g., GAPDH)

  • Saline solution (for dilution)

  • Materials for intravenous injection

  • Materials for blood collection and tissue harvesting

  • Reagents for analyzing target protein or mRNA levels

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.

  • LNP Administration:

    • Dilute the siRNA-LNPs in sterile saline to the desired dose (e.g., 0.01 to 5 mg/kg siRNA).

    • Administer the LNP solution to the mice via intravenous (tail vein) injection.

  • Sample Collection:

    • At a predetermined time point (e.g., 48 hours post-injection), collect blood samples via cardiac puncture or another appropriate method.

    • Euthanize the mice and harvest the target organs (e.g., liver, spleen).

  • Analysis of Gene Silencing:

    • For Hepatic Targets (e.g., Factor VII): Measure the levels of Factor VII protein in the collected serum using a chromogenic assay.

    • For APC Targets (e.g., GAPDH): Isolate cells from the spleen and peritoneal cavity and analyze GAPDH protein or mRNA levels as described in Protocol 2.

  • Data Analysis: Determine the percentage of gene silencing relative to a control group of mice treated with LNPs containing a non-targeting siRNA or saline.

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation lipids Lipids in Ethanol (DLin-KC2-DMA, DSPC, Cholesterol, PEG-DMG) mixing Microfluidic Mixing lipids->mixing siRNA siRNA in Acetate Buffer (pH 4.0) siRNA->mixing lnp siRNA-LNP mixing->lnp treatment LNP Treatment lnp->treatment injection Intravenous Injection lnp->injection cells Target Cells (e.g., Macrophages) cells->treatment analysis_invitro Gene Knockdown Analysis (Western Blot / qRT-PCR) treatment->analysis_invitro animal Mouse Model animal->injection samples Tissue/Blood Collection injection->samples analysis_invivo Gene Silencing Analysis samples->analysis_invivo

Caption: Experimental workflow for siRNA-LNP formulation and evaluation.

endosomal_escape cluster_cell Cellular Uptake and Endosomal Escape lnp siRNA-LNP (Neutral at pH 7.4) endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) DLin-KC2-DMA becomes protonated (+) endocytosis->early_endosome membrane_interaction Interaction with Anionic Endosomal Lipids early_endosome->membrane_interaction phase_transition Formation of Hexagonal (HII) Phase membrane_interaction->phase_transition membrane_disruption Endosomal Membrane Disruption phase_transition->membrane_disruption sirna_release siRNA Release into Cytoplasm membrane_disruption->sirna_release risc RISC Loading sirna_release->risc target_mrna Target mRNA Cleavage risc->target_mrna

References

C2-Ceramide in Head and Neck Squamous Cell Carcinoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of C2-ceramide, a cell-permeable analog of endogenous ceramide, in head and neck squamous cell carcinoma (HNSCC) research. The following sections detail the cytotoxic and signaling effects of C2-ceramide on HNSCC cells, supported by quantitative data from various studies. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.

Introduction

Ceramides are bioactive sphingolipids that act as critical second messengers in various cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1] In the context of cancer, ceramide accumulation is often associated with anti-tumor responses.[2] However, cancer cells can develop mechanisms to evade ceramide-induced cell death by altering sphingolipid metabolism.[2] C2-ceramide (N-acetyl-D-sphingosine) is a synthetic, cell-permeable ceramide analog that is widely used in research to mimic the effects of endogenous ceramides and investigate their therapeutic potential.[1]

Studies on HNSCC have revealed a dysregulation of ceramide metabolism, suggesting that targeting this pathway could be a viable therapeutic strategy.[2][3][4] Specifically, exogenously applied C2-ceramide has been shown to induce multiple forms of cell death in HNSCC cell lines, including apoptosis and programmed necrosis (necroptosis), while also triggering a protective autophagic response.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of C2-ceramide on various HNSCC cell lines as reported in the literature.

Table 1: Cytotoxicity of C2-Ceramide in HNSCC Cell Lines

Cell LineAssayTreatment DurationIC50 / LD50Reference
HN30CCK-824 hoursLD50: 60 µM[1]
HN4CCK-824 hoursLess sensitive than HN30[1]
HEp-2MTT24 hoursIC50: 39 µM[6]
HEp-2MTT48 hoursIC50: 62 µM
HSC-IViability AssayNot specifiedDose-dependent toxicity[7]

Table 2: Apoptotic and Necrotic Effects of C2-Ceramide

Cell LineAssayTreatmentOutcomeReference
HEp-2Annexin V/PIIC50 (39 µM) for 24h61.4% total apoptotic cells (56.25% early, 5.15% late)
HN4 & HN30Flow CytometryConcentration-dependentIncreased PI-positive cells[1]
HN4 & HN30Hoechst 33342/PIConcentration-dependentIncreased programmed necrosis[1]
HSC-ITUNELDose-dependentIncreased TUNEL-positive cells[7]
HEp-2Caspase 3/7 AssayIC50 (39 µM) for 24h29.5% cells with activated caspase 3/7

Signaling Pathways and Cellular Responses

C2-ceramide induces a complex network of signaling events in HNSCC cells, leading to both cell death and survival responses. The primary reported effects are the induction of caspase-independent apoptosis and programmed necrosis, alongside a protective autophagic mechanism.

C2-Ceramide Induced Cell Death and Protective Autophagy

G cluster_inhibitors Pharmacological Inhibitors C2_Cer C2-Ceramide Apoptosis Caspase-3 Independent Apoptosis C2_Cer->Apoptosis Necroptosis Programmed Necrosis (Necroptosis) C2_Cer->Necroptosis Autophagy Protective Autophagy C2_Cer->Autophagy CellDeath Cell Death Apoptosis->CellDeath Necroptosis->CellDeath CellSurvival Cell Survival Autophagy->CellSurvival ZVAD Z-VAD-FMK (Pan-caspase inhibitor) ZVAD->Apoptosis No effect Nec1 Necrostatin-1 (RIP1 Kinase inhibitor) Nec1->Necroptosis Inhibits CQ Chloroquine (Autophagy inhibitor) CQ->Autophagy Inhibits CQ->CellDeath Enhances C2-Cer mediated death

C2-Ceramide induces parallel pathways of cell death and survival in HNSCC.
ERK/mTOR Signaling in C2-Ceramide Induced Autophagy

In HNSCC cells, C2-ceramide has been shown to modulate the ERK/mTOR signaling pathway. It upregulates the phosphorylation of ERK1/2, which can have pro-survival effects. However, it also downregulates the phosphorylation of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. This downregulation of p-mTOR contributes to the induction of the autophagic process.

G C2_Cer C2-Ceramide ERK p-ERK1/2 C2_Cer->ERK Upregulates mTOR p-mTOR C2_Cer->mTOR Downregulates Autophagy Autophagy mTOR->Autophagy Inhibits LC3B LC3B-II Expression Autophagy->LC3B G cluster_assays Cellular Assays cluster_inhibitor_studies Inhibitor Studies Start HNSCC Cell Culture Treatment Treat with C2-Ceramide (Dose-response & Time-course) Start->Treatment Viability Cell Viability (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis/Necrosis (Annexin V / PI) Treatment->Apoptosis Autophagy Autophagy (LC3 IF / Western) Treatment->Autophagy Signaling Signaling Pathways (Western Blot) Treatment->Signaling Inhibitors Co-treat with Inhibitors (Necrostatin-1, Chloroquine) Treatment->Inhibitors Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Autophagy->Data Signaling->Data Viability_Inhib Re-assess Cell Viability Inhibitors->Viability_Inhib Viability_Inhib->Data

References

In Vivo Administration of Lipid C2 LNPs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. The efficacy and safety of these delivery systems are critically dependent on their composition, particularly the ionizable lipid component, which is crucial for nucleic acid encapsulation and endosomal escape. This document provides detailed application notes and protocols for the in-to-use administration of LNPs formulated with the novel ionizable cationic lipid, Lipid C2 .

This compound is an ionizable lipid designed for potent in vivo mRNA delivery. Structurally, it is based on a core with four tertiary amino nitrogen atoms (4N4T)[1][2]. LNPs formulated with this compound have been shown to selectively accumulate in the liver and spleen in murine models[3][4]. Recent studies have demonstrated the utility of this compound LNPs in cancer immunotherapy, where they were used to deliver mRNA encoding for the Epstein-Barr virus (EBV) protein LMP-2, sensitizing tumors to anti-PD-1 therapy by reversing T cell exhaustion[1][2][3]. These findings highlight the potential of this compound LNPs for targeted delivery and immunomodulatory applications.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
PropertyValueReference
Mean Particle Size (nm)97.60[1]
Zeta Potential (mV)-2[1]
mRNA Encapsulation Efficiency (%)95.6[1]
Table 2: In Vivo Biodistribution of this compound LNPs in Mice
Organ/TissueAccumulationMethodReference
LiverHighLive Imaging[1]
SpleenHighLive Imaging[1]
Tumor-draining Lymph NodesHighLive Imaging[1]
HeartNot significantNot specified[3][4]
LungsNot significantNot specified[3][4]
KidneysNot significantNot specified[3][4]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the preparation of this compound LNPs using microfluidic mixing.

Materials:

  • Ionizable this compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA transcript in 10 mM citric acid buffer (pH 6.0)

  • Anhydrous ethanol

  • Microfluidic mixing device (e.g., INano P)

  • Dialysis cassettes

Procedure:

  • Prepare the Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DSPC, and DMG-PEG2000 in anhydrous ethanol to achieve a molar ratio of 35:46.5:16:2.5[1].

    • The final concentration of this compound in the solution should be 15 mg/mL[1].

  • Prepare the mRNA Solution:

    • Dilute the mRNA transcript in a 10 mM citric acid buffer (pH 6.0)[1].

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA aqueous solution into another.

    • Set the volume ratio of the lipid solution to the mRNA solution to 1:3[1].

    • The mass ratio of this compound to mRNA should be 15:1[1].

    • Initiate mixing at a flow rate of 12 mL/min[1].

  • Purification:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against a suitable buffer (e.g., PBS) using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Administration of this compound LNPs in a Murine Model

This protocol outlines the subcutaneous administration of this compound LNPs in mice for an anti-tumor immunity study.

Materials:

  • This compound LNPs encapsulating the mRNA of interest, sterile-filtered.

  • 6-8 week old female Balb/c mice.

  • Appropriate syringes and needles for subcutaneous injection.

  • Anesthesia (for imaging).

  • In vivo imaging system.

Procedure:

  • Animal Handling and Acclimatization:

    • Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

    • All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

  • Dosage Preparation:

    • Dilute the this compound LNP-mRNA formulation to the desired concentration with a sterile, biocompatible buffer (e.g., citrate buffer)[1]. For example, a final mRNA concentration of 0.2 mg/mL has been used[1].

  • Administration:

    • Administer the LNP-mRNA solution to the mice via subcutaneous injection. A typical dose used in studies with this compound LNPs is 30 µg of mRNA per animal[1].

  • Monitoring and Data Collection:

    • For biodistribution studies, live animal imaging can be performed at various time points post-injection (e.g., 6 hours)[1]. If using a luciferase reporter mRNA, administer the luciferase substrate (e.g., 3 mg per animal, intraperitoneally) 10 minutes prior to imaging[1].

    • For efficacy studies, such as in tumor models, monitor tumor growth and relevant immune cell populations in the spleen and tumor microenvironment at predetermined endpoints[1][2].

    • For safety evaluation, monitor animal weight and conduct histological analysis of major organs (heart, liver, spleen, lung, kidney) at the end of the study[2].

Visualizations

LNP_Formation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer pH 6.0) LipidC2 This compound Mixer Microfluidic Mixing LipidC2->Mixer DSPC DSPC DSPC->Mixer Chol Cholesterol Chol->Mixer PEG_Lipid DMG-PEG2000 PEG_Lipid->Mixer mRNA mRNA mRNA->Mixer LNP This compound LNP Mixer->LNP Purification Dialysis LNP->Purification Final_LNP Purified LNP Purification->Final_LNP InVivo_Administration_Workflow cluster_analysis Post-Administration Analysis LNP_Prep LNP-mRNA Formulation QC Quality Control (Size, Zeta, Encapsulation) LNP_Prep->QC Administration Subcutaneous Administration QC->Administration Animal_Model Animal Model (e.g., Balb/c Mice) Animal_Model->Administration Biodistribution Biodistribution (Live Imaging) Administration->Biodistribution Efficacy Efficacy (Tumor Volume, T-cell Analysis) Administration->Efficacy Safety Safety (Histology) Administration->Safety Signaling_Pathway LNP LMP2-mRNA LNP (this compound) APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP->APC Uptake & Translation of LMP2 mRNA T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Effector_T_Cell Effector Memory T-Cell T_Cell->Effector_T_Cell Activation & Differentiation Exhausted_T_Cell Exhausted T-Cell (High PD-1) Effector_T_Cell->Exhausted_T_Cell Reverses Exhaustion (Synergistic Effect) Tumor_Cell Tumor Cell Effector_T_Cell->Tumor_Cell Tumor Cell Killing Tumor_Cell->Exhausted_T_Cell Induces Exhaustion Anti_PD1 Anti-PD-1 Therapy Anti_PD1->Exhausted_T_Cell Blocks PD-1/PD-L1

References

Application Notes and Protocols for Measuring C2-Ceramide Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for quantifying cell death induced by the synthetic, cell-permeable ceramide analog, C2-ceramide (N-acetyl-D-sphingosine). Ceramide is a critical lipid second messenger involved in various cellular processes, including the regulation of cell death pathways such as apoptosis and necrosis.[1] Understanding the mechanisms and quantifying the extent of C2-ceramide-induced cell death is crucial for research in cancer biology, neurodegenerative diseases, and drug development.

Introduction to C2-Ceramide Induced Cell Death

C2-ceramide is widely used to mimic the effects of endogenous ceramide, triggering signaling cascades that lead to cell death in a variety of cell types.[2] It has been shown to induce apoptosis, characterized by cell shrinkage, chromatin condensation, and activation of caspases, as well as programmed necrosis (necroptosis).[1][3] The specific cellular response can be cell-type dependent and influenced by the concentration and duration of C2-ceramide exposure.[1][4]

Key Signaling Pathways

C2-ceramide can initiate cell death through multiple signaling pathways. A common mechanism involves the activation of the intrinsic apoptotic pathway, often involving the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[5] In some cellular contexts, C2-ceramide can also induce cell death through caspase-independent mechanisms.[1][6]

G cluster_membrane Cellular Entry cluster_mito Mitochondrial Pathway C2_Ceramide C2-Ceramide Plasma_Membrane Plasma Membrane Caspase8 Caspase-8 C2_Ceramide->Caspase8 Bax Bax C2_Ceramide->Bax Bcl2 Bcl-2 C2_Ceramide->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Caspase3->PARP Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c->Caspase9 DNA_Fragmentation DNA Fragmentation PARP->DNA_Fragmentation DNA_Fragmentation->Apoptosis

Figure 1: Simplified signaling pathway of C2-ceramide-induced apoptosis.

Quantitative Data Summary

The following tables summarize typical experimental parameters and expected outcomes for C2-ceramide induced cell death assays across different cell lines.

Cell LineC2-Ceramide Concentration (µM)Incubation Time (hours)AssayObserved EffectReference
HSC-I (Squamous Cell Carcinoma)10-10024Viability AssayDose-dependent toxicity[7][8]
HN4, HN30 (Head and Neck Squamous Cell Carcinoma)20-6024CCK8 AssayConcentration-dependent inhibition of proliferation[1]
H1299 (Non-small Cell Lung Cancer)High Dose24Trypan Blue AssayInhibition of cell survival[9]
MDA-MB-231 (Breast Cancer)5-5024WST-1 AssayDose-dependent inhibition of proliferation[10]
HEp-2 (Laryngeal Carcinoma)3.13-10024, 48MTT AssayDose and time-dependent cytotoxicity[11]
B16F10 (Melanoma)5-5024MTT AssayDose-dependent reduction in cell viability[12]
SH-SY5Y (Neuroblastoma)10-5024MTT AssayConcentration-dependent decrease in cell viability[2]

Table 1: C2-Ceramide Concentration and Incubation Times for Various Cell Lines and Assays

Assay TypePrincipleTypical ReadoutAdvantagesLimitations
MTT/WST-1/CCK8 Reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[13]Colorimetric (absorbance)High-throughput, quantitativeIndirect measure of viability, can be affected by metabolic changes
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye.Microscopic cell countingSimple, inexpensiveLow-throughput, subjective
Annexin V/PI Staining Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells; PI stains necrotic cells.[14]Flow cytometry, fluorescence microscopyDistinguishes between apoptotic and necrotic cellsRequires specialized equipment
LDH Release Assay Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[15][16]Colorimetric (absorbance)Quantitative measure of necrosis/late apoptosisDoes not distinguish between necrosis and late apoptosis
Caspase Activity Assay Detection of active caspases (e.g., caspase-3) using a fluorogenic or colorimetric substrate.[17][18]Fluorescence, colorimetricSpecific for caspase-dependent apoptosisDoes not detect caspase-independent cell death
TUNEL Assay Labels DNA strand breaks, a hallmark of late apoptosis.Flow cytometry, fluorescence microscopyDetects late-stage apoptosisCan also label necrotic cells with extensive DNA damage
DNA Laddering Visualization of internucleosomal DNA fragmentation by agarose gel electrophoresis.[1]Gel electrophoresisCharacteristic pattern for apoptosisNot quantitative, requires a significant apoptotic population

Table 2: Comparison of Common Assays for Measuring C2-Ceramide Induced Cell Death

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.[13][19]

G A Seed cells in a 96-well plate B Treat with C2-Ceramide A->B C Add MTT reagent B->C D Incubate (2-4 hours) C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • C2-ceramide stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[20]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of C2-ceramide in complete medium.

  • Remove the medium from the wells and add 100 µL of the C2-ceramide dilutions. Include vehicle-treated and untreated controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[17]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Add 100 µL of solubilization solution to each well.[13]

  • Incubate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis and Necrosis

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

G A Induce cell death with C2-Ceramide B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by flow cytometry E->F

Figure 3: Workflow for Annexin V/PI staining.

Materials:

  • Cells treated with C2-ceramide

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce cell death by treating cells with C2-ceramide for the desired time.

  • Harvest cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to membrane rupture without apoptosis)

Protocol 3: LDH Cytotoxicity Assay for Necrosis

This protocol measures the release of lactate dehydrogenase (LDH) from the cytosol of cells with compromised plasma membranes, an indicator of necrosis or late apoptosis.[15][21]

G A Treat cells with C2-Ceramide B Collect cell culture supernatant A->B C Add LDH reaction mixture B->C D Incubate (30 min, dark) C->D E Add stop solution D->E F Measure absorbance (490 nm) E->F

Figure 4: Workflow for the LDH cytotoxicity assay.

Materials:

  • Cells treated with C2-ceramide in a 96-well plate

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well plate for the assay

  • Microplate reader

Procedure:

  • Treat cells with C2-ceramide in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[15]

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.[15]

  • Measure the absorbance at 490-520 nm using a microplate reader.[15]

Calculation of Cytotoxicity: The percentage of cytotoxicity can be calculated using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Conclusion

The choice of assay for measuring C2-ceramide induced cell death depends on the specific research question. For high-throughput screening of cytotoxicity, the MTT assay is suitable. To distinguish between different modes of cell death, Annexin V/PI staining is the method of choice. The LDH assay provides a reliable measure of necrosis and membrane integrity loss. By employing these detailed protocols, researchers can accurately quantify and characterize the cellular response to C2-ceramide.

References

Application Notes and Protocols for Lipid C2 in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid C2, also known scientifically as DLin-KC2-DMA, is a potent ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as messenger RNA (mRNA), small interfering RNA (siRNA), and plasmid DNA (pDNA) in gene therapy research. Its unique chemical structure allows for efficient encapsulation of nucleic acids and facilitates their delivery and release into the cytoplasm of target cells. At a physiological pH, this compound is nearly neutral, which contributes to the stability of the LNP in circulation. However, within the acidic environment of the endosome, this compound becomes protonated, a key step in promoting the endosomal escape of the genetic payload. These characteristics make this compound a valuable tool for researchers developing novel gene-based therapeutics.

Physicochemical and In Vitro Performance of this compound-Containing LNPs

The following tables summarize the key physicochemical properties and in vitro transfection efficiencies of LNPs formulated with this compound (DLin-KC2-DMA) in comparison to other ionizable lipids like DLin-MC3-DMA.

Table 1: Physicochemical Characterization of LNPs

Ionizable LipidHelper LipidN/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DLin-KC2-DMADSPC675< 0.2Not specified> 90%
DLin-KC2-DMASOPC675< 0.2Not specified> 90%
DLin-KC2-DMADOPC6Not specifiedNot specifiedNot specified> 90%
DLin-MC3-DMADSPC6Not specifiedNot specifiedNot specified> 90%

Data compiled from multiple studies. N/P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency (Luciferase Expression in HeLa Cells)

Ionizable LipidHelper LipidpDNA Concentration (µg/mL)Relative Luciferase Expression (vs. DLin-MC3-DMA/DSPC)
DLin-KC2-DMADSPC0.75~5-fold increase
DLin-KC2-DMADSPC1.5~12-fold increase
DLin-KC2-DMADSPC3.0~7-fold increase
DLin-KC2-DMASOPC0.75> 50-fold increase
DLin-KC2-DMADOPC0.75~3-fold increase (vs. DLin-KC2-DMA/DSPC)

These results highlight the superior in vitro transfection efficiency of LNPs containing DLin-KC2-DMA, especially when formulated with unsaturated helper lipids like SOPC, compared to the well-established DLin-MC3-DMA.

In Vivo Performance of this compound-Containing LNPs

Studies in animal models have demonstrated the in vivo efficacy of this compound LNPs, particularly for delivery to the liver and spleen.

Table 3: In Vivo Gene Silencing Potency of siRNA-LNPs

Ionizable LipidTarget GeneED₅₀ (mg/kg) in RodentsED₅₀ (mg/kg) in Non-human Primates
DLin-KC2-DMAFactor VII~0.020.1

ED₅₀ represents the dose required to achieve 50% gene silencing.

Table 4: In Vivo Plasmid DNA Delivery and Protein Expression

Ionizable LipidPrimary Organ of Protein Expression
DLin-KC2-DMASpleen > Liver
DLin-MC3-DMASpleen > Liver

These findings suggest that this compound LNPs are particularly effective for applications targeting the spleen.[1][2]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the preparation of this compound (DLin-KC2-DMA) LNPs encapsulating nucleic acids using a microfluidic mixing device.

Materials:

  • This compound (DLin-KC2-DMA)

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG 2000)

  • Nucleic acid (mRNA, siRNA, or pDNA)

  • Ethanol (anhydrous)

  • Sodium Acetate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 10 mM.[3]

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in 25 mM sodium acetate buffer (pH 4.0). The concentration will depend on the desired final nucleic acid to lipid ratio.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:ethanolic phase) with a total flow rate of 12 mL/min.

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

  • Initiate the flow to rapidly mix the two solutions. The rapid mixing in the microfluidic cartridge induces the self-assembly of the LNPs.

  • Dialysis: Collect the resulting LNP dispersion and dialyze it overnight against PBS (pH 7.4) at 4°C to remove the ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the LNPs at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP formulation in PBS.
  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl).
  • Measure the surface charge using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Determination:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).
  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
  • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Protocol 3: In Vitro Transfection Efficiency Assessment

Materials:

  • Target cell line (e.g., HeLa)

  • Cell culture medium

  • This compound LNPs encapsulating a reporter plasmid (e.g., luciferase or GFP)

  • Luciferase assay reagent or fluorescence microscope

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells overnight.

  • The next day, replace the old media with fresh, complete cell culture media.

  • Add the this compound LNP formulation to the cells at various concentrations of the nucleic acid.

  • Incubate the cells for 24-48 hours.

  • For luciferase reporter, lyse the cells and measure the luminescence using a plate reader.

  • For GFP reporter, visualize the cells under a fluorescence microscope or quantify the percentage of fluorescent cells using flow cytometry.

Cellular Uptake and Endosomal Escape Mechanisms

The following diagrams illustrate the key pathways involved in the cellular uptake and intracellular release of the genetic payload from this compound LNPs.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LNP This compound LNP ApoE Apolipoprotein E (ApoE) LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Receptor Binding ClathrinPit Clathrin-coated Pit LDLR->ClathrinPit Clustering CCV Clathrin-coated Vesicle ClathrinPit->CCV Invagination & Fission EarlyEndosome Early Endosome (pH ~6.5) CCV->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (this compound Protonation) Payload Genetic Payload (mRNA/siRNA/pDNA) Cytoplasm->Payload Payload Release G cluster_endosome Late Endosome cluster_cytoplasm Cytoplasm EndosomeMembrane Endosomal Membrane (Anionic Lipids) MembraneFusion Membrane Destabilization & Fusion EndosomeMembrane->MembraneFusion LNP This compound LNP (Neutral Charge) ProtonatedLNP Protonated this compound LNP (Positive Charge) LNP->ProtonatedLNP This compound becomes protonated ProtonPump V-ATPase Proton Pump Protons ProtonPump->Protons Pumps H+ into endosome Protons->LNP Lowers pH to ~5.5 ProtonatedLNP->EndosomeMembrane Electrostatic interaction Payload Released Genetic Payload MembraneFusion->Payload Payload Release G cluster_workflow Experimental Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta Potential) Formulation->Characterization InVitro In Vitro Transfection (Cell Culture) Characterization->InVitro InVivo In Vivo Administration (Animal Model) Characterization->InVivo Analysis Efficacy & Biodistribution Analysis InVitro->Analysis InVivo->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting C2-Ceramide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of apoptotic response in their cell line following treatment with C2-ceramide. This document provides a structured approach to troubleshooting, including frequently asked questions, detailed protocols, and an exploration of the underlying molecular mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why is my cell line not undergoing apoptosis after C2-ceramide treatment?

There are several potential reasons why a cell line may be resistant to C2-ceramide-induced apoptosis. The issue can generally be categorized into four main areas:

  • Intrinsic Cell Line Resistance: Cell lines possess unique genetic and proteomic profiles that can confer resistance. For instance, some cancer cells develop mechanisms to evade apoptosis as a survival strategy.[1] This can include overexpression of anti-apoptotic proteins like Bcl-2, defects in caspase machinery, or the p53 status of the cells, which might favor senescence over apoptosis.[2][3][4] Different cell lines show varied sensitivity; for example, MCF-7 breast cancer cells are known to be more resistant to C2-ceramide than MDA-MB-231 cells.[2][5]

  • Suboptimal Experimental Conditions: The induction of apoptosis by C2-ceramide is highly dependent on concentration and duration of exposure.[6][7] If the concentration is too low or the incubation time is too short, the apoptotic threshold may not be reached.[8]

  • Reagent and Assay Issues: The problem could lie with the C2-ceramide compound itself or the method used to detect apoptosis. Improper storage can lead to degradation of the compound. Furthermore, the apoptosis assay may not be performed at the optimal time point to detect the cellular response.[8]

  • Alternative Cellular Responses: Instead of apoptosis, your cells might be undergoing a different process. C2-ceramide has been shown to induce other cellular fates, such as senescence (a state of irreversible growth arrest) or autophagy, which can sometimes act as a pro-survival mechanism that protects cells from apoptosis.[2][9][10]

Q2: How can I confirm that my C2-ceramide reagent is active and my general procedure is sound?

To validate your experimental setup, it is crucial to include proper controls:

  • Positive Control Cell Line: Use a cell line known to be sensitive to C2-ceramide-induced apoptosis, such as MDA-MB-231 or HCT116 cells.[2][11] Observing apoptosis in the positive control confirms that your C2-ceramide stock and general protocol are effective.

  • Negative Control Compound: Use a structurally similar but biologically inactive analog, such as C2-dihydroceramide.[12] This compound should not induce apoptosis and ensures that the observed effects are specific to ceramide's signaling activity.[12][13]

  • Positive Control for Apoptosis Assay: Treat your cells with a well-characterized, potent inducer of apoptosis like Staurosporine or Etoposide. This will confirm that your apoptosis detection method (e.g., Annexin V staining, caspase activity assay) is working correctly.[14]

Q3: What are the typical experimental conditions for inducing apoptosis with C2-ceramide?

The effective concentration and incubation time for C2-ceramide can vary significantly between cell lines. A dose-response and time-course experiment is essential to determine the optimal conditions for your specific model. Below is a summary of conditions reported in the literature.

Table 1: C2-Ceramide Treatment Conditions in Various Cell Lines

Cell LineEffective Concentration (µM)Incubation Time (hours)Observed OutcomeCitation
SH-SY5Y (Neuroblastoma)10 - 50up to 24Apoptosis[15]
MCF-7 (Breast Cancer)IC50: 27.1324Senescence-like phenotype[2]
MDA-MB-231 (Breast Cancer)IC50: 424Apoptosis[2][4]
A549 & PC9 (Lung Cancer)50 - 20012 - 36Apoptosis[6]
HNSCC (Head & Neck Cancer)20 - 6024Apoptosis & Necrosis[9]
HEp-2 (Laryngeal Carcinoma)up to 10024 - 48Apoptosis[7]
Q4: My experimental conditions seem correct, but I still don't see apoptosis. What should I check next?

If you have optimized the dose and time and included the proper controls, the next step is to troubleshoot the apoptosis detection assay itself.

  • Timing of the Assay: Apoptosis is a dynamic process. If you measure too early, you may miss the onset of apoptosis; if you measure too late, the cells may have already undergone secondary necrosis.[8] Perform a time-course analysis (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic window.

  • Sample Handling: Apoptotic cells can become fragile and detach from culture plates. When collecting cells, be sure to harvest both the adherent and floating cell populations to avoid underestimating the apoptotic fraction.[16]

  • Reagent Integrity: Ensure that your assay reagents (e.g., Annexin V, Propidium Iodide, caspase substrates) have been stored correctly and have not expired.[8][16]

Q5: Could my cells be undergoing a different type of cell death or a non-lethal response?

Yes. If apoptosis is not detected, it is important to investigate other possible cellular outcomes.

  • Senescence: Some cell types, particularly those with wild-type p53 like MCF-7, may enter a senescence-like state in response to C2-ceramide.[2][4] This can be assessed by staining for Senescence-Associated β-galactosidase (SA-β-gal) activity.

  • Autophagy: Ceramide can induce autophagy.[9] Initially, this can be a protective response, but sustained autophagy can also lead to cell death.[15] You can measure autophagy by observing the conversion of LC3-I to LC3-II via Western blot or by immunofluorescence for LC3 puncta.[17]

  • Necrosis: At high concentrations, C2-ceramide can induce necrosis.[9] This can be distinguished from apoptosis by morphology and the use of assays that measure plasma membrane integrity, such as an LDH release assay.

Q6: What molecular mechanisms could be responsible for resistance in my cell line?

Resistance is often linked to specific molecular pathways that counteract the pro-apoptotic signals from ceramide.

  • Bcl-2 Family Proteins: An elevated ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) to pro-apoptotic proteins (e.g., Bax, Bad) can block the mitochondrial pathway of apoptosis.[3][15]

  • Akt Survival Pathway: Constitutive activation of the PI3K/Akt pathway promotes cell survival and can inhibit ceramide-induced apoptosis.[15][18] C2-ceramide often acts by down-regulating this pathway.[19]

  • Ceramide Metabolism: Cells can evade apoptosis by rapidly converting ceramide into pro-survival lipids like ceramide-1-phosphate or glucosylceramide.[3][17]

  • Caspase Inactivation: The cell line may have mutations in key caspases (e.g., caspase-3) or overexpress caspase inhibitors (IAPs), preventing the execution of the apoptotic program.[20]

Troubleshooting Guide and Workflow

This section provides a logical workflow to diagnose why your cells are not responding to C2-ceramide treatment.

G start Start: C2-Ceramide treatment shows no apoptosis step1 Step 1: Verify Reagents & Controls - Test C2-Ceramide on a sensitive cell line - Use C2-dihydroceramide as negative control - Use Staurosporine as assay positive control start->step1 decision1 Controls work as expected? step1->decision1 step2 Step 2: Optimize Experimental Parameters - Perform dose-response (e.g., 5-100 µM) - Perform time-course (e.g., 6-48h) decision1->step2 Yes reagent_issue Re-evaluate Reagents: - Purchase new C2-Ceramide - Check assay kit components decision1->reagent_issue No decision2 Apoptosis observed? step2->decision2 step3 Step 3: Validate Apoptosis Assay - Collect floating and adherent cells - Check assay timing and reagent integrity - Try an alternative assay (e.g., Caspase activity vs. Annexin V) decision2->step3 No end_solved Problem Identified: Condition- or Assay-Dependent decision2->end_solved Yes step4 Step 4: Investigate Alternative Cell Fates - Assay for Senescence (SA-β-gal) - Assay for Autophagy (LC3-II) - Assay for Necrosis (LDH release) step3->step4 step5 Step 5: Explore Molecular Resistance - Western Blot for Bcl-2/Bax ratio - Check Akt phosphorylation status - Analyze caspase-3 cleavage step4->step5 end_resistance Conclusion: Cell line exhibits intrinsic molecular resistance step5->end_resistance

Caption: A step-by-step workflow for troubleshooting resistance to C2-ceramide.

Signaling Pathway Overview

C2-ceramide initiates apoptosis primarily through the intrinsic (mitochondrial) pathway, although it can also influence other signaling cascades.

G cluster_survival Survival Pathway cluster_stress Stress Pathway cluster_mitochondrial Mitochondrial Pathway stimulus C2-Ceramide pathway_node_akt Akt stimulus->pathway_node_akt stimulus->pathway_node_akt Inhibits pathway_node_jnk JNK stimulus->pathway_node_jnk stimulus->pathway_node_jnk Activates pathway_node_mito Mitochondria stimulus->pathway_node_mito pro_survival Bcl-2 / Bcl-XL pro_apoptosis Bax / Bad pro_survival->pro_apoptosis pro_apoptosis->pathway_node_mito effector Caspase-3 (Executioner) pro_apoptosis_final Apoptosis effector->pro_apoptosis_final Cleavage of substrates pathway_node pathway_node pathway_node_akt->pro_survival pathway_node_jnk->pro_apoptosis pathway_node_cyto_c Cytochrome c pathway_node_mito->pathway_node_cyto_c Cytochrome c release pathway_node_cyto_c->effector Activates Caspase-9 (via Apaf-1)

Caption: Canonical signaling pathways involved in C2-ceramide-induced apoptosis.

Experimental Protocols

Protocol: C2-Ceramide Treatment and Apoptosis Assessment by Annexin V/PI Staining

This protocol provides a general framework for treating an adherent cell line with C2-ceramide and analyzing apoptosis by flow cytometry.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 6-well tissue culture plates

  • C2-ceramide (N-acetyl-D-sphingosine) stock solution (e.g., 10 mM in DMSO)

  • C2-dihydroceramide (N-acetyl-D-erythro-sphinganine) stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA or a gentler dissociation reagent like Accutase

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.

    • Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment:

    • Prepare fresh dilutions of C2-ceramide and C2-dihydroceramide in complete medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration well.

    • Remove the old medium from the cells and add 2 mL of the treatment media to the appropriate wells.

    • Incubate for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Crucial Step: Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This contains any floating/apoptotic cells.

    • Wash the adherent cells once with 1 mL of PBS, and add the wash to the respective conical tube.

    • Add 500 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the detached cells to the same conical tube containing the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[8]

  • Staining:

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

    • Aspirate the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained and single-stained controls to set up compensation and gates correctly.

    • Collect data for at least 10,000 events per sample.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

References

Technical Support Center: Optimizing Lipid C2 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Lipid C2 LNP encapsulation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your LNP formulation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LNP formulation and provides systematic steps to identify and resolve them.

Issue Potential Causes Recommended Solutions
Low Encapsulation Efficiency (<80%) Suboptimal N/P Ratio: The molar ratio of nitrogen in the ionizable lipid to phosphate in the RNA is critical for effective complexation.- Optimize N/P Ratio: Systematically vary the N/P ratio, typically between 3 and 6, to find the optimal value for your specific this compound and RNA combination. An N/P ratio of around 6 is common in many formulations.[1][2]
Incorrect pH of Aqueous Buffer: The ionizable lipid requires an acidic environment (pH 4-5) to become protonated and positively charged, enabling electrostatic interaction with the negatively charged RNA.[3]- Verify Buffer pH: Ensure your aqueous buffer (e.g., citrate or acetate) is within the optimal pH range of 4.0-5.0. Prepare fresh buffer if necessary.
Inadequate Mixing: Inefficient or slow mixing of the lipid and aqueous phases can lead to poor nanoparticle formation and low encapsulation.[4]- Optimize Flow Rates (Microfluidics): For microfluidic systems, adjust the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A higher TFR generally leads to smaller particles, and an FRR of 3:1 (aqueous:organic) is often a good starting point for high encapsulation efficiency.[4]
Poor RNA Quality: Degraded or impure RNA will not encapsulate efficiently.- Assess RNA Integrity: Run your RNA on a gel or use a bioanalyzer to confirm its integrity before formulation. Ensure it is free of contaminants.
Suboptimal Lipid Ratios: The molar ratios of the four lipid components (ionizable, helper, cholesterol, PEG-lipid) are crucial for stable and efficient LNPs.[5]- Screen Lipid Ratios: Perform a design of experiments (DoE) to screen different molar ratios of the lipid components to identify the optimal composition for your application.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) Low Total Flow Rate (TFR): Slower flow rates in microfluidic systems can result in the formation of larger particles.[6]- Increase TFR: Gradually increase the TFR to promote faster mixing and the formation of smaller, more uniform LNPs.
Incorrect Flow Rate Ratio (FRR): The FRR can also influence particle size, although to a lesser extent than TFR.- Adjust FRR: While primarily affecting encapsulation, the FRR can also impact size. Experiment with different ratios (e.g., 3:1, 4:1) to see the effect on particle size and PDI.[6]
Lipid Aggregation: Poor quality lipids or suboptimal buffer conditions can cause aggregation.- Use High-Purity Lipids: Ensure all lipids are of high purity and have been stored correctly to prevent degradation.[7] - Fresh Stock Solutions: Prepare fresh lipid stock solutions before each experiment.
Bimodal Size Distribution: This indicates the presence of two distinct particle size populations, which can be due to inconsistent mixing or formulation instability.- Ensure Consistent Mixing: Check your microfluidic setup for any blockages or inconsistencies in flow. - Optimize Downstream Processing: Inefficient buffer exchange during dialysis or TFF can sometimes lead to particle instability and aggregation.
RNA Degradation RNase Contamination: The presence of RNases in your solutions or on your equipment will rapidly degrade RNA.- Use RNase-Free Materials: Ensure all buffers, pipette tips, and tubes are certified RNase-free. Work in a clean environment.
Chemical Instability: Certain lipid impurities or degradation products can react with and damage the RNA payload.[8]- High-Purity Lipids: Use lipids from a reputable supplier and store them under the recommended conditions to minimize degradation.[8] - Control Storage Conditions: Store LNP formulations at appropriate temperatures (e.g., 4°C for short-term, -80°C for long-term) to maintain stability.[9]
Shear Stress during Processing: High shear forces during mixing or downstream processing can potentially damage the RNA.- Gentle Mixing: While rapid mixing is necessary, excessive shear should be avoided. Optimize mixing parameters to be effective but not overly harsh. - Optimize TFF Parameters: During tangential flow filtration, carefully control transmembrane pressure and cross-flow rate to minimize shear stress on the LNPs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal N/P ratio for this compound LNP encapsulation?

A1: The optimal N/P ratio, which is the molar ratio of nitrogen in the ionizable lipid to the phosphate in the RNA, is crucial for high encapsulation efficiency.[1] While the exact optimum can vary depending on the specific RNA and lipid composition, a good starting point for optimization is typically between 3 and 6.[1] For many mRNA vaccine formulations, an N/P ratio of 6:1 has been used successfully.[1] It is recommended to perform a systematic titration of the N/P ratio to determine the ideal condition for your specific formulation.

Q2: How does the Flow Rate Ratio (FRR) in a microfluidic system affect encapsulation efficiency?

A2: The Flow Rate Ratio (FRR), the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate, significantly impacts both encapsulation efficiency and particle size. A higher FRR, such as 3:1 or 4:1 (aqueous:organic), generally leads to higher encapsulation efficiency, often exceeding 90%.[10] This is because the higher aqueous flow rate promotes rapid and efficient mixing, which is essential for the self-assembly of the LNPs and the entrapment of the RNA.

Q3: My LNP formulation shows a high Polydispersity Index (PDI). What are the likely causes and how can I reduce it?

A3: A high PDI (>0.2) indicates a broad distribution of particle sizes, which is generally undesirable. Common causes include:

  • Suboptimal Mixing: Inconsistent or slow mixing can lead to non-uniform particle formation. In microfluidic systems, increasing the Total Flow Rate (TFR) can improve mixing and lead to a lower PDI.[6]

  • Lipid Quality and Aggregation: Using high-purity lipids and freshly prepared stock solutions can prevent the formation of aggregates that contribute to a high PDI.[7]

  • Inappropriate Lipid Ratios: The molar ratio of the different lipid components, particularly the PEGylated lipid, can influence particle size and uniformity.[4]

To reduce PDI, it is recommended to optimize the TFR and FRR in your microfluidic system, ensure the quality of your lipid components, and systematically screen different lipid molar ratios.

Q4: What is the best method to measure encapsulation efficiency?

A4: The most common and widely accepted method for determining LNP encapsulation efficiency is a fluorescence-based assay using a dye like RiboGreen.[11] This assay involves measuring the fluorescence of the RNA-binding dye in the presence and absence of a detergent (like Triton X-100). The detergent lyses the LNPs, releasing the encapsulated RNA. By comparing the fluorescence signals, you can calculate the percentage of encapsulated RNA. Other methods, such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS), can also be used for a more detailed characterization of LNP properties, including encapsulation efficiency.[9][12]

Q5: Can the type of helper lipid influence encapsulation efficiency?

A5: Yes, the choice of helper lipid (e.g., DSPC, DOPE) can significantly influence the physicochemical properties of the LNPs, including nucleic acid encapsulation and transfection efficiency.[3] Helper lipids contribute to the structural integrity of the nanoparticle. It is advisable to screen different helper lipids and their molar ratios to find the optimal composition for your this compound formulation.

Quantitative Data Summary

The following tables summarize the impact of key formulation parameters on LNP critical quality attributes (CQAs).

Table 1: Effect of N/P Ratio on LNP Properties

N/P Ratio Encapsulation Efficiency (%) Particle Size (nm) PDI
2~40-60%~70-90~0.15-0.25
4~70-85%~60-80~0.10-0.20
6>90%~50-70~0.05-0.15
8>90%~45-65~0.05-0.15
Note: These are representative values and can vary based on the specific lipid composition and process parameters.

Table 2: Effect of PEG-Lipid Content on LNP Properties

PEG-Lipid (mol%) Encapsulation Efficiency (%) Particle Size (nm) In Vitro Transfection Efficiency
0.5HighLargerLower
1.5HighOptimalHighest
3.0LowerSmallerLower
5.0LowerSmallestLow
Note: A bell-shaped relationship is often observed between PEG content and transfection efficiency, with an optimal concentration providing a balance between stability and cellular uptake.[13]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol outlines a general procedure for formulating this compound LNPs encapsulating RNA using a microfluidic device.

Materials:

  • This compound (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • RNA payload

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr) and microfluidic cartridge

  • Syringes and tubing compatible with the microfluidic system

  • RNase-free conical tubes

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle warming may be required for some lipids, but allow the solution to return to room temperature before use.

  • Prepare RNA Stock Solution (Aqueous Phase):

    • Dissolve the RNA payload in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio.

  • Set up the Microfluidic System:

    • Prime the microfluidic system and cartridge with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the RNA stock solution into another.

    • Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) (e.g., 3:1 aqueous:organic).[14]

  • LNP Formulation:

    • Initiate the mixing process on the microfluidic system. The two solutions will rapidly mix in the cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP solution into a sterile, RNase-free conical tube.

  • Downstream Processing (Purification and Concentration):

    • Immediately after formulation, dilute the LNP solution with PBS (pH 7.4) to raise the pH and stabilize the particles.

    • Purify and concentrate the LNPs using tangential flow filtration (TFF) with a 100 kDa molecular weight cut-off membrane. Diafilter against PBS (pH 7.4) to remove ethanol and unencapsulated RNA.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization:

    • Measure particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency using the RiboGreen assay (see Protocol 2).

    • Assess other relevant parameters such as zeta potential.

Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol provides a step-by-step method for quantifying RNA encapsulation efficiency.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in RNase-free water)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

  • LNP sample

  • RNA standard of known concentration

Procedure:

  • Prepare RNA Standard Curve:

    • Prepare a series of RNA standards by serially diluting the RNA stock in TE buffer. A typical concentration range is 0 to 1000 ng/mL.

  • Prepare LNP Samples:

    • Dilute the LNP sample in TE buffer to a concentration that is expected to fall within the range of the standard curve.

    • For each LNP sample, prepare two sets of dilutions in triplicate in the 96-well plate:

      • Set A (Total RNA): Add the diluted LNP sample and then add Triton X-100 to a final concentration of 0.5% to lyse the LNPs.

      • Set B (Free RNA): Add the diluted LNP sample and an equivalent volume of TE buffer (without Triton X-100).

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the wells with Triton X-100.

    • Allow the plate to cool to room temperature.

  • Prepare and Add RiboGreen Reagent:

    • Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.

    • Add the diluted RiboGreen reagent to all wells (standards and samples).

  • Measure Fluorescence:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of RNA in both Set A (Total RNA) and Set B (Free RNA).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

LNP Formulation and Optimization Workflow

LNP_Workflow A 1. Preparation of Stock Solutions B Lipid Mix in Ethanol (Organic Phase) A->B C RNA in Acidic Buffer (Aqueous Phase) A->C D 2. Microfluidic Mixing B->D C->D F LNP Self-Assembly D->F E Set TFR and FRR E->D G 3. Downstream Processing F->G H Dialysis / TFF (Buffer Exchange & Purification) G->H I 4. Characterization H->I J DLS (Size, PDI) I->J K RiboGreen Assay (EE%) I->K L 5. Optimization Loop J->L K->L M Adjust Parameters (N/P, FRR, Lipid Ratios) L->M Low EE% or High PDI? M->A Iterate

Caption: A generalized workflow for LNP formulation, characterization, and optimization.

Troubleshooting Decision Tree for Low Encapsulation Efficiency

Troubleshooting_EE Start Start: Low Encapsulation Efficiency (<80%) Check_pH Is aqueous buffer pH between 4.0 and 5.0? Start->Check_pH Adjust_pH Action: Remake buffer to correct pH Check_pH->Adjust_pH No Check_NP Is N/P ratio optimized (e.g., 3-6)? Check_pH->Check_NP Yes Adjust_pH->Start Adjust_NP Action: Titrate N/P ratio Check_NP->Adjust_NP No Check_Mixing Are microfluidic mixing parameters optimal? Check_NP->Check_Mixing Yes Adjust_NP->Start Adjust_Mixing Action: Optimize FRR (e.g., 3:1) and TFR Check_Mixing->Adjust_Mixing No Check_RNA Is RNA integrity confirmed? Check_Mixing->Check_RNA Yes Adjust_Mixing->Start New_RNA Action: Use new, high-quality RNA stock Check_RNA->New_RNA No Check_Lipids Are lipid ratios optimized and stocks fresh? Check_RNA->Check_Lipids Yes New_RNA->Start New_Lipids Action: Prepare fresh lipid stocks and screen molar ratios Check_Lipids->New_Lipids No End Encapsulation Efficiency Improved Check_Lipids->End Yes New_Lipids->Start

Caption: A decision tree to troubleshoot low LNP encapsulation efficiency.

References

Technical Support Center: C2-Ceramide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2-Ceramide.

Troubleshooting Guide

This guide addresses specific issues that may arise during C2-Ceramide experiments in a question-and-answer format.

Q1: My C2-Ceramide is precipitating in the cell culture medium. How can I improve its solubility?

A1: C2-Ceramide, like other lipids, has low solubility in aqueous solutions like cell culture media, which often leads to precipitation.[1] Here are several methods to improve its solubility:

  • Use of Organic Solvents: The most common method is to first dissolve C2-Ceramide in an organic solvent to create a concentrated stock solution before diluting it into the culture medium.[2][3]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used.[3][4]

    • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM).

    • Dilution Technique: To avoid precipitation upon dilution, add the stock solution to the media while vortexing or gently mixing.[1] It is also recommended to perform a serial dilution by first diluting the stock into a small volume of media containing serum, and then adding this to the final volume.[1]

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][3] Always include a vehicle control with the same final solvent concentration in your experimental setup.[3][5]

  • Use of Carrier Proteins:

    • Bovine Serum Albumin (BSA): Serum contains proteins like albumin that act as lipid carriers and enhance solubility.[1] If using serum-free media, supplementing with fatty-acid-free BSA can help keep C2-Ceramide in solution.[5] You can prepare a C2-Ceramide-BSA complex for better delivery to cells.[5]

  • Temperature: Gently warming the medium to 37°C before and during the addition of the C2-Ceramide stock can aid in dissolution. However, be mindful that precipitation might occur as the medium cools.[5]

Q2: I am observing cellular effects with my vehicle control (DMSO/ethanol). What should I do?

A2: If your vehicle control is showing significant cellular effects, it is crucial to address this to ensure the observed effects are due to C2-Ceramide and not the solvent.

  • Lower the Solvent Concentration: The most likely cause is that the final concentration of the organic solvent is too high for your specific cell line. Reduce the final concentration of DMSO or ethanol to the lowest possible level that still allows for adequate C2-Ceramide solubility (aim for ≤ 0.1%).[1]

  • Optimize Stock Concentration: You can often achieve a lower final solvent concentration by preparing a more concentrated stock of C2-Ceramide.

  • Cell Line Sensitivity: Some cell lines are more sensitive to organic solvents than others. It may be necessary to perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cells.

  • Alternative Solubilization Method: If lowering the solvent concentration is not feasible, consider using a BSA-complexed C2-Ceramide preparation, which can reduce the need for organic solvents.[5]

Q3: How can I be sure that the observed apoptotic effects are specific to C2-Ceramide and not off-target effects?

A3: Ensuring the specificity of C2-Ceramide's action is a critical aspect of your experimental design. Here are two key strategies:

  • Use of an Inactive Analog as a Negative Control: C2-dihydroceramide is a biologically inactive analog of C2-Ceramide that lacks the 4,5-trans double bond.[6][7] This analog should be used as a negative control in parallel with your C2-Ceramide experiments.[8][9] If C2-dihydroceramide does not produce the same cellular effects, it provides strong evidence that the observed activity is specific to the ceramide structure.[6][7]

  • Consider Metabolism: Exogenously added C2-Ceramide can be metabolized by cells into other bioactive sphingolipids, such as sphingosine.[10][11][12] This metabolic conversion could lead to effects that are not directly caused by C2-Ceramide itself.[10][11][12] To investigate this, you can use inhibitors of enzymes involved in ceramide metabolism, such as ceramidase inhibitors, to see if this alters the observed cellular response.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration range for C2-Ceramide in cell culture experiments?

A1: The effective concentration of C2-Ceramide is highly dependent on the cell type and the biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Below is a summary of concentrations used in various studies:

Cell Line/SystemApplicationEffective Concentration RangeReference(s)
T9 glioma cellsPP2A activation5-20 µM[6]
INS cellsPP2A activation~12.5 µM
A7r5 cellsAkt phosphorylation inhibition10 µM[9]
C6 glial cellsApoptosis induction25 µM[13]
SH-SY5Y cellsApoptosis induction10-50 µM[14]
HNSCC cellsCytotoxicity20-60 µM
A2780 cellsInhibition of cell growth25-100 µM[15]
HEK-293 cellsAkt phosphorylation inhibition50 µM[8]
Caco-2/TC7 cellsAkt phosphorylation inhibitionNot specified, but used for 6-24h[16]
L6 myotubesAkt phosphorylation inhibition100 µM[17]
C2C12 myotubesInsulin signaling impairment100 µM[18]

Q2: What are the key signaling pathways activated by C2-Ceramide that I should investigate?

A2: C2-Ceramide is a well-established second messenger that modulates several key signaling pathways, primarily leading to apoptosis and cell growth arrest. The main pathways to consider are:

  • Protein Phosphatase 2A (PP2A) Activation: C2-Ceramide can directly activate the heterotrimeric form of PP2A.[6][19] This activation is stereospecific and can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt.[10]

  • Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) Pathway: C2-Ceramide is a known activator of the JNK signaling cascade, which plays a crucial role in apoptosis.[20][21]

  • Inhibition of the PI3K/Akt Pathway: C2-Ceramide can inhibit the activity of Akt (Protein Kinase B), a key kinase in cell survival pathways.[8][9][16][17][18] This inhibition can occur through the activation of PP2A, which dephosphorylates Akt, or via PKCζ-dependent mechanisms.[9][10][17]

Q3: How long should I incubate my cells with C2-Ceramide?

A3: The optimal incubation time for C2-Ceramide treatment varies depending on the cell type and the specific assay being performed. It is advisable to conduct a time-course experiment to determine the ideal duration for your experimental goals. Below are some examples from published studies:

Cell Line/SystemAssayIncubation TimeReference(s)
A7r5 cellsAkt phosphorylation2 hours[9]
L6 myotubesAkt phosphorylation2 hours[17]
C2C12 myotubesAkt phosphorylation2 hours[18]
C6 glial cellsApoptosis3-12 hours[13]
HNSCC cellsCell viability24 hours[22]
A2780 cellsCell growth24 hours[15]
SH-SY5Y cellsCell viability24 hours[14]
HEK-293 cellsAkt phosphorylation48 hours[8]
Caco-2/TC7 cellsAkt phosphorylation6-24 hours[16]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing changes in cell viability in response to C2-Ceramide treatment.

Materials:

  • Cells of interest

  • Complete culture medium

  • C2-Ceramide stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[23]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of C2-Ceramide. Prepare a serial dilution of the C2-Ceramide stock in complete culture medium. Also, include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[23] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[23] The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[23]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells treated with C2-Ceramide, vehicle, and a positive control (e.g., DNase I treated cells)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

  • Fluorescence microscope or flow cytometer

Procedure (for adherent cells):

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with C2-Ceramide, vehicle, or a positive control for the desired time.

  • Fixation: Wash the cells with PBS and then fix with fixation solution for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining: Wash the cells with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[24]

  • Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.

  • Counterstaining (Optional): Nuclei can be counterstained with a DNA dye such as DAPI or Hoechst.

  • Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei. Alternatively, cells can be prepared for analysis by flow cytometry.[25]

Analysis of Akt Signaling by Western Blot

This protocol outlines the steps to analyze the phosphorylation status of Akt, a key downstream target of C2-Ceramide.

Materials:

  • Cells treated with C2-Ceramide and vehicle

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt to determine the effect of C2-Ceramide on Akt phosphorylation.

Visualizations

C2_Ceramide_Signaling_Pathways C2_Ceramide C2-Ceramide PP2A PP2A C2_Ceramide->PP2A activates JNK JNK/SAPK C2_Ceramide->JNK activates PKC_zeta PKCζ C2_Ceramide->PKC_zeta activates Akt Akt (Protein Kinase B) PP2A->Akt dephosphorylates (inactivates) Survival Cell Survival Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits JNK->Apoptosis promotes PKC_zeta->Akt inhibits Experimental_Workflow_Troubleshooting Start Start Experiment Prepare_Stock Prepare C2-Ceramide Stock (in DMSO/EtOH) Start->Prepare_Stock Dilute Dilute in Media Prepare_Stock->Dilute Precipitation Precipitation? Dilute->Precipitation Troubleshoot_Sol Troubleshoot Solubility: - Use BSA - Optimize dilution - Warm media Precipitation->Troubleshoot_Sol Yes Treat_Cells Treat Cells Precipitation->Treat_Cells No Troubleshoot_Sol->Dilute Controls Include Controls: - Vehicle (DMSO/EtOH) - C2-dihydroceramide Treat_Cells->Controls Incubate Incubate (Time-course) Treat_Cells->Incubate Assay Perform Assay (MTT, TUNEL, WB) Incubate->Assay Analyze Analyze Data Assay->Analyze

References

Technical Support Center: Improving the Stability of Lipid C2 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation and storage of Lipid C2 nanoparticles.

I. Troubleshooting Guides

This section is designed to help you identify and resolve specific stability problems with your this compound nanoparticle formulations.

Issue 1: Nanoparticle Aggregation

Visible precipitates, an increase in particle size as measured by Dynamic Light Scattering (DLS), or a broadening of the size distribution (polydispersity index, PDI) are all indicators of aggregation.

Possible Causes and Solutions:

Cause Solution
Suboptimal pH This compound, as a cationic lipid, has a pH-dependent charge. At a pH below its pKa, the lipid is positively charged, which is crucial for encapsulating negatively charged payloads like mRNA or siRNA. However, excessively low pH can lead to high surface charge and instability, causing aggregation[1]. Conversely, a pH above the pKa will neutralize the lipid, which is beneficial for stability in physiological conditions but can be problematic during formulation. Recommendation: Empirically determine the optimal pH for your formulation that balances encapsulation efficiency with colloidal stability. A stability study across a pH range is advisable[1].
High Ionic Strength High salt concentrations in the formulation buffer can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.
Inappropriate Storage Temperature Freezing this compound nanoparticle suspensions without a cryoprotectant can cause aggregation due to the formation of ice crystals and increased nanoparticle concentration in the unfrozen fraction[2][3]. Storage at room temperature for extended periods can also lead to a loss of gene silencing efficacy[4].
High Lipid Concentration A high concentration of lipids during the formulation process can increase the likelihood of particle collisions, which can promote aggregation.
Slow Solvent Mixing Rate In manufacturing methods that involve solvent displacement, such as ethanol injection, a slow mixing rate can result in the formation of larger, less stable nanoparticles that are more prone to aggregation.

Troubleshooting Workflow for Aggregation:

Aggregation_Troubleshooting start Aggregation Observed (Increased Size/PDI) check_ph Verify Formulation pH start->check_ph check_ionic_strength Assess Ionic Strength of Buffer check_ph->check_ionic_strength pH is optimal solution Stable Nanoparticles check_ph->solution Adjust pH check_storage Review Storage Conditions check_ionic_strength->check_storage Ionic strength is low check_ionic_strength->solution Lower salt concentration optimize_lipids Optimize Lipid Concentration check_storage->optimize_lipids Storage is appropriate check_storage->solution Add cryoprotectant or store at 2-8°C optimize_mixing Adjust Solvent Mixing Rate optimize_lipids->optimize_mixing Concentration is optimal optimize_lipids->solution Lower lipid concentration optimize_mixing->solution Mixing is rapid

Caption: Troubleshooting workflow for this compound nanoparticle aggregation.

Issue 2: Payload Leakage (Decreased Encapsulation Efficiency)

A decrease in the percentage of encapsulated therapeutic cargo (e.g., mRNA, siRNA) over time indicates payload leakage. This can be measured using assays like the RiboGreen assay.

Possible Causes and Solutions:

Cause Solution
Lipid Degradation The lipid components of the nanoparticles can degrade over time, particularly through hydrolysis or oxidation, leading to a loss of structural integrity and subsequent payload release[4].
Physical Stress Freeze-thaw cycles without adequate cryoprotection can damage the nanoparticle structure, causing the payload to leak out[2][3].
Inappropriate Formulation The lipid composition, including the ratio of this compound to helper lipids like cholesterol and phospholipids, plays a critical role in the stability of the nanoparticle and its ability to retain the payload[5][6].
Issue 3: Chemical Degradation of Lipids or Payload

Chemical degradation can affect both the lipid components and the encapsulated therapeutic. For lipids, this can involve hydrolysis of ester bonds. For RNA-based payloads, degradation can occur via hydrolysis of the phosphodiester backbone.

Possible Causes and Solutions:

Cause Solution
Hydrolysis The ester bonds in some lipids are susceptible to hydrolysis, which can be accelerated by pH and temperature[7]. RNA is also prone to hydrolysis.
Oxidation Unsaturated lipids are susceptible to oxidation, which can compromise the integrity of the nanoparticle.

II. Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound nanoparticles?

For short-term storage (up to 150 days), refrigeration at 2-8°C in a physiologically appropriate buffer (e.g., PBS at pH 7.4) is recommended for maintaining stability[3][4][8]. For long-term storage, lyophilization (freeze-drying) is the preferred method[4]. If freezing an aqueous suspension is necessary, it should be done at -20°C to -80°C in the presence of a cryoprotectant to prevent aggregation[6].

2. How do cryoprotectants improve the stability of frozen this compound nanoparticles?

Cryoprotectants like sucrose and trehalose protect nanoparticles during freezing by forming a glassy matrix that isolates the particles from each other, preventing aggregation as ice crystals form. They also help to preserve the integrity of the lipid bilayer during the freeze-thaw process[2][5].

Quantitative Impact of Cryoprotectants on LNP Stability (Post Freeze-Thaw)

CryoprotectantConcentration (w/v)Particle Size (nm)Polydispersity Index (PDI)Gene Silencing Efficacy
None0%> 1000> 0.5Significantly Reduced
Trehalose20%~150< 0.2Maintained
Sucrose20%~150< 0.2Maintained

Data compiled from studies on similar lipid nanoparticle systems. Actual values may vary based on the specific this compound formulation.

3. What is lyophilization and how does it enhance stability?

Lyophilization, or freeze-drying, is a process where the nanoparticle suspension is frozen and then the surrounding ice is removed by sublimation under vacuum. This results in a dry powder that is much more stable than an aqueous suspension because it prevents hydrolysis and reduces molecular mobility, thereby slowing down degradation reactions. For successful reconstitution, a lyoprotectant such as sucrose or trehalose should be added before lyophilization[7][9].

4. Can I repeatedly freeze and thaw my this compound nanoparticle suspension?

Repeated freeze-thaw cycles are generally not recommended as they can lead to significant aggregation and loss of payload. If you need to store your nanoparticles frozen, it is best to aliquot them into single-use volumes to avoid multiple freeze-thaw cycles. The addition of cryoprotectants can mitigate the damage from a limited number of freeze-thaw cycles[2][5].

5. How does pH affect the stability of this compound nanoparticles?

As this compound is a cationic lipid, its charge is pH-dependent. At a pH below its pKa, it is positively charged, facilitating the encapsulation of negatively charged molecules like RNA. However, a very low pH can lead to particle aggregation. At pH values above the pKa, the lipid becomes neutral, which can also affect stability. The optimal pH for storage is typically near physiological pH (7.4) for ease of use in biological applications, though the optimal pH for formulation may be lower to ensure efficient encapsulation[1].

III. Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Methodology:

  • Sample Preparation: Dilute the this compound nanoparticle suspension in an appropriate buffer (e.g., the same buffer used for storage) to a suitable concentration for DLS measurement. The solution should be clear to slightly hazy.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Enter the viscosity and refractive index of the dispersant into the software.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform the measurement. The instrument will report the Z-average diameter (an intensity-weighted average size) and the PDI (a measure of the width of the size distribution).

  • Data Analysis:

    • A monomodal peak in the size distribution graph with a low PDI (typically < 0.3) indicates a homogenous and stable nanoparticle suspension.

    • The appearance of larger peaks or an increase in the Z-average and PDI over time suggests aggregation.

Workflow for DLS Measurement:

DLS_Workflow start Start DLS Measurement prep_sample Prepare Diluted Sample start->prep_sample setup_instrument Set Instrument Parameters (Temperature, Viscosity, RI) prep_sample->setup_instrument measure Perform Measurement in Cuvette setup_instrument->measure analyze Analyze Data (Z-average, PDI, Distribution) measure->analyze end Assess Stability analyze->end

Caption: Experimental workflow for DLS analysis of this compound nanoparticles.

Protocol 2: RiboGreen Assay for Payload Encapsulation Efficiency

The RiboGreen assay is a sensitive fluorescence-based method to quantify RNA and determine the encapsulation efficiency of your this compound nanoparticles.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Prepare a lysis buffer containing a surfactant (e.g., 2% Triton X-100) to disrupt the nanoparticles and release the encapsulated RNA.

  • Standard Curve:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Measurement:

    • Total RNA: Mix your this compound nanoparticle suspension with the lysis buffer to release all the RNA. Then, add the RiboGreen working solution.

    • Free RNA: Mix your this compound nanoparticle suspension with TE buffer (without the lysis agent). Then, add the RiboGreen working solution.

  • Fluorescence Reading:

    • Incubate the standards and samples in the dark for 5 minutes.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of total RNA and free RNA in your samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Logical Relationship for Encapsulation Efficiency Calculation:

Encapsulation_Efficiency total_rna Measure Total RNA (with Lysis Buffer) calculation Calculate Encapsulation Efficiency [(Total - Free) / Total] * 100 total_rna->calculation free_rna Measure Free RNA (without Lysis Buffer) free_rna->calculation

Caption: Logical diagram for calculating payload encapsulation efficiency.

References

Technical Support Center: N-acetyl-D-sphingosine (C2 Ceramide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-D-sphingosine (C2 ceramide). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and use of C2 ceramide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-D-sphingosine (C2 ceramide) and why is it used in research?

A1: N-acetyl-D-sphingosine, also known as C2 ceramide, is a synthetic, cell-permeable analog of natural ceramides.[1] Ceramides are bioactive sphingolipids that play crucial roles as second messengers in various cellular signaling pathways.[2][3][4] C2 ceramide is widely used in research to mimic the effects of endogenous ceramides and to study their involvement in processes such as apoptosis (programmed cell death), cell cycle arrest, senescence, and cellular stress responses.[3][5][6] Its shorter acyl chain length makes it more water-soluble than long-chain ceramides, facilitating its delivery to cells in culture.[6]

Q2: What are the primary challenges when working with C2 ceramide?

A2: The main challenge with C2 ceramide, despite being more soluble than its long-chain counterparts, is its inherent hydrophobicity, which can lead to poor solubility and precipitation in aqueous solutions like cell culture media.[7][8] This can result in inconsistent and inaccurate experimental outcomes. Achieving a stable and biologically active concentration in your experimental system requires careful preparation of stock solutions and appropriate dilution techniques.

Q3: In which organic solvents can I dissolve C2 ceramide?

A3: C2 ceramide is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[9][10] It is also soluble in chloroform.[1] For cell culture experiments, DMSO and ethanol are the preferred solvents due to their lower cytotoxicity at low final concentrations.[7]

Troubleshooting Guide: Insolubility and Precipitation

Issue: My C2 ceramide is precipitating when I add it to my cell culture medium.

This is a common issue arising from the hydrophobic nature of C2 ceramide. Here are potential causes and solutions:

  • High Final Concentration: The concentration of C2 ceramide in your medium may exceed its solubility limit.

    • Solution: Lower the final working concentration. It's advisable to perform a dose-response experiment to find the optimal concentration that is both effective and soluble.

  • Improper Dilution: Directly adding a concentrated organic stock solution to a large volume of aqueous medium can cause the C2 ceramide to "crash out" or precipitate.[7]

    • Solution: Perform a serial dilution. First, make an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) culture medium, preferably containing serum or bovine serum albumin (BSA), while gently vortexing. Then, add this intermediate dilution to the final volume of your culture medium.[7][11]

  • Absence of a Carrier Molecule: In serum-free media, the lack of proteins like albumin, which act as lipid carriers, increases the likelihood of precipitation.[7]

    • Solution: If using serum-free media, supplement it with fatty-acid-free BSA. C2 ceramide can be complexed with BSA to enhance its solubility and delivery to cells.[12]

  • Low Temperature: Adding C2 ceramide to cold media can decrease its solubility.

    • Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[11][12]

  • pH of the Medium: The pH of your culture medium can influence the solubility of lipids.

    • Solution: Ensure your medium is properly buffered and the pH is stable.[12]

Quantitative Solubility Data

The following table summarizes the approximate solubility of N-acetyl-D-sphingosine in various solvents.

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)20 mg/ml (~58.5 mM)[10]
Ethanol33 mg/ml (~96.6 mM)[10]
Dimethylformamide (DMF)22 mg/ml (~64.4 mM)[10]
Chloroform20 mg/ml[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~50 µg/ml (~0.15 mM)[10]

Experimental Protocols

Protocol 1: Preparation of a C2 Ceramide Stock Solution in DMSO

  • Preparation: C2 ceramide is typically supplied as a crystalline solid.[10] Allow the vial to warm to room temperature before opening.

  • Solubilization: To prepare a 20 mM stock solution, add 1.464 mL of DMSO to 10 mg of C2 ceramide (Molecular Weight: 341.5 g/mol ).

  • Dissolution: Vortex the solution vigorously. If needed, you can warm the tube briefly in a 37°C water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in glass or polypropylene tubes and store at -20°C to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Diluting C2 Ceramide into Cell Culture Media

This protocol is for preparing 10 mL of media with a final C2 ceramide concentration of 50 µM.

  • Prepare Stock: Have your 20 mM C2 ceramide stock solution in DMSO ready.

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Intermediate Dilution: Add 2.5 µL of the 20 mM stock solution to 1 mL of the pre-warmed medium and gently vortex. This creates a 500 µM intermediate solution.

  • Final Dilution: Add 1 mL of the 500 µM intermediate solution to the remaining 9 mL of pre-warmed medium to achieve a final concentration of 50 µM. The final DMSO concentration will be 0.25%.

  • Vehicle Control: Prepare a vehicle control by adding the equivalent amount of DMSO (2.5 µL in this example) to a separate 10 mL of media.

  • Application: Gently swirl the final solution before adding it to your cells.

Protocol 3: Preparation of C2 Ceramide-BSA Complex

This method is particularly useful for serum-free conditions.

  • Initial Stock: Prepare a 1 mM stock solution of C2 ceramide in ethanol.

  • Drying: In a glass test tube, evaporate the solvent from a desired amount of the C2 ceramide stock solution under a stream of nitrogen gas, followed by vacuum desiccation for at least one hour to form a thin lipid film.

  • Resuspension: Redissolve the dried C2 ceramide in a small volume of ethanol (e.g., 200 µL).[13]

  • BSA Solution: Prepare a solution of fatty acid-free BSA in your desired buffer (e.g., PBS) at a concentration that will result in a 1:1 molar ratio with the C2 ceramide.

  • Complexation: While vortexing the BSA solution, slowly inject the ethanolic C2 ceramide solution into it.[13]

  • Storage: The resulting C2 ceramide-BSA complex can be stored at -20°C.[13]

Visualizations

Signaling Pathways

C2_Ceramide_Signaling C2 Ceramide Signaling Pathways cluster_apoptosis Apoptosis & Senescence cluster_stress Stress & Proliferation C2 N-acetyl-D-sphingosine (C2 Ceramide) p53 p53 C2->p53 modulates Caspase3 Caspase-3 Activation C2->Caspase3 Bad Pro-apoptotic Bad C2->Bad Rac1 Rac1 C2->Rac1 ERK ERK1/2 C2->ERK p21_RB p21 / RB p53->p21_RB cPLA2 cPLA2 Rac1->cPLA2 SRE c-fos SRE Activation cPLA2->SRE mTOR mTOR ERK->mTOR inhibits

Caption: Key signaling pathways modulated by C2 ceramide.

Experimental Workflow

Experimental_Workflow Workflow for Preparing C2 Ceramide Working Solution start Start: C2 Ceramide Solid stock Dissolve in DMSO or Ethanol start->stock aliquot Aliquot & Store at -20°C stock->aliquot intermediate Intermediate Dilution in small volume of media aliquot->intermediate prewarm Pre-warm Media (37°C) prewarm->intermediate final Final Dilution in total media volume intermediate->final end Apply to Cells final->end

Caption: Recommended workflow for C2 ceramide solution preparation.

References

Technical Support Center: Troubleshooting Cytotoxicity with Cationic Lipid Transfection

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Lipid C2": The term "this compound" does not correspond to a standard, commercially available transfection reagent. It likely refers to a specific structural characteristic of a cationic lipid, such as the length of its acyl chain or a component within a proprietary formulation. This guide addresses the broader, more critical issue of cytotoxicity associated with cationic lipid-based transfection reagents , providing troubleshooting strategies applicable to a wide range of research scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to cell toxicity during lipid-mediated transfection.

Q1: Why are cationic lipid transfection reagents toxic to cells?

A: Cationic lipids are amphiphilic molecules with a positively charged headgroup and a hydrophobic tail.[1] Their positive charge is essential for binding to negatively charged nucleic acids (like DNA or RNA) to form complexes called lipoplexes.[1][2] However, this charge is also a primary source of cytotoxicity. The mechanisms of toxicity are multifaceted and can include:

  • Membrane Disruption: The positive charge of the lipids can interact with and destabilize the negatively charged cell membrane, altering its fluidity and potentially leading to leakage of cellular contents and cell death.[3][4][5]

  • Mitochondrial Dysfunction: Cationic lipids can interfere with mitochondrial function, leading to a decrease in mitochondrial membrane potential.[1]

  • Induction of Apoptosis: They can activate pro-apoptotic cellular pathways, such as those involving caspase enzymes, leading to programmed cell death.[1]

  • Generation of Reactive Oxygen Species (ROS): Transfection can induce oxidative stress through the production of ROS, which damages cellular components.[3][4]

Q2: How can I tell if my cells are experiencing cytotoxicity from the transfection reagent?

A: Signs of cytotoxicity can range from subtle to dramatic. Key indicators include:

  • Visual Changes Under a Microscope: Look for changes in cell morphology, such as rounding, shrinking, detachment from the culture plate, or the appearance of vacuoles.[6]

  • Reduced Cell Density: A noticeable decrease in the number of adherent cells 24-48 hours post-transfection compared to control (untreated) cells.

  • Low Cell Viability: Quantitative assays (like MTT, XTT, or trypan blue exclusion) show a significant decrease in the percentage of viable cells.

  • Poor Transfection Efficiency: While not a direct measure of toxicity, high cell death will lead to fewer healthy cells capable of expressing the transfected gene.[7]

Q3: My cells are dying. What is the first thing I should optimize?

A: The single most critical factor to optimize is the ratio of cationic lipid to nucleic acid .[8][9][10]

  • Too much lipid is a common cause of toxicity. While a higher lipid amount can increase complex formation, an excess of free cationic lipid is highly detrimental to cells.[9][11]

  • Too little lipid will result in inefficient complexing of the nucleic acid, leading to poor transfection efficiency.

Action: Perform a titration experiment to test a range of lipid-to-DNA/RNA ratios (e.g., 1:1, 2:1, 4:1, 6:1 by µL:µg) to find the sweet spot that yields the highest transfection efficiency with the lowest toxicity for your specific cell type.[9][10][12]

Q4: Does the confluency (density) of my cells matter?

A: Yes, absolutely. Cell confluency at the time of transfection is a critical parameter.[8][13]

  • Too Low (e.g., <40%): Transfecting cells at a very low density can increase the effective concentration of toxic lipoplexes per cell, leading to widespread cell death.[7][14]

  • Too High (e.g., >90%): Overly confluent cells may have reduced metabolic activity and be undergoing contact inhibition, making them less receptive to transfection and potentially more stressed.[13][15]

Action: For most adherent cell lines, aim for a confluency of 70-90% at the time of transfection.[13] This ensures the cells are in an active, healthy state of growth and can better tolerate the transfection process.

Q5: How long should I leave the transfection complexes on my cells?

A: The optimal incubation time depends on the reagent and cell sensitivity. Prolonged exposure can increase toxicity.[8]

  • For sensitive cells (like primary cells), a shorter incubation time (e.g., 4-6 hours) followed by a media change may be necessary to wash away excess toxic complexes.[16]

  • For more robust cell lines, overnight incubation is often tolerated, and many modern reagents are gentle enough that a media change is not required.[8]

Action: If you observe high toxicity, try reducing the incubation time. Start with 4 hours, then check cell health and transfection efficiency.

Q6: Can serum or antibiotics in the media affect cytotoxicity?

A: Yes.

  • Serum: While older protocols required serum-free conditions for complex formation, most modern reagents work well in the presence of serum. In fact, for many cell types, adding complexes to cells in complete, serum-containing medium can help mitigate toxicity.[17] However, always form the lipid-nucleic acid complexes in a serum-free medium (like Opti-MEM™) before adding them to the cells.[8]

  • Antibiotics: Do not include antibiotics (like penicillin/streptomycin) in the media during transfection. The transfection reagent makes the cell membrane more permeable, which can increase the uptake of antibiotics to toxic levels.[2][17]

Quantitative Data Summary

The cytotoxicity of a cationic lipid transfection reagent is highly dependent on the cell line, the lipid formulation, and the concentration used. The table below provides representative data to illustrate how cytotoxicity can vary.

Transfection ReagentCell LineParameterValueReference
Cationic Lipid CDA14 NCI-H460IC50109.4 µg/mL[1]
Cationic Lipid CDO14 NCI-H460IC50340.5 µg/mL[1]
Attractene™ AGSCell Viability74.5 - 95.5%[18][19]
X-tremeGENE HP™ AGSCell Viability68 - 75%[18][19]
PerFect Lipid 7 CHOTransfection Efficiency39-43% (at 6:1 ratio)[12]
PerFect Lipid 7 CHOCell ViabilityToo sparse to count (at 12:1 ratio)[12]

IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological activity (like cell viability) by 50%. A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability Assessment Post-Transfection

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[20] Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[20][21]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

  • 96-well cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and transfect them according to your optimized protocol. Include "cells only" (no transfection) and "mock" (transfection reagent only, no nucleic acid) controls.

  • Incubation: After the desired post-transfection period (e.g., 24, 48, or 72 hours), remove the culture medium.

  • MTT Addition: Add 100 µL of fresh culture medium and 10 µL of the MTT solution to each well.[20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: After the incubation, add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[20] Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of the samples on a plate reader, typically at a wavelength of 570 nm.[22] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control wells.

Visualizations

G cluster_prep Preparation & Initial Transfection cluster_eval Evaluation (24-48h Post-Transfection) cluster_troubleshoot Troubleshooting Path A Plate cells to achieve 70-90% confluency B Prepare Lipid:NA complexes in serum-free medium A->B C Add complexes to cells (4-24h incubation) B->C D Assess Cell Morphology & Viability (e.g., MTT Assay) C->D E Assess Transfection Efficiency (e.g., GFP, qPCR) C->E F High Cytotoxicity Observed? D->F G Decrease Lipid:NA Ratio (e.g., from 4:1 to 2:1) F->G Yes K Low Cytotoxicity & High Efficiency F->K No H Reduce Incubation Time (e.g., from 24h to 6h) G->H I Re-evaluate Cell Confluency (Ensure 70-90%) H->I J Test a different, lentler transfection reagent I->J

Caption: Experimental workflow for troubleshooting cytotoxicity.

G Lipid Cationic Lipid Complexes Membrane Cell Membrane Interaction Lipid->Membrane destabilization Mito Mitochondrial Dysfunction Lipid->Mito ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis G Start Problem Observed Q1 Are cells detaching and rounding up? Start->Q1 Q2 Is transfection efficiency also very low? Q1->Q2 No A1 Primary Action: Reduce Lipid:NA Ratio Q1->A1 Yes Q3 Was cell confluency below 70%? Q2->Q3 No A3 Action: Increase Lipid:NA Ratio (while monitoring toxicity) Q2->A3 Yes A4 Action: Re-plate and transfect at higher density (70-90%) Q3->A4 Yes End Optimized Condition Q3->End No A2 Secondary Action: Decrease Incubation Time A1->A2 A2->End A3->End A4->End

References

Technical Support Center: Optimizing C2-Ceramide Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing C2-Ceramide concentration for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store C2-Ceramide?

A1: C2-Ceramide is a lipid and requires specific handling to ensure its stability and efficacy. It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1][2] For experimental use, prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][2][3] The solubility is approximately 20 mg/ml in DMSO, 33 mg/ml in ethanol, and 22 mg/ml in DMF.[1] It is highly recommended to prepare fresh dilutions from the stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.[4] When diluting into your aqueous cell culture medium, ensure rapid mixing to prevent precipitation.[5]

Q2: What is a typical effective concentration range for C2-Ceramide?

A2: The effective concentration of C2-Ceramide is highly dependent on the cell line and the biological endpoint being measured.[6][7] Generally, concentrations ranging from 10 µM to 100 µM are used.[8][9] For instance, in some cancer cell lines, concentrations between 20 µM and 60 µM have been shown to induce apoptosis, while in other cell types, lower concentrations may be sufficient to affect cell signaling.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.[4][6]

Q3: How long should I incubate my cells with C2-Ceramide?

A3: The optimal incubation time can vary significantly, ranging from a few hours to 48 hours or longer, depending on the cell type and the specific cellular process being investigated.[4] Effects on signaling pathways can sometimes be observed within minutes to hours, while outcomes like apoptosis or changes in cell viability may require longer incubation periods of 24 to 48 hours.[8][11] A time-course experiment is recommended to identify the most appropriate incubation period for your experimental goals.[4]

Q4: My cells are not responding to C2-Ceramide treatment. What could be the issue?

A4: Lack of response can stem from several factors:

  • Suboptimal Concentration: The concentration may be too low for your specific cell line. A dose-response study is essential.[4][6]

  • Poor Solubility: C2-Ceramide has poor aqueous solubility.[4][12] Ensure it is fully dissolved in the organic solvent before adding it to the culture medium and that the final solvent concentration is not affecting the cells.

  • Cell Line Resistance: Some cell lines may be resistant to ceramide-induced effects due to high levels of anti-apoptotic proteins or rapid metabolic conversion of C2-Ceramide.[6]

  • Degradation: Improper storage or handling of C2-Ceramide can lead to its degradation.[4] Always use freshly prepared solutions.

Q5: I'm observing high levels of cell death in my vehicle control group. What is the cause?

A5: This is likely due to solvent toxicity.[6] The organic solvent used to dissolve C2-Ceramide (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.[1] It is critical to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5%, and to always include a vehicle-only control in your experiments to assess its effect on cell viability.[5]

Troubleshooting Guides

Problem 1: Inconsistent or No Observable Effect of C2-Ceramide
Possible CauseSuggested Solution
Poor Solubility/Precipitation C2-Ceramide has limited solubility in aqueous solutions.[4][12] Prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol.[1][2] When adding to the cell culture medium, ensure rapid and thorough mixing. Visually inspect the medium for any signs of precipitation.[6]
Suboptimal Concentration The effective concentration is cell-type specific.[6][7] Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line.[13]
Inadequate Incubation Time The time required to observe a cellular response can vary.[4] Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.[5]
C2-Ceramide Degradation Stock solutions can degrade if not stored properly.[4] Store stock solutions at -20°C or lower and protect them from light.[5] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[4]
Cell Line Resistance Some cell lines may have intrinsic resistance.[6] This can be due to high expression of anti-apoptotic proteins or efficient metabolic clearance of ceramide. Consider using a different cell line or investigating the underlying resistance mechanisms.
Problem 2: High Levels of Unexpected Cell Death (Necrosis vs. Apoptosis)
Possible CauseSuggested Solution
Excessive C2-Ceramide Concentration High concentrations can induce non-specific cytotoxicity and necrosis rather than the intended apoptosis.[5] Lower the concentration of C2-Ceramide and shorten the incubation time. Use a positive control for apoptosis (e.g., staurosporine) to compare cellular morphologies.[5]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO, ethanol) can be toxic to cells.[5][6] Include a solvent-only control in your experiments to assess its effect on cell viability. Keep the final solvent concentration in the culture medium as low as possible (ideally <0.1%).[4]

Quantitative Data Summary

Table 1: Solubility of C2-Ceramide

SolventApproximate Solubility
DMSO20 mg/ml[1]
Ethanol33 mg/ml[1]
Dimethyl formamide (DMF)22 mg/ml[1]
PBS (pH 7.2)~50 µg/ml[1]

Table 2: Exemplary Effective Concentrations of C2-Ceramide in Different Cell Lines

Cell LineConcentration RangeObserved Effect
Head and Neck Squamous Cell Carcinoma (HN4, HN30)20 - 60 µMConcentration-dependent cytotoxicity and apoptosis.[10]
Human Squamous Cell Carcinoma (HSC-I)Dose-dependentInduction of apoptosis.[14]
Human Laryngeal Carcinoma (HEp-2)3.13 - 100 µMDose-dependent decrease in cell viability and induction of apoptosis.[8]
Human Leukemia (HL-60)2 - 11 µM (IC50)Inhibition of cell growth.[7]
Non-small Cell Lung Cancer (H1299)10 - 50 µMG1 cell cycle arrest and apoptosis.[9]
Ovarian Cancer (A2780)0 - 100 µmol/lDose-dependent inhibition of cell growth.[15]
SH-SY5Y Neuroblastoma25 µM~60% decrease in cell viability.[16]

Experimental Protocols

Protocol 1: Determining Optimal C2-Ceramide Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[13]

  • Preparation of C2-Ceramide Dilutions:

    • Prepare a high-concentration stock solution of C2-Ceramide in an appropriate solvent (e.g., 20 mg/ml in DMSO).[13]

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM).[13]

    • Prepare a vehicle control for each concentration, containing the same amount of solvent as the corresponding C2-Ceramide dilution.[13]

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared C2-Ceramide dilutions and vehicle controls to the respective wells. Include untreated cells as a negative control.[13]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[13]

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).

    • Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.[13]

Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of C2-Ceramide (as determined from the cytotoxicity assay) and a vehicle control for the optimal incubation time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Visualizations

C2_Ceramide_Signaling_Pathways cluster_stimulus Stimulus cluster_membrane Cell Membrane & Cytoplasm cluster_nucleus Nucleus C2_Ceramide Exogenous C2-Ceramide Mitochondria Mitochondria C2_Ceramide->Mitochondria Induces Cytochrome c release Akt Akt (Survival Pathway) C2_Ceramide->Akt Down-regulates p53 p53 C2_Ceramide->p53 Modulates Autophagy Autophagy C2_Ceramide->Autophagy Induces ERK12 ERK1/2 C2_Ceramide->ERK12 Up-regulates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Akt->Apoptosis Inhibits p53->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Promotes ProtectiveAutophagy Protective Autophagy Autophagy->ProtectiveAutophagy mTOR mTOR ERK12->mTOR Down-regulates mTOR->Autophagy Inhibits

Caption: C2-Ceramide induced signaling pathways leading to apoptosis, cell cycle arrest, and autophagy.

Experimental_Workflow start Start: Cell Line Selection prep Prepare C2-Ceramide Stock Solution (e.g., in DMSO) start->prep dose_response Dose-Response Experiment (e.g., MTT Assay) prep->dose_response time_course Time-Course Experiment dose_response->time_course determine_optimal Determine Optimal Concentration & Time time_course->determine_optimal main_exp Main Experiment (e.g., Apoptosis Assay, Western Blot) determine_optimal->main_exp data_analysis Data Analysis & Interpretation main_exp->data_analysis end End data_analysis->end

Caption: Experimental workflow for optimizing C2-Ceramide concentration.

Troubleshooting_Tree start Problem: Inconsistent or No Effect q1 Is C2-Ceramide solution freshly prepared? start->q1 sol1_yes Yes q1->sol1_yes Yes sol1_no No q1->sol1_no No q2 Is there visible precipitation in media? sol1_yes->q2 a1 Action: Prepare fresh solution from stock. Avoid freeze-thaw cycles. sol1_no->a1 sol2_yes Yes q2->sol2_yes Yes sol2_no No q2->sol2_no No a2 Action: Improve solubilization. Mix thoroughly when adding to media. sol2_yes->a2 q3 Have you performed a dose-response? sol2_no->q3 sol3_yes Yes q3->sol3_yes Yes sol3_no No q3->sol3_no No q4 Is vehicle control showing toxicity? sol3_yes->q4 a3 Action: Run dose-response experiment (e.g., 1-100 µM). sol3_no->a3 sol4_yes Yes q4->sol4_yes Yes sol4_no No q4->sol4_no No a4 Action: Lower final solvent concentration (e.g., <0.1%). sol4_yes->a4 end Consider cell line resistance or other underlying biological factors. sol4_no->end

Caption: Troubleshooting decision tree for C2-Ceramide experiments.

References

Navigating the complexities of large-scale lipid nanoparticle production

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Researchers in Drug Development

The successful transition of Lipid C2-based lipid nanoparticle (LNP) therapeutics from benchtop discovery to large-scale manufacturing is fraught with challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate these complexities. Here, you will find troubleshooting guidance for common issues encountered during production scale-up, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your manufacturing processes.

Troubleshooting Guide

This guide addresses specific problems that can arise during the scaling up of this compound LNP production, offering potential causes and actionable solutions.

Problem ID Issue Potential Causes Recommended Actions
TS-001 Batch-to-batch inconsistency in LNP size and polydispersity (PDI).[1] - Variations in mixing dynamics between small-scale and large-scale systems.[2] - Inconsistent pump flow rates or pressures. - Temperature fluctuations during processing.- Characterize and match mixing parameters (e.g., Reynolds number) across scales. - Implement precise and calibrated pumping systems with feedback control. - Ensure robust temperature control of all fluid streams and mixing junctions.
TS-002 Low or variable encapsulation efficiency. - Suboptimal lipid-to-payload ratio. - Inefficient mixing leading to poor nanoparticle formation. - Degradation of the therapeutic payload (e.g., mRNA) during processing.[3]- Optimize the molar ratio of this compound and other lipid components to the therapeutic agent. - Increase mixing energy by adjusting flow rates or using a more efficient mixing technology (e.g., impingement jet mixing).[2] - Ensure the aqueous phase buffer has the appropriate pH and ionic strength to protect the payload.[4]
TS-003 Formation of larger aggregates or visible precipitates. - Poor lipid solubility in the organic solvent at higher concentrations. - Inadequate mixing speed or time. - Changes in buffer composition or pH during scale-up.- Screen different organic solvents or co-solvents to improve lipid solubility. - Increase the total flow rate or use a higher-energy mixing system. - Maintain consistent buffer conditions and verify pH throughout the process.
TS-004 Difficulty in scaling up a microfluidic-based process.[1] - Microfluidic cartridges are not easily scalable for large volume production.[1] - Potential for channel clogging at higher lipid concentrations.- Transition to a scalable mixing technology such as T-junction or impingement jet mixing.[2][5] - If microfluidics must be used, consider parallelization of multiple microfluidic chips. - Filter all solutions before use to prevent clogging.
TS-005 Contamination of the final LNP product. - Non-sterile processing environment.[1] - Introduction of contaminants from raw materials or equipment.- Implement and maintain a sterile manufacturing environment (aseptic processing).[1] - Use pharmaceutical-grade raw materials and ensure all equipment is properly sterilized. - Perform regular bioburden and endotoxin testing.

Frequently Asked Questions (FAQs)

Formulation & Process Development

  • Q1: What are the most critical process parameters to control during LNP scale-up? A1: The most critical process parameters include the total flow rate of the lipid and aqueous phases, the flow rate ratio of the two phases, the temperature of the solutions, and the mixing geometry.[6] These parameters significantly influence LNP size, PDI, and encapsulation efficiency.

  • Q2: How does the composition of the lipid mixture, specifically the molar ratio of this compound, affect LNP characteristics? A2: The molar ratio of the cationic lipid (like this compound), helper lipids (e.g., DSPC, cholesterol), and PEG-lipid is crucial.[] The cationic lipid interacts with the negatively charged payload, the helper lipids provide structural stability, and the PEG-lipid controls particle size and circulation time.[] Optimizing these ratios is essential for achieving the desired therapeutic efficacy and stability.

  • Q3: What are the advantages of using a T-junction or impingement jet mixing over microfluidics for large-scale production? A3: While microfluidics offer excellent control at the lab scale, T-junction and impingement jet mixers are generally more scalable.[2][5] They can handle higher flow rates and larger volumes, making them more suitable for clinical and commercial manufacturing.[5]

Analytics & Quality Control

  • Q4: Which analytical techniques are essential for characterizing LNPs during and after production? A4: Key analytical techniques include Dynamic Light Scattering (DLS) for measuring particle size and PDI, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for quantifying lipid components, and a Ribogreen assay or similar fluorescence-based method to determine encapsulation efficiency.[5][6]

  • Q5: How can I ensure the stability of my LNP formulation during storage? A5: LNP stability is influenced by factors such as the lipid composition (especially the PEG-lipid), the pH and composition of the storage buffer, and the storage temperature. Performing long-term stability studies under different conditions is crucial to identify the optimal storage formulation.

Regulatory & Safety

  • Q6: Are there specific regulatory guidelines for LNP manufacturing? A6: While there are no specific FDA guidelines solely for LNP manufacturing, they fall under the general guidelines for pharmaceuticals and biologics, including Current Good Manufacturing Practices (cGMP).[3] It is important to follow these regulations to ensure product safety, quality, and efficacy.

  • Q7: Are lipid nanoparticles considered safe for human use? A7: Generally, the lipids used in LNP formulations are biocompatible and biodegradable.[] However, the safety of any LNP formulation depends on its specific composition, size, surface charge, and the intended route of administration.[] Thorough preclinical safety and toxicology studies are required.

Data Presentation

Table 1: Impact of Process Parameters on LNP Critical Quality Attributes (CQAs)

This table summarizes the typical effects of key process parameters on the final LNP characteristics. The specific values will vary depending on the exact lipid composition and payload.

Process Parameter Effect on Mean Particle Size Effect on Polydispersity Index (PDI) Effect on Encapsulation Efficiency
Total Flow Rate (TFR) Increasing TFR generally decreases particle size.Higher TFR often leads to a lower (better) PDI.Can have a variable effect; optimization is required.
Flow Rate Ratio (Aqueous:Organic) Increasing the ratio (more aqueous phase) can lead to smaller particles.A higher ratio can result in a more uniform particle size distribution (lower PDI).Higher ratios can sometimes improve encapsulation efficiency.
Lipid Concentration Higher lipid concentration tends to increase particle size.May lead to a higher PDI if not properly mixed.Can increase encapsulation efficiency up to a certain point.
Temperature Increasing the temperature of the lipid phase can lead to smaller particles.Can improve PDI by reducing viscosity differences.May have a modest impact; needs to be evaluated for each formulation.

Experimental Protocols

Protocol 1: LNP Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

This protocol outlines the steps for measuring the size and PDI of LNP samples using a Zetasizer instrument.

  • Sample Preparation:

    • Dilute the LNP formulation in a suitable buffer (e.g., 1X PBS) to an appropriate concentration for DLS measurement. The optimal concentration should be determined empirically to ensure a stable and accurate reading. A typical starting dilution is 1:100.

    • Ensure the buffer is filtered through a 0.22 µm filter to remove any particulate matter.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water), temperature (e.g., 25°C), and measurement angle.

  • Measurement:

    • Carefully pipette the diluted LNP sample into a clean, disposable cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The software will generate a report including the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous sample.

Protocol 2: Lipid Quantitation by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This protocol provides a general method for the separation and quantification of the lipid components in an LNP formulation.

  • Sample Preparation:

    • Disrupt the LNP structure to release the individual lipids. This can be achieved by adding a suitable organic solvent (e.g., a mixture of chloroform and methanol).

    • Vortex the sample vigorously and centrifuge to separate the lipid-containing organic phase from the aqueous phase.

    • Carefully collect the organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid residue in a solvent compatible with the HPLC mobile phase (e.g., isopropanol).

  • HPLC-CAD System and Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of two or more solvents is commonly employed. For example, a gradient of water, acetonitrile, and isopropanol with a small amount of an additive like formic acid.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • CAD Settings: Optimize the nebulizer temperature and gas flow rate according to the manufacturer's recommendations.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of each lipid component (this compound, DSPC, cholesterol, PEG-lipid) at known concentrations.

    • Inject the standards into the HPLC-CAD system to generate a calibration curve for each lipid.

  • Analysis:

    • Inject the prepared LNP sample into the HPLC-CAD system.

    • Identify the peaks corresponding to each lipid based on their retention times compared to the standards.

    • Quantify the amount of each lipid in the sample by interpolating the peak area from the respective calibration curve.

Visualizations

LNP_Scale_Up_Workflow This compound LNP Production Scale-Up Workflow cluster_small_scale Small-Scale (Lab) cluster_process_dev Process Development & Scale-Up cluster_large_scale Large-Scale (Manufacturing) ss_formulation Formulation Development (Microfluidics) ss_characterization Characterization (DLS, Encapsulation Assay) ss_formulation->ss_characterization Analyze pd_tech_transfer Technology Transfer (e.g., to T-Junction) ss_characterization->pd_tech_transfer Proceed to Scale-Up pd_optimization Parameter Optimization (Flow Rate, Temp, Ratio) pd_tech_transfer->pd_optimization pd_characterization In-Process Controls (IPC) pd_optimization->pd_characterization ls_manufacturing cGMP Manufacturing pd_characterization->ls_manufacturing Finalized Process ls_purification Purification (Tangential Flow Filtration) ls_manufacturing->ls_purification ls_qc Quality Control (Release Testing) ls_purification->ls_qc ls_fill_finish Sterile Filtration & Fill/Finish ls_qc->ls_fill_finish

Caption: A high-level overview of the workflow for scaling up this compound LNP production.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent LNP Size start Inconsistent LNP Size (High PDI) check_mixing Verify Mixing Parameters (Flow Rate, Ratio) start->check_mixing check_temp Check Temperature Control check_mixing->check_temp Consistent adjust_mixing Adjust Flow Rates / Ratio check_mixing->adjust_mixing Inconsistent check_lipids Assess Lipid Solution (Solubility, Filtration) check_temp->check_lipids Stable stabilize_temp Stabilize System Temperature check_temp->stabilize_temp Fluctuating optimize_lipids Optimize Solvent / Filter Lipids check_lipids->optimize_lipids Issue Identified remeasure Re-measure Size & PDI check_lipids->remeasure No Issue adjust_mixing->remeasure stabilize_temp->remeasure optimize_lipids->remeasure

Caption: A logical workflow for troubleshooting inconsistent LNP particle size during scale-up.

References

C2-Ceramide off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using C2-Ceramide. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of working with this bioactive lipid and avoid potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is C2-Ceramide and why is it used in experiments?

A1: C2-Ceramide (N-acetylsphingosine) is a synthetic, cell-permeable analog of endogenous ceramides.[1][2][3] Ceramides are critical sphingolipid second messengers involved in various cellular processes, including apoptosis, cell cycle arrest, differentiation, and senescence.[4][5][6][7] Due to its short acyl chain, C2-Ceramide is more water-soluble and can more easily cross cell membranes than its long-chain physiological counterparts (e.g., C16- or C18-Ceramide), making it a common tool to mimic the effects of increased intracellular ceramide levels.[7][8]

Q2: What are the primary known off-target effects of C2-Ceramide?

A2: The most significant off-target effect of C2-Ceramide is the physical destabilization of cellular membranes.[1][2] This is a non-specific effect that can lead to increased membrane fluidity, vesicle leakage, and even cell lysis at higher concentrations.[1][2] These effects are independent of specific ceramide signaling pathways and are a crucial consideration when interpreting experimental results. Additionally, exogenous C2-Ceramide can be metabolized by the cell, leading to downstream effects that may not be caused by C2-Ceramide itself.[9]

Q3: Is C2-dihydroceramide a suitable negative control?

A3: While frequently used, C2-dihydroceramide may not be an appropriate negative control for all experiments. It lacks the C4-C5 trans-double bond of the sphingosine backbone and does not share the membrane-destabilizing properties of C2-Ceramide.[1][2] Therefore, if an observed effect is absent with C2-dihydroceramide treatment, it may be due to non-specific membrane perturbation by C2-Ceramide rather than specific ceramide signaling.[1][2][10] It is a good control for pathways that specifically require the double bond, but not for physical membrane effects.

Q4: How is exogenous C2-Ceramide metabolized, and how can this affect my results?

A4: Exogenous C2-Ceramide can be processed through the cellular "salvage pathway." It can be deacylated by ceramidases into sphingosine, which can then be phosphorylated to form sphingosine-1-phosphate (S1P) or re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides (e.g., C16, C18, C24).[9] This is a critical point, as the observed biological effects could be mediated by these newly synthesized long-chain ceramides or by sphingosine/S1P, which often have opposing biological functions to ceramide.[9][11]

Q5: What is a typical working concentration for C2-Ceramide?

A5: The effective concentration of C2-Ceramide is highly dependent on the cell type and the biological endpoint being measured. Concentrations can range from 1-10 µM for effects on pigmentation or DNA synthesis to 25-100 µM for inducing apoptosis in cancer cell lines.[8][12][13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.[12][14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High cell death observed, but it doesn't appear to be apoptotic (e.g., negative for caspase activation). Membrane Lysis: At high concentrations, C2-Ceramide can cause non-specific membrane destabilization and lysis.[1][2]Perform a dose-response experiment starting from a lower concentration (e.g., 5 µM). Check for markers of necrosis, such as LDH release. Use C2-dihydroceramide as a control; it should not cause similar lysis.[1][2]
Inconsistent results between experiments. Reagent Preparation/Storage: C2-Ceramide can be difficult to solubilize and may come out of solution. Aqueous solutions are not stable for long periods.[15]Prepare fresh stock solutions in an organic solvent like DMSO or ethanol.[3][15][16] When diluting into aqueous media, vortex thoroughly and do not store the final working solution for more than a day.[15] Ensure the final solvent concentration is low and consistent across all treatments.
Observed effect is the opposite of what is expected for ceramide (e.g., proliferation instead of apoptosis). Metabolic Conversion to S1P: C2-Ceramide can be converted to sphingosine and then to sphingosine-1-phosphate (S1P), a pro-survival molecule.[9]Use inhibitors of the salvage pathway, such as Fumonisin B1 (a ceramide synthase inhibitor), to prevent re-acylation into long-chain ceramides.[9] Measure intracellular levels of S1P and long-chain ceramides to track metabolic conversion.
No effect observed at standard concentrations. Cell Line Resistance: Some cell lines are more resistant to ceramide-induced effects.[6] For example, MCF-7 breast cancer cells are more resistant than MDA-MB-231 cells.[6]Increase the concentration of C2-Ceramide after performing a cytotoxicity curve. Try a different short-chain ceramide, such as C6-Ceramide, which may have different properties.[7][17] Consider co-treatment with sensitizing agents if appropriate for the experimental question.

Quantitative Data Summary

Table 1: Effective Concentrations of C2-Ceramide in Various Cell Lines
Cell LineEffect ObservedEffective ConcentrationReference
SH-SY5Y (Neuroblastoma)60% decrease in viability, 260% increase in ROS25 µM[8]
H1299 (Lung Cancer)G1 arrest and apoptosis25-50 µM[18]
HEp-2 (Laryngeal Carcinoma)Decreased viability, apoptosis3.13 - 100 µM (dose-dependent)[12]
MDA-MB-231 (Breast Cancer)IC50 for proliferation4 µM[6]
MCF-7 (Breast Cancer)IC50 for proliferation27.13 µM[6]
Mel-Ab (Melanocytes)Reduced melanin content1 - 10 µM[13]
Human Platelets50% inhibition of ADP-induced aggregation15 µM[1][2]
Table 2: Comparison of Short-Chain Ceramide Analogs
CompoundKey FeatureCommon UseMajor Caveat / Off-Target Effect
C2-Ceramide Cell-permeable, short acyl chainMimicking intracellular ceramide accumulationCan cause non-specific membrane destabilization; is subject to metabolic conversion.[1][2][9]
C6-Ceramide Cell-permeable, slightly longer acyl chainOften used interchangeably with C2-CeramideAlso subject to metabolic conversion into longer-chain ceramides.[9] May have different potency than C2.[19]
C2-Dihydroceramide Lacks the C4-C5 trans-double bondNegative control for specific ceramide signalingDoes not possess the same membrane-destabilizing properties as C2-Ceramide.[1][2]
C16-Ceramide Long-chain, physiological ceramideComparison to endogenous ceramidePoor cell permeability, making it difficult to use for treating intact cells.[7]

Key Experimental Protocols

Protocol 1: Preparation of C2-Ceramide Working Solution
  • Stock Solution Preparation: C2-Ceramide is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[15] Dissolve the crystalline solid in 100% ethanol or DMSO to create a concentrated stock solution (e.g., 10-20 mM). Purge the vial with an inert gas and store at -20°C for long-term stability.[15]

  • Working Solution Preparation: Immediately before use, dilute the stock solution into your aqueous cell culture medium. It is crucial to vortex the solution vigorously to ensure proper dispersion.

  • Important Considerations:

    • The final concentration of the organic solvent in the culture medium should be minimal (typically <0.1%) and consistent across all experimental groups, including the vehicle control.[15]

    • Do not store the diluted aqueous solution for more than one day, as C2-Ceramide has low solubility in aqueous buffers and may precipitate.[15]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is adapted from methods used to assess C2-Ceramide cytotoxicity.[8][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After allowing cells to adhere (typically overnight), replace the medium with fresh medium containing various concentrations of C2-Ceramide (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24 or 48 hours).[12]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

C2_Ceramide_Metabolism cluster_cell Cell Membrane C2_ex Exogenous C2-Ceramide C2_in Intracellular C2-Ceramide C2_ex->C2_in Cellular Uptake Sph Sphingosine C2_in->Sph Ceramidase (Deacylation) S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P Sphingosine Kinase (SK) LC_Cer Long-Chain Ceramides (e.g., C16, C18, C24) (Pro-apoptotic) Sph->LC_Cer Ceramide Synthase (CerS) (Re-acylation) 'Salvage Pathway'

Caption: Metabolic fate of exogenous C2-Ceramide via the salvage pathway.

C2_Ceramide_Apoptosis cluster_pathways Intracellular Signaling C2 C2-Ceramide Akt Akt/PKB (Pro-survival) C2->Akt Inhibits Bax Bax C2->Bax Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Permeabilizes Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis

Caption: Simplified C2-Ceramide-induced apoptosis pathway.

Troubleshooting_Workflow decision decision start_node Unexpected Result with C2-Ceramide Treatment decision1 Is the effect seen with C2-Dihydroceramide? start_node->decision1 end_node Re-evaluate Hypothesis decision2 Is the effect dose-dependent and occurs at high conc.? decision1->decision2 No check_metabolism Hypothesis: Effect is due to metabolic conversion. decision1->check_metabolism Yes decision2->check_metabolism No off_target Conclusion: Likely a non-specific membrane effect. decision2->off_target Yes action_metabolism Action: - Use salvage pathway inhibitors - Measure metabolites (LC-MS) check_metabolism->action_metabolism off_target->end_node action_metabolism->end_node

Caption: Logical workflow for troubleshooting C2-Ceramide experiments.

References

how to prevent C2-Ceramide degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of C2-Ceramide (N-acetyl-D-erythro-sphingosine) in experimental settings. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges in handling C2-Ceramide solutions and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving C2-Ceramide?

A1: C2-Ceramide is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For cell culture applications, preparing a concentrated stock solution in DMSO or ethanol is the standard practice.[1]

Q2: What is the solubility of C2-Ceramide in aqueous solutions?

A2: C2-Ceramide has very low solubility in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 50 µg/mL.[2] Direct dissolution in aqueous solutions is not recommended for most applications due to the high probability of precipitation.

Q3: How should I store C2-Ceramide?

A3: C2-Ceramide is supplied as a crystalline solid and should be stored at -20°C, where it is stable for at least four years.[2] Stock solutions in organic solvents should also be stored at -20°C or -80°C and are typically stable for at least one year.[2] It is not recommended to store aqueous solutions of C2-Ceramide for more than one day.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q4: How can I improve the delivery of C2-Ceramide to cells in culture?

A4: To improve solubility and delivery in aqueous cell culture media, C2-Ceramide can be complexed with a carrier protein like fatty-acid-free bovine serum albumin (BSA).[3] This method can enhance the bioavailability of the ceramide and is particularly useful in serum-free media conditions. Alternatively, a solvent mixture of ethanol and dodecane (98:2, v/v) can be used to disperse ceramides into an aqueous solution.[4]

Q5: At what concentration should I use C2-Ceramide in my experiments?

A5: The effective concentration of C2-Ceramide is highly dependent on the cell type and the specific biological endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Effective concentrations can range from the low micromolar (e.g., <1 µM to 10 µM) to higher concentrations (e.g., 50 µM), but cytotoxicity should be assessed.[5][6]

Troubleshooting Guides

Issue 1: Precipitation of C2-Ceramide in Cell Culture Medium
  • Possible Cause 1: Poor Aqueous Solubility.

    • Solution: C2-Ceramide is a lipid and will precipitate if its concentration exceeds its solubility limit in the aqueous medium.[7] Always prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it into your pre-warmed (37°C) culture medium with vigorous mixing.[7] The final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]

  • Possible Cause 2: Absence of Carrier Molecules in Serum-Free Media.

    • Solution: Serum contains proteins like albumin that help solubilize lipids. In serum-free conditions, C2-Ceramide is more prone to precipitation. To counteract this, complex the C2-Ceramide with fatty-acid-free BSA before adding it to your culture medium.[3]

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Temperature shifts can cause components in the culture medium, including lipids, to precipitate.[6] Ensure that your C2-Ceramide stock solution and culture medium are at the appropriate temperature (usually 37°C) before mixing. Avoid moving cultures between different temperature environments unnecessarily.

Issue 2: Inconsistent or No Cellular Response to C2-Ceramide Treatment
  • Possible Cause 1: Degradation of C2-Ceramide.

    • Solution: Ensure proper storage of both the solid compound and stock solutions at -20°C or below.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] It is best practice to prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 2: Suboptimal Concentration or Incubation Time.

    • Solution: The effective concentration and the time required to observe a response are cell-type specific.[8] Perform a dose-response experiment with a range of C2-Ceramide concentrations and a time-course experiment to identify the optimal conditions for your specific cell line and assay.[6]

  • Possible Cause 3: Cellular Metabolism of C2-Ceramide.

    • Solution: Cells can metabolize C2-Ceramide, primarily through the action of ceramidases which hydrolyze it into sphingosine and a fatty acid.[9][10] This can reduce the effective intracellular concentration of C2-Ceramide over time. Be aware of this metabolic conversion when interpreting results from long-term experiments.

Data Presentation

Table 1: Solubility and Recommended Solvents for C2-Ceramide

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)>20 mg/mL[2]
Ethanol>33 mg/mL[2]
Dimethylformamide (DMF)>22 mg/mL[2]
PBS (pH 7.2)~50 µg/mL[2]

Table 2: General Stability Guidelines for C2-Ceramide Solutions

Solution TypeStorage TemperatureRecommended Storage DurationStability Considerations
Crystalline Solid-20°C≥ 4 yearsStable long-term when stored correctly.
Stock in Organic Solvent (DMSO, Ethanol)-20°C to -80°CAt least 1 yearAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution (e.g., in PBS)4°CNot recommended for more than one dayProne to degradation (e.g., hydrolysis) and precipitation.
In Cell Culture Medium37°C (in incubator)For the duration of the experimentStability is influenced by pH, temperature, and enzymatic degradation by cells.

Experimental Protocols

Protocol 1: Preparation of C2-Ceramide Stock Solution
  • Materials:

    • C2-Ceramide (crystalline solid)

    • Sterile, high-purity DMSO or 100% ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of C2-Ceramide to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of C2-Ceramide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mM).

    • Vortex the solution thoroughly until the C2-Ceramide is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Quantification of C2-Ceramide by HPLC

This is a generalized protocol. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized.

  • Lipid Extraction:

    • Harvest cells and extract lipids using a suitable method, such as the Bligh and Dyer method (chloroform:methanol extraction).[11]

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization (Optional but recommended for fluorescence detection):

    • Re-dissolve the dried lipid extract.

    • Derivatize the ceramide with a fluorescent tag (e.g., anthroyl cyanide) according to the manufacturer's protocol to enhance detection sensitivity.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.[12]

    • Mobile Phase: A gradient of methanol/water or acetonitrile/isopropanol/water is commonly used.[11][12]

    • Detection: UV or fluorescence detector, depending on whether derivatization was performed.[12]

    • Quantification: Create a standard curve using known concentrations of a C2-Ceramide standard. The concentration of C2-Ceramide in the samples can be determined by comparing their peak areas to the standard curve.

Visualizations

Ceramide_Metabolism cluster_denovo De Novo Synthesis cluster_hydrolysis Hydrolysis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Dihydroceramide->Ceramide DEGS Apoptosis_Pathway Death Receptors (e.g., TNFR, Fas) Death Receptors (e.g., TNFR, Fas) C2-Ceramide (exogenous) C2-Ceramide (exogenous) Ceramide Ceramide C2-Ceramide (exogenous)->Ceramide Mitochondria Mitochondria Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade Cytochrome c release Apoptosis Apoptosis Caspase Cascade->Apoptosis Experimental_Workflow prep Prepare C2-Ceramide Stock (e.g., 20 mM in DMSO) treat Dilute Stock into Medium and Treat Cells prep->treat seed Seed Cells and Allow Adherence (24h) seed->treat control1 Vehicle Control (DMSO alone) seed->control1 control2 Untreated Control seed->control2 incubate Incubate for Desired Time treat->incubate harvest Harvest Cells for Analysis (e.g., Western Blot, Viability Assay) incubate->harvest control1->incubate control2->incubate

References

Technical Support Center: Optimizing Buffer Conditions for Lipid C2 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Lipid C2 Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Encapsulation

Question 1: What is the optimal pH for the aqueous buffer during LNP formulation to maximize mRNA/siRNA encapsulation?

Answer: An acidic pH, typically between 4.0 and 5.0, is crucial during the initial mixing of the ethanolic lipid phase and the aqueous nucleic acid phase.[1] At this acidic pH, the ionizable this compound becomes protonated and positively charged, which facilitates strong electrostatic interactions with the negatively charged phosphate backbone of mRNA or siRNA, promoting high encapsulation efficiency.[1][2][3]

Troubleshooting Poor Encapsulation Efficiency:

  • Verify Buffer pH: Ensure the pH of your aqueous buffer (e.g., sodium acetate or sodium citrate) is within the 4.0-5.0 range before mixing.[1][4]

  • Buffer Composition: Sodium acetate and sodium citrate are commonly used buffers for the formulation step.[1][4]

  • N/P Ratio: The ratio of the ionizable lipid's nitrogen atoms to the nucleic acid's phosphate groups (N/P ratio) also influences encapsulation. An N/P ratio of around 6 is a common starting point.[4]

Question 2: My LNPs are aggregating immediately after formulation. What could be the cause?

Answer: Immediate aggregation post-formulation can be due to several factors related to buffer conditions and the formulation process itself. After the initial mixing in an acidic buffer, the ethanol must be removed and the LNPs transferred into a storage buffer, typically at a neutral pH.[4][5]

Troubleshooting Immediate Aggregation:

  • Insufficient PEG-Lipid: PEGylated lipids are included in LNP formulations to create a steric barrier that prevents aggregation.[6][7] Ensure the correct proportion of PEG-lipid is used.

  • Rapid pH Change: A very rapid or uncontrolled shift from acidic formulation buffer to a neutral buffer can sometimes lead to instability.

  • High Ionic Strength: High salt concentrations in the formulation buffer can screen the surface charges of the newly formed LNPs, leading to aggregation.[6]

Buffer Exchange & Purification

Question 3: What is the recommended method for buffer exchange after LNP formation?

Answer: After formation, the ethanol used to dissolve the lipids must be removed, and the acidic buffer needs to be exchanged for a neutral storage buffer (e.g., PBS, pH 7.4).[1][4][5] Common methods for this include dialysis, tangential flow filtration (TFF), and spin concentrators.[1][5][8]

Workflow for LNP Buffer Exchange:

G cluster_formulation LNP Formulation cluster_purification Purification & Buffer Exchange cluster_methods Exchange Options Formulation Microfluidic Mixing (Acidic Buffer, pH 4-5) Dilution Initial Dilution Formulation->Dilution Ethanol-containing LNP solution BufferExchange Buffer Exchange Method Dilution->BufferExchange StorageBuffer Final Formulation in Storage Buffer (pH 7.4) BufferExchange->StorageBuffer Ethanol removed, buffer exchanged Dialysis Dialysis BufferExchange->Dialysis TFF Tangential Flow Filtration (TFF) BufferExchange->TFF Spin Spin Concentrators BufferExchange->Spin

Figure 1. General workflow for LNP purification and buffer exchange.
Storage & Stability

Question 4: What is the best storage buffer and temperature for long-term stability of this compound LNPs?

Answer: For long-term storage, a neutral buffer such as phosphate-buffered saline (PBS) at pH 7.4 is generally recommended.[1][9] Studies have shown that storing LNPs at refrigeration (2-8°C) or frozen at -20°C or -80°C can maintain stability.[9][10] However, freezing can introduce its own challenges.

Data Summary: Effect of Storage Temperature on LNP Stability

Storage TemperatureObservationRecommendation
Room Temperature (25°C)Potential loss of efficacy over time, even without significant changes in size or PDI.[11]Not recommended for long-term storage.
Refrigeration (2-8°C)Generally good stability over several months.[9]A good option for medium-term storage.
Freezer (-20°C)Can lead to aggregation and increased particle size upon freeze-thaw cycles.[9][11]Use of cryoprotectants is highly recommended.
Ultra-low Freezer (-80°C)Can cause particle aggregation and high polydispersity without cryoprotectants.[10]Use of cryoprotectants is essential.

Question 5: My LNPs are aggregating after a freeze-thaw cycle. How can I prevent this?

Answer: Aggregation during freeze-thaw cycles is a common issue caused by mechanical stress from ice crystal formation and the concentration of LNPs in the unfrozen liquid phase.[11][12] The use of cryoprotectants is the most effective way to mitigate this.

Troubleshooting Freeze-Thaw Instability:

G cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution cluster_examples Examples Problem LNP Aggregation after Freeze-Thaw Cause Ice Crystal Formation & Osmotic Stress Problem->Cause Solution Add Cryoprotectants to Storage Buffer Cause->Solution Sucrose Sucrose Solution->Sucrose Trehalose Trehalose Solution->Trehalose

Figure 2. Troubleshooting LNP aggregation after freeze-thaw cycles.

Recommended Cryoprotectants: Sugars such as sucrose and trehalose are widely used and effective cryoprotectants for LNPs.[9][10][12][13] They help preserve the integrity of the nanoparticles during freezing and thawing.[6][12]

Data Summary: Effect of Cryoprotectants on Freeze-Thaw Stability

CryoprotectantConcentration (w/v)Effect on LNP Size & PDI after Freeze-Thaw
None0%Significant increase in size and PDI.[9][10]
Sucrose5% - 30%Maintained particle size and low PDI.[10]
Trehalose5% - 20%Decreased particle size and PDI with increasing concentration.[9]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

Objective: To formulate this compound LNPs encapsulating a nucleic acid payload.

Materials:

  • This compound, helper lipids (e.g., DSPC, Cholesterol), and PEG-lipid dissolved in ethanol.

  • Nucleic acid (mRNA or siRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Methodology:

  • Prepare the lipid mixture in ethanol.

  • Prepare the nucleic acid solution in the acidic aqueous buffer.

  • Load the lipid solution and the aqueous solution into separate syringes.

  • Set up the microfluidic mixing instrument with a specific total flow rate (e.g., 12 mL/min) and a flow rate ratio (e.g., 3:1 aqueous to ethanol).[10]

  • Initiate the mixing process. The rapid mixing of the two streams will cause the LNPs to self-assemble.

  • Collect the resulting LNP solution, which will be in a mixture of aqueous buffer and ethanol.

Protocol 2: Buffer Exchange by Dialysis

Objective: To remove ethanol and exchange the acidic formulation buffer with a neutral storage buffer.

Materials:

  • LNP solution from Protocol 1.

  • Dialysis cassettes (e.g., 20 kDa MWCO).[10]

  • Storage buffer (e.g., 1x PBS, pH 7.4, containing 10% w/v sucrose).[10]

  • Large beaker and stir plate.

Methodology:

  • Transfer the collected LNP solution into a dialysis cassette.

  • Place the cassette in a beaker containing the storage buffer (at a volume at least 1000x that of the sample).

  • Stir the buffer gently at 4°C.

  • Perform the dialysis for at least 4 hours, with at least one complete change of the external buffer reservoir. A common procedure is to dialyze for 90 minutes, exchange the buffer, and continue for another 90 minutes.[10]

  • After dialysis, recover the purified LNP solution from the cassette.

  • Store the final LNP formulation at the desired temperature (e.g., -20°C or -80°C).

References

Technical Support Center: Addressing Variability in C2-Ceramide Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C2-Ceramide. Inconsistent experimental outcomes can arise from a variety of factors, including challenges with solubility, stability, and off-target effects. This guide offers structured advice to help you identify and resolve common issues, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is C2-Ceramide and why is it used in research?

C2-Ceramide (N-acetyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides.[1][2] Ceramides are bioactive sphingolipids that act as second messengers in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, inflammation, and insulin signaling.[3][4][5][6] Due to its short acyl chain, C2-Ceramide is more water-soluble than its long-chain counterparts, facilitating its use in cell culture experiments to mimic the effects of natural ceramides.[1][7]

Q2: What are the primary sources of variability in C2-Ceramide experiments?

Variability in experimental outcomes with C2-Ceramide can stem from several factors:

  • Poor Solubility: C2-Ceramide is a lipid and has low aqueous solubility, which can lead to precipitation in culture media.[5]

  • Inconsistent Preparation: Variations in the preparation of stock and working solutions can lead to inconsistent final concentrations.[5][8]

  • Solvent Cytotoxicity: The organic solvents used to dissolve C2-Ceramide, such as DMSO or ethanol, can be toxic to cells at high concentrations.[5]

  • Metabolic Conversion: Exogenously added C2-Ceramide can be metabolized by cells into other bioactive sphingolipids, including long-chain ceramides and sphingosine, which can have their own distinct cellular effects.[9]

  • Cell-Type Specific Responses: Different cell lines can exhibit varying sensitivity and responses to C2-Ceramide.[8]

  • Passage Number: Using cells with a high passage number can lead to phenotypic drift and inconsistent responses.[5]

Q3: How should I properly dissolve and handle C2-Ceramide?

Proper dissolution and handling are critical for obtaining reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing C2-Ceramide stock solutions.[5][10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in your chosen solvent. Gentle warming and vortexing or brief sonication can aid in complete dissolution.[5]

  • Storage: Store the solid C2-Ceramide and the stock solution at -20°C, protected from light, to prevent degradation.[5]

  • Dilution into Medium: When preparing your working solution, add the stock solution to the culture medium while vortexing or swirling to ensure rapid and even dispersion, minimizing the risk of precipitation.[5]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent used for the C2-Ceramide treatment.[5][11]

Q4: What is a typical effective concentration range for C2-Ceramide?

The optimal concentration of C2-Ceramide is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental setup.[8][11] However, a general range found in the literature is between 10 µM and 100 µM.[11][12][13]

Q5: What are the known off-target effects of C2-Ceramide and how can they be controlled?

A significant consideration when using C2-Ceramide is that it can be deacylated and re-acylated by cells to form endogenous long-chain ceramides.[9] This metabolic conversion means that the observed cellular effects may not be solely due to C2-Ceramide itself but also from the newly synthesized long-chain ceramides.[9]

To control for this, researchers can use an inactive analog, such as C2-dihydroceramide, which lacks the 4,5-trans double bond and is significantly less effective at inducing apoptosis.[14][15] Comparing the effects of C2-Ceramide to C2-dihydroceramide can help differentiate specific ceramide-mediated effects from non-specific or off-target effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect at tested concentrations - The concentration may be too low for the specific cell type or assay.- The incubation time may be too short.- The C2-Ceramide may have degraded due to improper storage.- The C2-Ceramide may not have been properly dissolved.- Perform a dose-response experiment with a wider range of concentrations.[5][8]- Conduct a time-course experiment to determine the optimal incubation period.[5][8]- Ensure C2-Ceramide has been stored correctly at -20°C and protected from light.[5]- Verify the proper preparation of the stock and working solutions.[8]
High levels of cell death in vehicle control group - The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity.- Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%).[5]- Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.[5]
Precipitate forms in the culture medium after adding C2-Ceramide - C2-Ceramide has low aqueous solubility and can precipitate at high concentrations or if not properly dispersed.- The final concentration of the organic solvent may be too low to maintain solubility.- Ensure the stock solution is fully dissolved before adding it to the medium.- Add the C2-Ceramide stock solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion.[5]- Prepare fresh dilutions for each experiment.[5]- Consider using a ceramide delivery system, such as a complex with bovine serum albumin (BSA), to improve solubility.[5][7]
Inconsistent results between experiments - Variation in cell density at the time of treatment.- Inconsistent preparation of C2-Ceramide solutions.- Differences in incubation times.- Cells are at a high passage number and their phenotype has drifted.- Standardize the cell seeding density for all experiments.[5][8]- Prepare fresh C2-Ceramide dilutions for each experiment and ensure thorough mixing.[5][8]- Maintain consistent incubation times and other experimental parameters.[8]- Use cells with a consistent and low passage number.[5]

Quantitative Data Summary

Table 1: Recommended C2-Ceramide Concentrations and Incubation Times for Various Cell Lines

Cell LineConcentration RangeIncubation TimeObserved EffectReference
SH-SY5Y (Human Neuroblastoma)10 - 50 µMUp to 24 hoursDecreased cell viability, increased free radicals[12]
MO3.13 (Human Oligodendroglial)Not specifiedNot specifiedInduction of apoptosis, caspase-3 activation[16]
K562 (Chronic Myeloid Leukemia)Below 20 µMNot specifiedInduction of apoptosis[3]
HCT116 & OVCAR-3 (Cancer Cells)Not specifiedNot specifiedNF-κB activation, caspase-3 activation, apoptosis[2]
HEp-2 (Human Laryngeal Carcinoma)Up to 100 µM24 hoursDecreased cell viability, apoptosis[13]
H1299 (Non-small cell lung cancer)10, 20, 50 µM24 hoursG1 arrest, apoptosis[6][17]
C2C12 (Mouse Myotubes)100 µM2 hoursIncreased endogenous ceramide, reduced insulin sensitivity[9]

Note: Researchers should always perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.[11]

Table 2: Solvents for C2-Ceramide Stock Solutions

SolventRecommended UseReference
Dimethyl sulfoxide (DMSO)Cell culture experiments[10]
EthanolCell culture experiments[7]
Chloroform-methanol (2:1)HPTLC[10]
MethanolHPLC/MS[10]

Experimental Protocols

Protocol 1: Preparation of C2-Ceramide Stock and Working Solutions

  • Prepare Stock Solution:

    • Dissolve C2-Ceramide powder in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 20 mM).

    • Gently warm the solution and vortex or sonicate briefly to ensure it is fully dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.

    • It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure even dispersion and prevent precipitation.

  • Prepare Vehicle Control:

    • Prepare a vehicle control for each concentration, containing the same amount of solvent as the corresponding C2-Ceramide dilution.

Protocol 2: General Protocol for Cell Treatment with C2-Ceramide

  • Cell Seeding: Seed cells in the appropriate culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.[11]

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared C2-Ceramide working solutions and vehicle controls to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[11]

Protocol 3: Assessing Cell Viability using MTT Assay after C2-Ceramide Treatment

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[11]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visual Guides: Signaling Pathways and Workflows

C2_Ceramide_Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start Experiment Start problem Inconsistent or Unexpected Results? start->problem solubility Check for Precipitate problem->solubility Yes vehicle Assess Vehicle Control Toxicity problem->vehicle Yes concentration Verify Concentration & Dilutions problem->concentration Yes cells Check Cell Health & Passage No. problem->cells Yes outcome Reproducible Results problem->outcome No solubilize Improve Solubilization (e.g., BSA complex, vortexing) solubility->solubilize adjust_solvent Lower Solvent Concentration (e.g., <= 0.1% DMSO) vehicle->adjust_solvent dose_response Perform Dose-Response & Time-Course concentration->dose_response standardize Standardize Seeding Density & Use Low Passage Cells cells->standardize solubilize->outcome adjust_solvent->outcome dose_response->outcome standardize->outcome

Caption: A troubleshooting workflow for addressing variability in C2-Ceramide experiments.

C2_Ceramide_Apoptosis_Pathway cluster_cell Cellular Processes C2_Ceramide Exogenous C2-Ceramide Mitochondria Mitochondria C2_Ceramide->Mitochondria Metabolism Metabolic Conversion (Deacylation/Re-acylation) C2_Ceramide->Metabolism Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution LongChainCeramides Endogenous Long-Chain Ceramides Metabolism->LongChainCeramides LongChainCeramides->Mitochondria

Caption: Simplified signaling pathway of C2-Ceramide induced apoptosis.

C2_Ceramide_Experimental_Workflow prep 1. Prepare C2-Ceramide Stock Solution (in DMSO) treat 3. Prepare Working Solutions & Treat Cells prep->treat seed 2. Seed Cells in Plates seed->treat incubate 4. Incubate for Desired Time treat->incubate analyze 5. Perform Downstream Analysis (e.g., MTT, Western Blot, etc.) incubate->analyze data 6. Data Analysis analyze->data

Caption: A general experimental workflow for C2-Ceramide treatment and analysis.

References

Validation & Comparative

Validating C2-Ceramide Induced Apoptosis: A Comparative Guide to Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Annexin V assay for validating apoptosis induced by C2-Ceramide, a well-established pro-apoptotic lipid second messenger. We will delve into the experimental validation, compare its performance with alternative methods, and provide detailed protocols and the underlying signaling pathways.

C2-Ceramide and the Induction of Apoptosis

C2-Ceramide, a cell-permeable analog of the endogenous sphingolipid ceramide, is widely used in research to trigger programmed cell death, or apoptosis.[1][2] Ceramide acts as a critical second messenger in cellular signaling pathways, responding to various stress stimuli such as chemotherapy, radiation, and inflammatory mediators to initiate apoptosis.[1][3][4] Its ability to induce apoptosis is a key area of investigation in cancer therapy and other fields where controlled cell death is a desired outcome.[1][5]

The Annexin V Assay: A Gold Standard for Early Apoptosis Detection

The Annexin V assay is a widely adopted and reliable method for detecting one of the earliest events in apoptosis: the externalization of phosphatidylserine (PS).[6][7] In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[8] During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein with a high affinity for PS.[6][7][9]

By conjugating Annexin V to a fluorochrome, such as FITC, and often used in conjunction with a viability dye like Propidium Iodide (PI), researchers can distinguish between different cell populations via flow cytometry:

  • Viable cells: Annexin V-negative and PI-negative.[10]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Experimental Validation of C2-Ceramide Induced Apoptosis with Annexin V

Multiple studies have successfully employed the Annexin V assay to quantify apoptosis induced by C2-Ceramide in various cell lines.

Quantitative Data Summary:

Cell LineC2-Ceramide Concentration (µM)Treatment Duration (h)% Apoptotic Cells (Annexin V+)Reference
Lung Cancer H12991024Significantly Increased[5]
Lung Cancer H12992024Significantly Increased (dose-dependent)[5]
Lung Cancer H12995024Significantly Increased (dose-dependent)[5]
Chicken Oviduct CellsNot specifiedNot specifiedDetected[11][12]
HeLa (ALMS1 +/+)25Not specified43.47% (Early Apoptotic)[13]

Note: The term "Significantly Increased" indicates a statistically significant rise in the apoptotic population compared to untreated controls, as reported in the cited study.

Comparison with Alternative Apoptosis Assays

While the Annexin V assay is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other common apoptosis detection methods.

AssayPrincipleStage of Apoptosis DetectedAdvantagesLimitations
Annexin V Staining Detects externalized phosphatidylserine (PS) on the outer plasma membrane.[6]EarlyFast and simple workflow, allows for real-time, live-cell analysis, can distinguish between early and late apoptosis/necrosis with PI.[6]Cannot distinguish between apoptosis and other forms of cell death that expose PS (e.g., necroptosis), sensitive to calcium concentration, reversible binding.[6][14]
TUNEL Assay Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks.[6]LateSpecific for DNA fragmentation, a hallmark of late apoptosis.More complex and time-consuming workflow compared to Annexin V.[6]
Caspase Activity Assays Measures the activity of caspases, the key executioner enzymes of apoptosis.[3]Early to MidProvides mechanistic insight into the apoptotic pathway.[6]Caspase activation can be transient.[15]
Mitochondrial Membrane Potential (MMP) Assays Measures the change in mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[16]EarlyDetects a very early event in the intrinsic pathway.Changes in MMP are not exclusive to apoptosis.
Cytochrome c Release Assay Detects the release of cytochrome c from the mitochondria into the cytoplasm.[16]EarlyA key indicator of the intrinsic apoptotic pathway.Requires cell fractionation (cytosolic vs. mitochondrial extracts).[16]

Experimental Protocols

C2-Ceramide Treatment
  • Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of C2-Ceramide: Prepare a stock solution of C2-Ceramide in a suitable solvent (e.g., DMSO).

  • Treatment: Dilute the C2-Ceramide stock solution in fresh culture medium to the desired final concentration (e.g., 10-50 µM).[5]

  • Incubation: Remove the old medium from the cells and replace it with the C2-Ceramide-containing medium. Incubate the cells for the desired duration (e.g., 24 hours).[5]

  • Controls: Include a vehicle control (medium with the solvent used for C2-Ceramide) and an untreated control.

Annexin V Staining Protocol for Flow Cytometry

This protocol is a generalized procedure and may require optimization for specific cell types and flow cytometers.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: After collecting the supernatant containing any floating apoptotic cells, detach the adherent cells using a gentle method such as trypsinization. Combine the detached cells with the supernatant.[17]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 5 minutes at 300 x g).[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Add 1-2 µL of a 100 µg/mL Propidium Iodide (PI) working solution.[9]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[9]

  • Analysis: After the incubation period, add 400 µL of 1X Annexin-binding buffer and analyze the samples by flow cytometry as soon as possible.[9]

Signaling Pathways and Visualizations

C2-Ceramide initiates apoptosis through a complex signaling cascade that often involves the activation of caspases.[3][18]

C2_Ceramide_Apoptosis_Pathway C2_Ceramide C2-Ceramide Ceramide Intracellular Ceramide C2_Ceramide->Ceramide mimics Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase SMase->Ceramide hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->SMase Caspase_Cascade Caspase Activation (e.g., Caspase-3, -9) Ceramide->Caspase_Cascade Bcl2_down Bcl-2 Downregulation Ceramide->Bcl2_down JNK_Pathway JNK Pathway Ceramide->JNK_Pathway Apoptosis Apoptosis Caspase_Cascade->Apoptosis PS_Externalization Phosphatidylserine Externalization Apoptosis->PS_Externalization JNK_Pathway->Caspase_Cascade

Caption: C2-Ceramide induced apoptosis signaling pathway.

Annexin_V_Workflow Induce_Apoptosis 1. Induce Apoptosis (e.g., C2-Ceramide) Harvest_Cells 2. Harvest Cells Induce_Apoptosis->Harvest_Cells Wash_Cells 3. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in Binding Buffer Wash_Cells->Resuspend Stain 5. Stain with Annexin V-FITC & PI Resuspend->Stain Incubate 6. Incubate (15 min, RT, dark) Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for the Annexin V apoptosis assay.

References

A Comparative Guide to Ionizable Lipids for Optimal mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with the delivery vehicle playing a pivotal role in the efficacy and safety of these novel medicines. Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) formulations, responsible for encapsulating and facilitating the intracellular delivery of mRNA. This guide provides an objective comparison of key ionizable lipids, focusing on their performance characteristics and the experimental data that underpins their use. While a specific entity denoted as "Lipid C2" is not prominently featured in publicly available comparative studies, this guide will focus on well-characterized and clinically relevant ionizable lipids that serve as industry benchmarks. Understanding the nuances of these lipids is critical for the rational design of next-generation mRNA delivery systems.

Performance Comparison of Key Ionizable Lipids

The selection of an ionizable lipid significantly impacts the physicochemical properties and biological activity of the resulting LNP-mRNA formulation. The following tables summarize quantitative data for some of the most widely studied ionizable lipids, including those that have been used in clinically approved products.

Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids

Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG-Lipid)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)Apparent pKa
DLin-MC3-DMA 50:10:38.5:1.570 - 90< 0.2> 906.44[1]
ALC-0315 46.3:9.4:42.7:1.6[2]80 - 100< 0.2> 95~6.1
SM-102 50:10:38.5:1.5[2]80 - 100< 0.2> 956.68[1]
C12-200 50:10:38.5:1.575 - 95< 0.2> 906.96[1]

Note: The specific properties of LNPs can vary based on the formulation process, mRNA cargo, and analytical techniques used.

Table 2: In Vitro and In Vivo Performance Data

Ionizable LipidIn Vitro Transfection Efficiency (Cell Line)In Vivo Protein Expression (Organ)Notes
DLin-MC3-DMA High (e.g., HeLa, HepG2)Primarily LiverBenchmark for siRNA delivery; potent for mRNA.[3][4]
ALC-0315 High (Various cell types)Primarily LiverUsed in the Pfizer-BioNTech COVID-19 vaccine.[4][5]
SM-102 High (Various cell types)Primarily LiverUsed in the Moderna COVID-19 vaccine.[4][5]
C12-200 High (Various cell types)Primarily Liver, SpleenA well-studied multi-tail lipid.[1][6]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate and compare the performance of ionizable lipids for mRNA delivery.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating mRNA are typically prepared using a microfluidic mixing device.[7][8] This method allows for rapid and reproducible formulation with controlled particle size.

Protocol:

  • Lipid Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • mRNA Preparation: Dilute the mRNA in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4).

  • Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the mRNA-aqueous solution through a microfluidic mixing chamber (e.g., a T-junction) at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm syringe filter for sterilization.

G cluster_prep Solution Preparation cluster_mixing Formulation cluster_purification Purification & Finalization Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA in Aqueous Buffer (pH 4) mRNA in Aqueous Buffer (pH 4) mRNA in Aqueous Buffer (pH 4)->Microfluidic Mixing Dialysis (vs. PBS pH 7.4) Dialysis (vs. PBS pH 7.4) Microfluidic Mixing->Dialysis (vs. PBS pH 7.4) Sterile Filtration (0.22um) Sterile Filtration (0.22um) Dialysis (vs. PBS pH 7.4)->Sterile Filtration (0.22um) Final LNP-mRNA Final LNP-mRNA Sterile Filtration (0.22um)->Final LNP-mRNA

LNP-mRNA Formulation Workflow
In Vitro Transfection Efficiency Assay

This assay quantifies the ability of LNPs to deliver functional mRNA into cells, leading to protein expression.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HeLa) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the LNP-mRNA (encoding a reporter protein like luciferase or GFP) in complete cell culture medium and add to the cells.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours).

  • Quantification:

    • Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit.

    • GFP: Measure fluorescence intensity using a plate reader or quantify the percentage of GFP-positive cells via flow cytometry.

G Seed Cells Seed Cells Add LNP-mRNA Add LNP-mRNA Seed Cells->Add LNP-mRNA Incubate (24-48h) Incubate (24-48h) Add LNP-mRNA->Incubate (24-48h) Quantify Protein Expression Quantify Protein Expression Incubate (24-48h)->Quantify Protein Expression Luminescence (Luciferase) Luminescence (Luciferase) Quantify Protein Expression->Luminescence (Luciferase) Flow Cytometry (GFP) Flow Cytometry (GFP) Quantify Protein Expression->Flow Cytometry (GFP)

In Vitro Transfection Workflow
In Vivo Evaluation of mRNA Delivery

Animal models are used to assess the biodistribution and efficacy of LNP-mRNA formulations in a physiological context.

Protocol:

  • Animal Model: Use appropriate animal models (e.g., C57BL/6 mice).

  • Administration: Administer the LNP-mRNA formulation via the desired route (e.g., intravenous, intramuscular).

  • Tissue Collection: At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), humanely euthanize the animals and collect relevant organs (e.g., liver, spleen, lungs).

  • Protein Quantification:

    • Homogenize the tissues and quantify the expressed protein (e.g., luciferase, erythropoietin) using an appropriate assay (e.g., ELISA, luminescence assay).

    • Alternatively, use in vivo imaging systems (IVIS) to visualize reporter protein expression in real-time.[9]

Cellular Uptake and Endosomal Escape Pathway

The efficacy of an ionizable lipid is critically dependent on its ability to facilitate the escape of mRNA from the endosome into the cytoplasm.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP-mRNA (Neutral Charge) LNP-mRNA (Neutral Charge) Endocytosis Endocytosis LNP-mRNA (Neutral Charge)->Endocytosis Endosome (Acidic pH) Endosome (Acidic pH) Endocytosis->Endosome (Acidic pH) Protonation of Ionizable Lipid Protonation of Ionizable Lipid Endosome (Acidic pH)->Protonation of Ionizable Lipid Lower pH Endosomal Membrane Destabilization Endosomal Membrane Destabilization Protonation of Ionizable Lipid->Endosomal Membrane Destabilization mRNA Release to Cytoplasm mRNA Release to Cytoplasm Endosomal Membrane Destabilization->mRNA Release to Cytoplasm

Mechanism of LNP-mediated mRNA Delivery

In the neutral pH of the bloodstream, the ionizable lipid is largely uncharged, preventing aggregation and non-specific interactions.[6] Following cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the amine headgroup of the ionizable lipid, leading to a net positive charge.[10] This charge facilitates interaction with the negatively charged endosomal membrane, leading to its destabilization and the release of the mRNA cargo into the cytoplasm where it can be translated into protein.[11]

This guide provides a foundational understanding of the comparative performance of key ionizable lipids and the experimental methodologies used for their evaluation. The rational selection and optimization of ionizable lipids remain a critical area of research for the development of safe and effective mRNA therapeutics.

References

C2-Ceramide vs. C6-Ceramide: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Ceramides are bioactive sphingolipids that function as critical second messengers in a multitude of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence. Due to the poor water solubility and low cell permeability of naturally occurring long-chain ceramides (e.g., C16, C18), researchers frequently utilize synthetic, short-chain ceramide analogs such as C2-ceramide (N-acetyl-D-sphingosine) and C6-ceramide (N-hexanoyl-D-sphingosine).[1][2] These analogs are cell-permeable and effectively mimic the biological effects of their endogenous counterparts, making them invaluable tools in cancer research and drug development.[1]

This guide provides an objective comparison of the biological activities of C2-ceramide and C6-ceramide, supported by experimental data and detailed protocols.

Physicochemical Properties and Cellular Uptake

The primary difference between C2 and C6-ceramide lies in the length of their N-acyl chain—two carbons for C2 and six for C6. This structural difference influences their biophysical properties and their effective concentrations in biological systems. Both are considered cell-permeable, readily crossing the plasma membrane to exert their effects.[1][3] However, their potency can vary significantly depending on the cell type and the biological process being investigated. For instance, in studies on human monocytes, C2-ceramide was found to be effective at a 10-fold lower concentration than C6-ceramide for inhibiting superoxide release.[4][5]

Comparative Biological Activities

Both C2 and C6-ceramide are widely recognized as inducers of apoptosis and autophagy across various cell lines. While they often engage the same core signaling pathways, differences in their effective concentrations and the magnitude of their effects have been reported.

Apoptosis Induction

A primary mechanism of action for both C2 and C6-ceramide is the induction of apoptosis, primarily through the intrinsic mitochondrial pathway.[6][7] This process involves:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Both ceramides can increase the permeability of the mitochondrial outer membrane.[1][6]

  • Cytochrome c Release: Following MOMP, pro-apoptotic factors like cytochrome c are released from the mitochondria into the cytosol.[6][7]

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[7][8]

Exogenous C2 and C6-ceramides have been shown to trigger this mitochondrial apoptosis pathway in multiple cancer cell lines.[6][9] C2-ceramide has also been shown to inhibit pro-survival pathways, such as the Akt and NF-κB pathways, and increase the expression of pro-apoptotic proteins like Bax.[10]

Autophagy Regulation

Ceramides are also potent modulators of autophagy, a cellular recycling process that can either promote cell survival or lead to a form of programmed cell death (autophagic cell death).[11][12] C2 and C6-ceramide can induce autophagy by:

  • Inhibiting the Akt/mTOR Pathway: They can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inhibits Akt, a key upstream activator of the mTOR complex, a major negative regulator of autophagy.[9]

  • Regulating the Beclin-1 Complex: Ceramides can activate c-Jun N-terminal kinase 1 (JNK1), which phosphorylates Bcl-2, causing it to dissociate from Beclin-1.[11] The liberation of Beclin-1 allows it to participate in the initiation of autophagosome formation.

While both ceramides induce autophagy, the cellular outcome can be complex. In some contexts, this autophagy is protective, but in others, particularly at higher concentrations or in combination with other agents, it can contribute to cell death.[13][14] For example, 50 µM C6-ceramide was shown to induce cell death via autophagy in MCF-7 breast cancer cells.[15]

Cell Cycle Arrest

In addition to apoptosis and autophagy, short-chain ceramides can induce cell cycle arrest. C6-ceramide, for instance, has been reported to cause a block in both the G1 and G2 phases of the cell cycle in cancer cells, effectively preventing their proliferation.[7]

Quantitative Data Summary

The following table summarizes the effective concentrations of C2- and C6-ceramide for various biological endpoints as reported in the literature. It is important to note that these values are highly dependent on the specific cell line, treatment duration, and assay conditions.

CeramideBiological EffectCell LineEffective ConcentrationCitation(s)
C2-Ceramide Inhibition of Superoxide ReleaseHuman Monocytes6 µM[4][5]
~60% Decrease in Cell ViabilitySH-SY5Y (Neuroblastoma)25 µM[8]
Cytotoxicity (Dose-dependent)A549, PC9 (Lung Cancer)20-200 µM[16]
C6-Ceramide Inhibition of Superoxide ReleaseHuman Monocytes60 µM[4][5]
Increased Endothelial PermeabilityCPAE, HMVEC-L (Endothelial)30 µM[17]
Inhibition of Cell ViabilityMCF-7 (Breast Cancer)12.5 - 25 µM[15]
Induction of Autophagic Cell DeathMCF-7 (Breast Cancer)50 µM[15]

Key Experimental Protocols

Accurate and reproducible results in ceramide research depend on standardized protocols. Below are detailed methodologies for common experiments.

Protocol 1: Preparation and Cellular Treatment with Ceramides

Objective: To prepare short-chain ceramides for administration to cultured cells.

Materials:

  • C2-ceramide or C6-ceramide powder

  • Dimethyl sulfoxide (DMSO) or Ethanol:Dodecane (98:2, v/v) solvent[18]

  • Complete cell culture medium, pre-warmed to 37°C

Method:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the ceramide in DMSO. Warm the solution gently and vortex or sonicate briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.[19]

  • Working Solution Preparation: On the day of the experiment, thaw the ceramide stock solution at room temperature.

  • Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM). It is critical to add the stock solution to the medium while vortexing to ensure proper dispersion and prevent precipitation.[20]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the ceramide working solution.

  • Controls: Always include a vehicle control, treating a set of cells with the same final concentration of the solvent (e.g., DMSO) used for the ceramide treatment. The final solvent concentration should typically be ≤ 0.1% to avoid cytotoxicity.[19] A biologically inactive analog, such as C2-dihydroceramide or C6-dihydroceramide, should be used as a negative control to ensure the observed effects are specific to ceramide signaling.[4][19]

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[20]

Protocol 2: Cell Viability Assessment (MTT Assay)

Objective: To quantify the effect of ceramide treatment on cell viability and mitochondrial function.

Method:

  • Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of ceramide and appropriate controls as described in Protocol 1.

  • MTT Addition: Following the incubation period, add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19]

  • Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Method:

  • Cell Preparation: Treat and incubate cells as desired. Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.[20]

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20]

Mandatory Visualizations

Signaling Pathway Diagrams

Ceramide_Apoptosis_Pathway cluster_mito Mitochondrial Events C2_C6 C2/C6-Ceramide Bax Bax Activation C2_C6->Bax Akt_NFkB Akt / NF-κB (Survival Pathways) C2_C6->Akt_NFkB Inhibits Mito Mitochondrion MOMP MOMP CytC Cytochrome c Release Mito->CytC Bax->Mito Translocation Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide-induced intrinsic apoptosis pathway.

Ceramide_Autophagy_Pathway Ceramide C2/C6-Ceramide PP2A PP2A Ceramide->PP2A Activates JNK1 JNK1 Ceramide->JNK1 Activates Akt Akt PP2A->Akt Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Init Autophagy Initiation mTORC1->Autophagy_Init Inhibits Autophagy Autophagy Autophagy_Init->Autophagy Bcl2_Beclin1 Bcl-2 : Beclin-1 Complex JNK1->Bcl2_Beclin1 Phosphorylates Bcl-2 (disrupts complex) Beclin1_Free Free Beclin-1 Bcl2_Beclin1->Beclin1_Free Beclin1_Free->Autophagy_Init Promotes

Caption: Dual pathways of ceramide-induced autophagy.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Seed Cells in Culture Plates Incubate Incubate Overnight (Allow Adherence) Start->Incubate Prepare Prepare Ceramide & Control Working Solutions Incubate->Prepare Treat Treat Cells Prepare->Treat Incubate_Treat Incubate for Desired Time Period (e.g., 24h, 48h) Treat->Incubate_Treat Harvest Harvest Cells & Supernatant Incubate_Treat->Harvest Assay Perform Cellular Assays Harvest->Assay Viability Cell Viability (MTT Assay) Assay->Viability Apoptosis Apoptosis (Annexin V/PI) Assay->Apoptosis Protein Protein Analysis (Western Blot) Assay->Protein Data Data Analysis Viability->Data Apoptosis->Data Protein->Data

Caption: Workflow for ceramide cellular analysis.

Conclusion

Both C2- and C6-ceramide are indispensable tools for investigating sphingolipid-mediated signaling. They reliably induce key cellular responses like apoptosis and autophagy by engaging fundamental pathways such as the mitochondrial caspase cascade and the Akt/mTOR signaling axis. While their mechanisms are largely overlapping, their potency can differ, with C2-ceramide sometimes showing greater efficacy at lower concentrations. The choice between C2 and C6-ceramide may depend on the specific cell system, the desired biological outcome, and empirical optimization. Researchers should always employ appropriate controls, including vehicle controls and biologically inactive dihydroceramide analogs, to ensure the specificity of the observed effects.

References

Lipid C12-200 LNP Outshines Commercial Transfection Reagents in Efficiency and Viability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of nucleic acid delivery, a new frontrunner emerges. Lipid Nanoparticles (LNPs) formulated with the ionizable lipid C12-200 are demonstrating superior performance in messenger RNA (mRNA) transfection efficiency and cell viability compared to several widely-used commercial transfection reagents. This comprehensive guide provides a detailed comparison, supported by experimental data, to inform your selection of the optimal delivery vehicle for your research needs.

Recent studies have highlighted the potential of C12-200 LNPs as a robust and less toxic alternative to traditional transfection methods. In both in vitro and in vivo settings, C12-200 LNPs have shown remarkable efficacy in delivering mRNA payloads, leading to high levels of protein expression while maintaining cellular health.

Performance at a Glance: C12-200 LNP vs. Commercial Reagents

The following tables summarize the key performance indicators of C12-200 LNPs against popular commercial transfection reagents. The data is compiled from multiple studies to provide a broad comparative overview.

In Vitro Transfection Efficiency (% of Positive Cells)
Cell Line C12-200 LNP SM-102 LNP ALC-0315 LNP MC3 LNP
HEK293>90%[1]High[2]Moderate[2]Low[2]
HeLaModerate[2]High[2]Moderate[2]Low[2]
THP-1Low[2]High[2]Low[2]Low[2]
In Vivo Protein Expression (Luciferase)
Organ C12-200 LNP 306Oi10 LNP DLin-MC3-DMA LNP
LiverLower Expression[3]>20-fold higher than C12-200[3]~3-fold lower than 306Oi10[3]
Cell Viability
Comparison C12-200 LNP Lipofectamine
In vitroHigh cell viability[4]Can exhibit higher cytotoxicity
In vivoNeither immunogenic nor toxic to the liver[3]Not typically used for in vivo applications

Delving into the Data: Experimental Insights

The superior performance of C12-200 LNPs can be attributed to their optimized formulation, which facilitates efficient cellular uptake and endosomal escape of the mRNA cargo.

A key study investigated the in vitro efficacy of four different ionizable lipids, including C12-200, SM-102, ALC-0315, and MC3, in HEK293, HeLa, and THP-1 cell lines. While SM-102 LNPs showed the highest protein expression across all cell lines, C12-200 LNPs demonstrated comparable or superior performance to ALC-0315 and MC3 LNPs, particularly in HEK293 cells where over 90% transfection efficiency was observed[1][2]. Importantly, this high efficiency did not come at the cost of significant cytotoxicity[2].

In vivo studies have further solidified the position of C12-200 as a potent delivery vehicle, although newer lipids show even greater promise. For instance, a novel branched-tail lipid nanoparticle, 306Oi10, induced over 20-fold higher protein expression in the liver compared to C12-200 LNPs[3]. Despite this, C12-200 remains a benchmark lipid for in vivo mRNA delivery due to its well-characterized profile and consistent performance[3][5]. Furthermore, studies have shown that C12-200 LNPs are neither immunogenic nor toxic to the liver, a critical consideration for therapeutic applications[3].

Visualizing the Process: From Formulation to Transfection

To better understand the workflows involved in utilizing C12-200 LNPs, the following diagrams illustrate the key experimental processes.

G cluster_formulation C12-200 LNP Formulation Workflow prep_lipids Prepare Lipid Stock Solutions (C12-200, DOPE, Cholesterol, PEG-lipid in Ethanol) mixing Microfluidic Mixing (Rapid mixing of lipid and mRNA solutions) prep_lipids->mixing prep_mrna Prepare mRNA Solution (in Citrate Buffer) prep_mrna->mixing dialysis Dialysis (Removal of ethanol and buffer exchange) mixing->dialysis characterization Characterization (Size, PDI, Encapsulation Efficiency) dialysis->characterization

Caption: Workflow for the formulation of C12-200 Lipid Nanoparticles.

G cluster_transfection In Vitro mRNA Transfection Workflow cell_seeding Seed Cells in a Multi-well Plate treatment Treat Cells with C12-200 LNP-mRNA Complex cell_seeding->treatment incubation Incubate for 24-48 hours treatment->incubation analysis Analyze Protein Expression (e.g., Luciferase Assay, Flow Cytometry) incubation->analysis viability Assess Cell Viability (e.g., CellTiter-Glo Assay) incubation->viability

Caption: General workflow for in vitro mRNA transfection using C12-200 LNPs.

Experimental Protocols: A Closer Look

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.

C12-200 LNP Formulation Protocol

This protocol is adapted from established methods for formulating C12-200 LNPs using microfluidic mixing[6].

  • Preparation of Lipid and mRNA Solutions:

    • Prepare stock solutions of C12-200, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol.

    • Dilute the desired mRNA in a low pH buffer, such as 10 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture and the mRNA-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Dialysis:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and exchange the buffer.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Transfection Protocol

This protocol provides a general guideline for transfecting cells in culture with C12-200 LNPs[6].

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • LNP-mRNA Complex Treatment:

    • Dilute the C12-200 LNP-mRNA formulation in complete cell culture medium to the desired final concentration of mRNA.

    • Remove the old medium from the cells and add the medium containing the LNP-mRNA complexes.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours to allow for cellular uptake and protein expression.

  • Analysis of Protein Expression:

    • If using a reporter gene like luciferase, lyse the cells and measure the luminescence using a plate reader and a suitable luciferase assay kit.

    • For fluorescent proteins, analyze the percentage of positive cells and the mean fluorescence intensity using flow cytometry.

  • Cell Viability Assay:

    • In a parallel set of wells, assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

References

A Comparative Guide to Negative Controls for C2-Ceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of bioactive sphingolipids, are pivotal mediators in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. The cell-permeable, short-chain analog, C2-ceramide (N-acetylsphingosine), is a widely utilized tool to investigate these phenomena in vitro. The selection of an appropriate negative control is paramount to ensure that the observed cellular effects are specifically attributable to the biological activity of C2-ceramide and not due to non-specific lipid stress or solvent effects. This guide provides a comprehensive comparison of C2-ceramide with its most common and effective negative control, C2-dihydroceramide (N-acetylsphinganine), supported by experimental data and detailed protocols.

The Ideal Negative Control: C2-Dihydroceramide

C2-dihydroceramide is the saturated counterpart of C2-ceramide, differing only by the absence of the C4-C5 trans-double bond in the sphingoid backbone. This seemingly minor structural modification renders it biologically inactive in many signaling pathways where C2-ceramide is a potent effector.[1][2] Its structural similarity and lack of bioactivity in key assays make it an excellent negative control to validate the specificity of C2-ceramide-induced cellular responses.

Quantitative Data Presentation

The following tables summarize the differential effects of C2-ceramide and C2-dihydroceramide on key cellular processes, providing a clear quantitative comparison of their biological activities.

Table 1: Comparison of Apoptotic Induction

ParameterC2-CeramideC2-DihydroceramideCell LineReference
Caspase-3/7 Activity Significant increaseNo significant effectEnteric Neurons[3]
(Fold Change vs. Control)~1.5-2.5 fold at 3-6h~1.0 fold
TUNEL Positive Cells (%) ~25% (40 µM, 48h)~5% (40 µM, 48h)Islet Cells[4]
Cleaved Caspase-3 Positive Cells (%) ~20% (40 µM, 48h)~2% (40 µM, 48h)Islet Cells[4]
Apoptotic Morphology PresentAbsentHSC-I (Squamous Carcinoma)[1]

Table 2: Comparison of Cell Viability

ParameterC2-CeramideC2-DihydroceramideCell LineReference
LDH Release (% Cytotoxicity) Significant increaseNo significant effectEnteric Neurons[3]
(vs. Control)~15-20% at 24h~0-5%
Cell Viability (MTT/CCK-8) Dose-dependent decreaseNo significant effectHNSCC[5]

Table 3: Comparison of Signaling Pathway Modulation

ParameterC2-CeramideC2-DihydroceramideCell LineReference
AKT Phosphorylation (Ser473) Significant decreaseNo effectHEK-293[6]
PKCζ Activity InducedInactiveA7r5 (VSMC)[7]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams are provided in DOT language.

C2_Ceramide_Apoptosis_Pathway C2_Ceramide C2-Ceramide Mitochondria Mitochondria C2_Ceramide->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis C2_Dihydroceramide C2-Dihydroceramide (Negative Control) No_Effect No Apoptotic Signaling C2_Dihydroceramide->No_Effect

C2-Ceramide Induced Apoptosis Signaling Pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Seed_Cells Seed Cells in Culture Plates Treat_C2 Treat with C2-Ceramide Seed_Cells->Treat_C2 Treat_C2_DHC Treat with C2-Dihydroceramide (Negative Control) Seed_Cells->Treat_C2_DHC Treat_Vehicle Treat with Vehicle Control Seed_Cells->Treat_Vehicle Viability Cell Viability Assay (e.g., MTT, LDH) Treat_C2->Viability Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) Treat_C2->Apoptosis Western_Blot Western Blot (e.g., p-AKT, Cleaved Caspase-3) Treat_C2->Western_Blot Treat_C2_DHC->Viability Treat_C2_DHC->Apoptosis Treat_C2_DHC->Western_Blot Treat_Vehicle->Viability Treat_Vehicle->Apoptosis Treat_Vehicle->Western_Blot Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for comparing C2-Ceramide and its negative control.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments comparing C2-ceramide and C2-dihydroceramide.

Cell Culture and Treatment
  • Cell Lines: Use appropriate cell lines for the biological question of interest (e.g., HeLa, Jurkat, PC-3).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Stock Solutions: Prepare stock solutions of C2-ceramide and C2-dihydroceramide (e.g., 20-50 mM) in an appropriate solvent such as DMSO or ethanol. Store at -20°C.

  • Treatment:

    • Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired final concentration of C2-ceramide, C2-dihydroceramide, or a vehicle control (solvent alone). Ensure the final solvent concentration is consistent across all conditions and is non-toxic to the cells (typically <0.5%).

    • Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours) before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Procedure:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of key executioner caspases in apoptosis.

  • Procedure:

    • Following treatment, lyse the cells according to the manufacturer's protocol for the chosen caspase activity assay kit.

    • Add the caspase-3/7 substrate (e.g., a fluorogenic peptide) to the cell lysates in a 96-well plate.

    • Incubate at room temperature or 37°C for the recommended time, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration of each sample and express the results as fold change relative to the vehicle control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, total AKT, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the protein of interest to the loading control. For phosphorylation studies, present the data as a ratio of the phosphorylated protein to the total protein.

References

A Comparative Analysis of Ionizable Lipids: Lipid C2 and SM-102 in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a pivotal role in encapsulation, cellular uptake, and endosomal escape. This guide provides a detailed comparative analysis of two such ionizable lipids: Lipid C2 and SM-102, offering researchers, scientists, and drug development professionals a comprehensive overview of their chemical properties and performance characteristics based on available experimental data.

Introduction to this compound and SM-102

This compound is an ionizable cationic lipid that has been investigated for its potential in forming lipid nanoparticles for in vivo mRNA delivery. Structurally, it features a multi-tail architecture which can influence the morphology and stability of the LNP. Research has indicated that LNPs formulated with this compound can selectively accumulate in the liver and spleen in murine models.

SM-102 is a well-established ionizable amino lipid that has gained significant prominence as a key component in the Moderna COVID-19 mRNA vaccine. Its chemical structure includes a tertiary amine head group and branched lipid tails linked by ester bonds, which are designed to be biodegradable. SM-102's pH-dependent charge is crucial for its function; it remains largely neutral at physiological pH, minimizing non-specific interactions in the bloodstream, and becomes protonated in the acidic environment of the endosome, facilitating the release of the mRNA payload into the cytoplasm.

Chemical and Physical Properties

A fundamental aspect of an ionizable lipid's function is its pKa, the pH at which the lipid is 50% ionized. This property dictates the efficiency of mRNA encapsulation during formulation at a low pH and the subsequent endosomal escape at a higher pH within the cell.

PropertyThis compoundSM-102
Chemical Name N/Aheptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Molecular Formula C70H142N6O6C44H87NO5
Molecular Weight 1163.94 g/mol 710.17 g/mol
pKa Not explicitly reported in reviewed literature.~6.68-6.73
Key Structural Features Multi-tail architectureTertiary amine head group, branched lipid tails with ester linkages

Note: The IUPAC name for this compound is not consistently reported in the available literature.

Comparative Performance Analysis

Direct comparative studies between this compound and SM-102 are limited in the public domain. The following tables summarize performance data from separate studies, and a direct comparison should be made with caution, considering the different experimental conditions.

In Vitro Performance

SM-102: In Vitro Transfection Efficiency [1][2]

Cell LinemRNA CargoTransfection EfficiencyCytotoxicity
HEK293Luciferase mRNAHighMinimal effects on cell viability at effective concentrations.
HeLaLuciferase mRNAModerate to HighMinimal effects on cell viability at effective concentrations.
THP-1Luciferase mRNAModerateMinimal effects on cell viability at effective concentrations.
A549GFP mRNAHighMinimal cytotoxicity observed at 125 ng/ml dose.
Huh7GFP mRNAHighMinimal cytotoxicity observed at 125 ng/ml dose.
In Vivo Performance

This compound: In Vivo Biodistribution

One study involving a library of ionizable lipids reported that LNPs containing this compound were not selected for in vivo evaluation due to a relatively poor mRNA encapsulation efficiency of 74%[3]. However, another study demonstrated that LNPs formulated with this compound and encapsulating mRNA encoding an Epstein-Barr virus protein, in combination with an anti-PD-1 antibody, led to decreased tumor volume and reversed T cell exhaustion in a murine cancer model. This suggests a potential application in immuno-oncology.

SM-102: In Vivo Biodistribution and Efficacy [4][5]

Animal ModelRoute of AdministrationmRNA CargoPrimary Organ(s) of AccumulationObserved Efficacy
MiceIntramuscularLuciferase mRNAInjection site, LiverHigh protein expression.
MiceIntravenousLuciferase mRNALiver, SpleenEfficient mRNA delivery and protein expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for LNP formulation, in vitro transfection, and in vivo biodistribution studies.

Lipid Nanoparticle (LNP) Formulation Protocol (Microfluidic Mixing)

This protocol is a generalized method for formulating mRNA-LNPs using a microfluidic device, a common technique for producing particles with controlled size and polydispersity.

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (this compound or SM-102), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol to prepare individual stock solutions. The molar ratio of these components is critical and should be optimized for the specific application (a common ratio for SM-102 formulations is 50:10:38.5:1.5)[6].

  • Preparation of mRNA Solution:

    • Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0). This low pH ensures the protonation of the ionizable lipid, facilitating its interaction with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone mixer) at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing induces the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNPs using a centrifugal filter device.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro mRNA Transfection Assay

This protocol outlines a general procedure for assessing the transfection efficiency of mRNA-LNPs in cultured cells.

  • Cell Seeding:

    • Plate the desired cell line (e.g., HEK293, HeLa) in a multi-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the mRNA-LNPs to the desired concentrations in a complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and mRNA translation.

  • Analysis of Protein Expression:

    • If the mRNA encodes a reporter protein like luciferase, lyse the cells and measure the luciferase activity using a luminometer.

    • If the mRNA encodes a fluorescent protein like GFP, visualize and quantify the protein expression using fluorescence microscopy or flow cytometry.

  • Cytotoxicity Assay:

    • Concurrently, assess cell viability using a standard assay (e.g., MTT or resazurin assay) to determine any cytotoxic effects of the LNP formulations.

In Vivo Biodistribution Study

This protocol describes a typical in vivo study to evaluate the biodistribution of mRNA-LNPs in an animal model.

  • Animal Model:

    • Use a suitable animal model, such as BALB/c or C57BL/6 mice.

  • LNP Administration:

    • Administer the mRNA-LNPs (typically encoding a reporter protein like luciferase) to the animals via the desired route (e.g., intravenous, intramuscular).

  • In Vivo Imaging:

    • At various time points post-administration, anesthetize the animals and inject a substrate for the reporter protein (e.g., D-luciferin for luciferase).

    • Image the animals using an in vivo imaging system (IVIS) to visualize the bioluminescence signal, which corresponds to the location of protein expression.

  • Ex Vivo Organ Analysis:

    • After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys, etc.).

    • Image the dissected organs to quantify the bioluminescence in each tissue.

  • Quantitative Analysis:

    • Quantify the luminescent signal from the whole body and individual organs to determine the biodistribution profile of the LNPs.

Visualizations

LNP Formulation and Delivery Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery lipids Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) mixer Microfluidic Mixing lipids->mixer mrna mRNA in Aqueous Buffer (low pH) mrna->mixer lnps Self-Assembled mRNA-LNPs mixer->lnps uptake Cellular Uptake (Endocytosis) lnps->uptake endosome Endosome (Acidification) uptake->endosome escape Endosomal Escape endosome->escape translation mRNA Translation (Protein Production) escape->translation Endosomal_Escape cluster_cell Cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (Acidic pH) translation mRNA Translation into Protein lnp_protonated LNP with Protonated Ionizable Lipid (+ charge) membrane_disruption Endosomal Membrane Disruption lnp_protonated->membrane_disruption mrna_release mRNA Release membrane_disruption->mrna_release mrna_release->translation lnp_uptake LNP Uptake lnp_uptake->lnp_protonated

References

Validating the Role of C2-Ceramide in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C2-Ceramide's performance in specific signaling pathways against other alternatives, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in clearly structured tables to facilitate easy comparison. Visual diagrams of signaling pathways and experimental workflows are also provided to enhance understanding.

Introduction to C2-Ceramide as a Signaling Molecule

Ceramides are a class of lipid molecules that act as critical second messengers in a variety of cellular processes, including apoptosis (programmed cell death), autophagy (cellular self-digestion), and cell cycle arrest. C2-Ceramide (N-acetyl-D-sphingosine) is a synthetic, cell-permeable analog of natural ceramides. Its short acyl chain allows it to readily cross cell membranes, making it a widely used tool in research to mimic the intracellular accumulation of endogenous ceramides and investigate their downstream effects. This guide will explore the role of C2-Ceramide in key signaling pathways and compare its efficacy to other common experimental alternatives.

C2-Ceramide in the Apoptosis Signaling Pathway

C2-Ceramide is a well-established inducer of apoptosis in numerous cell types.[1] It primarily triggers the intrinsic apoptotic pathway through the activation of caspases, a family of cysteine proteases that execute cell death.[2][3][4][5]

Key Signaling Events:
  • Caspase Activation: C2-Ceramide treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[3][4]

  • Mitochondrial Involvement: While not explicitly detailed in all studies, ceramide-induced apoptosis is often associated with mitochondrial dysfunction.

Comparative Performance: C2-Ceramide vs. Alternatives in Apoptosis Induction
CompoundCell LineConcentrationTime (hours)Outcome MeasureResultReference
C2-Ceramide HSC-I (Human Squamous Carcinoma)50 µM24Cell Viability (MTT)~50% reduction[1]
C2-Dihydroceramide HSC-I (Human Squamous Carcinoma)50 µM24Cell Viability (MTT)No significant effect[1]
C6-Ceramide HCT116 (Human Colon Carcinoma)50 µM24Cell Viability (WST-1)~40% reduction[6]
C2-Ceramide HCT116 (Human Colon Carcinoma)50 µM24Cell Viability (WST-1)~30% reduction[6]
C2-Ceramide A549 (Human Lung Carcinoma)50 µM24Apoptosis (%)~35%[7]
C2-Dihydroceramide A549 (Human Lung Carcinoma)50 µM24Apoptosis (%)No significant effect[8]
C2-Ceramide ALMS1 +/+ fibroblasts25 µMNot SpecifiedEarly Apoptosis (%)43.47%[9]
C2-Ceramide ALMS1 -/- fibroblasts25 µMNot SpecifiedEarly Apoptosis (%)23.44%[9]

Table 1: Comparison of the effects of C2-Ceramide and its alternatives on cell viability and apoptosis.

Signaling Pathway Diagram: C2-Ceramide Induced Apoptosis

C2_Ceramide_Apoptosis C2-Ceramide Induced Apoptosis Pathway C2_Cer C2-Ceramide Mito Mitochondrial Dysfunction C2_Cer->Mito Casp9 Caspase-9 (activated) Mito->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: C2-Ceramide triggers apoptosis via mitochondrial dysfunction and caspase activation.

C2-Ceramide in the Autophagy Signaling Pathway

Autophagy is a cellular recycling process that can be either pro-survival or pro-death depending on the context. C2-Ceramide has been shown to induce autophagy in several cancer cell lines.[10]

Key Signaling Events:
  • LC3-II Formation: A hallmark of autophagy is the conversion of cytosolic LC3-I to lipidated LC3-II, which is recruited to autophagosome membranes. C2-Ceramide treatment increases the levels of LC3-II.[10]

  • mTOR Pathway Inhibition: The mTOR signaling pathway is a key negative regulator of autophagy. C2-Ceramide can inhibit the mTOR pathway, thereby promoting autophagy.

Comparative Performance: C2-Ceramide in Autophagy Induction
CompoundCell LineConcentrationTime (hours)Outcome MeasureResultReference
C2-Ceramide HNSCC50 µM24LC3-II ExpressionIncreased[10]
C2-Ceramide + Chloroquine HNSCC50 µM + 10 µM24LC3-II ExpressionFurther Increased[10]

Table 2: Effect of C2-Ceramide on the induction of autophagy.

Signaling Pathway Diagram: C2-Ceramide Induced Autophagy

C2_Ceramide_Autophagy C2-Ceramide Induced Autophagy Pathway C2_Cer C2-Ceramide mTOR mTOR (inhibited) C2_Cer->mTOR LC3 LC3-I to LC3-II Conversion mTOR->LC3 Autophagy Autophagy LC3->Autophagy

Caption: C2-Ceramide promotes autophagy by inhibiting the mTOR pathway.

C2-Ceramide in the Insulin Signaling Pathway

In contrast to its role in promoting cell death, C2-Ceramide is known to be a negative regulator of insulin signaling. This has significant implications for research in metabolic diseases such as type 2 diabetes.

Key Signaling Events:
  • Akt Phosphorylation Inhibition: A key step in insulin signaling is the phosphorylation and activation of the protein kinase Akt (also known as PKB). C2-Ceramide has been shown to inhibit the insulin-stimulated phosphorylation of Akt at Ser473.[11]

Comparative Performance: C2-Ceramide vs. Alternatives in Insulin Signaling
CompoundCell LineConcentrationTime (minutes)Outcome MeasureResultReference
C2-Ceramide C2C12 myotubes100 µM120Insulin-stimulated p-Akt (Ser473)Decreased[11]
C2-Dihydroceramide 3T3-L1 preadipocytes100 µM10Insulin-stimulated p-Akt (Ser473)No effect[12]
C6-Ceramide A7r5 VSMCsNot specifiedNot specifiedPDGF-induced p-AktDecreased[13]

Table 3: Comparison of the effects of C2-Ceramide and its alternatives on Akt phosphorylation in the insulin signaling pathway.

Signaling Pathway Diagram: C2-Ceramide Inhibition of Insulin Signaling

C2_Ceramide_Insulin C2-Ceramide Inhibition of Insulin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt Downstream Downstream Insulin Signaling pAkt->Downstream C2_Cer C2-Ceramide C2_Cer->pAkt

Caption: C2-Ceramide inhibits insulin signaling by blocking Akt phosphorylation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plate

  • C2-Ceramide and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of C2-Ceramide or alternative compounds for the desired time period. Include a vehicle-only control.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-mTOR)

This protocol is used to detect specific phosphorylated proteins in cell lysates.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in ice-cold lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein to the total protein.

Immunofluorescence Staining for LC3B

This protocol is used to visualize the subcellular localization of LC3B, a marker for autophagy.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3B)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking solution for 30 minutes.

  • Incubate with anti-LC3B primary antibody for 1 hour at room temperature.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain nuclei with DAPI.

  • Mount coverslips onto microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Culture Cell Seeding Treatment Treatment with C2-Ceramide/Alternatives Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Western Protein Analysis (Western Blot) Treatment->Western IF Imaging (Immunofluorescence) Treatment->IF

Caption: A generalized workflow for studying the effects of C2-Ceramide.

Conclusion

C2-Ceramide is a valuable and versatile tool for investigating ceramide-mediated signaling pathways. Its ability to induce apoptosis and autophagy, while inhibiting insulin signaling, makes it relevant to a wide range of research areas, from cancer biology to metabolic diseases. This guide provides a comparative overview of its performance against other common alternatives, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual aid to understanding the complex signaling networks in which C2-Ceramide participates. For researchers and drug development professionals, a thorough understanding of C2-Ceramide's mechanism of action is crucial for designing and interpreting experiments aimed at validating its role in specific signaling pathways.

References

Benchmarking Lipid C2 LNP Delivery Efficiency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of lipid nanoparticle (LNP) delivery systems, selecting the optimal formulation is paramount for therapeutic success. This guide provides an objective comparison of the in vivo delivery efficiency of LNPs formulated with the ionizable amino lipid, Lipid C2, against other commonly used alternatives. The data presented herein is compiled from preclinical studies to aid in the rational selection of LNP platforms for targeted organ delivery.

Unveiling the In Vivo Performance of this compound LNPs

The biodistribution of lipid nanoparticles is a critical determinant of their efficacy and safety. Understanding where a therapeutic payload is delivered is essential for maximizing on-target effects while minimizing off-target toxicity. This guide focuses on the organ-specific delivery of LNPs formulated with this compound, a novel ionizable amino lipid, and compares its performance with established lipids such as DLin-MC3-DMA (MC3) and SM-102.

Quantitative analysis of LNP distribution is typically performed in animal models, where the percentage of the injected dose per gram of tissue (%ID/g) is a key metric for comparing delivery efficiency across different organs and formulations. The following table summarizes the available quantitative data for this compound LNPs in comparison to other formulations.

Ionizable LipidOrganDelivery Efficiency (Reported Metric)Comparative Notes
This compound LiverData not publicly available in quantitative %ID/g format. Patent literature suggests luciferase expression.Direct quantitative comparison with other lipids in a side-by-side study is not readily available in published literature.
This compound SpleenData not publicly available in quantitative %ID/g format.
This compound LungsData not publicly available in quantitative %ID/g format.
DLin-MC3-DMA LiverHigh accumulation is consistently reported.Generally considered the gold standard for liver-targeted delivery.
SM-102 LiverHigh accumulation, similar to MC3.A key component in the Moderna COVID-19 vaccine, known for efficient liver delivery.
Novel C24 LNP LiverReduced off-target expression by 6-fold compared to MC3.[1]Demonstrates the potential for novel lipids to alter organ tropism.
CL15F 7-5 SpleenSignificantly higher expression compared to SM-102 LNPs.[2]Highlights the impact of lipid structure on spleen targeting.
CL15F 7-5 MusclePredominant expression observed.[2]

Note: While patent literature mentions the use of "amino this compound" in LNP formulations and alludes to its in vivo activity through luciferase expression, specific quantitative biodistribution data (%ID/g) in peer-reviewed publications is not available at the time of this guide's compilation. The comparative data for other lipids is provided for context.

Experimental Methodologies for Benchmarking LNP Delivery

To ensure the reproducibility and validity of LNP biodistribution studies, a standardized experimental protocol is crucial. The following outlines a typical workflow for assessing the in vivo delivery efficiency of LNP formulations.

Experimental Workflow for In Vivo LNP Biodistribution Assessment

Caption: Experimental workflow for benchmarking LNP delivery efficiency.

Key Experimental Protocols:

1. LNP Formulation:

  • Lipid Composition: The ionizable lipid (e.g., this compound, MC3), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol.

  • Payload Encapsulation: The therapeutic payload (e.g., mRNA, siRNA) is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous payload solution are rapidly mixed using a microfluidic device to induce LNP self-assembly.

  • Purification and Characterization: The resulting LNPs are dialyzed against PBS to remove ethanol and unencapsulated payload. The size, polydispersity index (PDI), and encapsulation efficiency are determined using dynamic light scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen), respectively.

2. In Vivo Biodistribution Study:

  • Animal Model: Typically, 6-8 week old C57BL/6 mice are used.

  • Administration: LNPs are administered intravenously (i.v.) via the tail vein at a specified dose (e.g., 1 mg/kg).

  • Timepoints: Animals are euthanized at various time points post-injection (e.g., 2, 6, and 24 hours) to assess the distribution kinetics.

  • Organ Collection: Major organs such as the liver, spleen, lungs, heart, and kidneys are harvested, weighed, and homogenized.

3. Quantification of LNP Accumulation:

  • Fluorescent Labeling: A fluorescent dye (e.g., DiR) can be encapsulated within the LNPs. The fluorescence intensity in organ homogenates is measured using an in vivo imaging system (IVIS) or a plate reader. A standard curve is used to quantify the amount of LNP accumulated.

  • Radiolabeling: A radiolabel (e.g., 3H or 111In) can be incorporated into one of the lipid components. The radioactivity in organ homogenates is measured using a scintillation counter to determine the %ID/g.

  • Payload Quantification: For nucleic acid payloads, quantitative real-time PCR (qPCR) or a branched DNA (bDNA) assay can be used to quantify the amount of mRNA or siRNA in organ lysates.

Logical Framework for LNP Delivery and Analysis

The process of LNP-mediated drug delivery and its subsequent analysis follows a logical pathway from formulation to in vivo evaluation and data interpretation.

LNP_Delivery_Logic cluster_LNP LNP Design & Formulation cluster_Delivery In Vivo Delivery cluster_Analysis Analysis & Outcome Lipid_Selection Ionizable Lipid Selection (e.g., this compound) Formulation LNP Formulation Lipid_Selection->Formulation Payload Therapeutic Payload (e.g., mRNA) Payload->Formulation Administration Systemic Administration Formulation->Administration Circulation Blood Circulation Administration->Circulation Organ_Uptake Organ Accumulation Circulation->Organ_Uptake Biodistribution Biodistribution Profiling Organ_Uptake->Biodistribution Organ_Uptake->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy Toxicity Toxicity Assessment Biodistribution->Toxicity

Caption: Logical flow of LNP-mediated drug delivery and evaluation.

Conclusion

The selection of an appropriate LNP formulation is a critical step in the development of nucleic acid-based therapeutics. While established lipids like MC3 and SM-102 have demonstrated robust liver-targeted delivery, the emergence of novel lipids such as this compound and others offers the potential for tailored organ-specific delivery. This guide highlights the current landscape of LNP biodistribution and provides a framework for the systematic evaluation of new formulations. As more quantitative data for novel lipids becomes available, such comparative guides will be invaluable for accelerating the translation of promising new therapies from the bench to the clinic. Researchers are encouraged to conduct head-to-head comparative studies using standardized protocols to build a comprehensive understanding of the structure-activity relationships that govern LNP biodistribution.

References

A Comparative Guide to Apoptosis Induction: C2-Ceramide vs. Etoposide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, selecting the appropriate stimulus for inducing apoptosis is critical for experimental success. C2-Ceramide, a synthetic, cell-permeable analog of a natural signaling lipid, and etoposide, a widely-used chemotherapeutic agent, are both potent inducers of programmed cell death. However, they operate through fundamentally different mechanisms. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific model system and scientific question.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between C2-Ceramide and etoposide lies in their initial cellular targets. Etoposide is a genotoxic agent that triggers the intrinsic apoptosis pathway by inflicting DNA damage. In contrast, C2-Ceramide acts as a lipid second messenger, capable of activating stress signaling pathways and acting directly on mitochondria to initiate apoptosis, bypassing the need for upstream DNA damage signals.

Etoposide: The DNA Damage-Dependent Pathway Etoposide functions as a topoisomerase II inhibitor.[1][2] By stabilizing the covalent complex between the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to the accumulation of permanent double-strand breaks (DSBs).[2] This extensive DNA damage activates a well-defined signaling cascade:

  • Damage Sensing: The DNA damage is recognized by sensor proteins, primarily the ataxia telangiectasia-mutated (ATM) kinase.[3]

  • Signal Transduction: ATM phosphorylates and activates key downstream targets, including the tumor suppressor protein p53.[1][3][4]

  • Effector Activation: Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA.[1][4]

  • Mitochondrial Permeabilization: Bax translocates from the cytosol to the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[4][5]

  • Caspase Cascade: Released cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[1]

G cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytosol Cytosol Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Causes ATM ATM Activation DNA_Breaks->ATM p53 p53 Phosphorylation ATM->p53 Bax_exp Bax Upregulation p53->Bax_exp Bax_trans Bax Translocation Bax_exp->Bax_trans CytC Cytochrome c Release Bax_trans->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_stress Stress Pathways cluster_mito Mitochondrion cluster_cytosol Cytosol C2_Cer C2-Ceramide JNK JNK/SAPK Activation C2_Cer->JNK ER_Stress ER Stress C2_Cer->ER_Stress Mito_Channel Direct Channel Formation C2_Cer->Mito_Channel Apoptosis Apoptosis JNK->Apoptosis ER_Stress->Apoptosis CytC Cytochrome c Release Mito_Channel->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis G cluster_exp Experimental Workflow cluster_assays Culture 1. Seed & Culture Cells Treat 2. Treat with Inducer (Etoposide or C2-Ceramide) Culture->Treat Harvest 3. Harvest Cells (Adherent & Suspension) Treat->Harvest Assay 4. Apoptosis Assay Harvest->Assay Annexin Annexin V / PI Staining (Flow Cytometry) Assay->Annexin Detects Membrane Changes Caspase Caspase-3 Activity Assay (Spectrophotometry) Assay->Caspase Measures Enzyme Activity Analysis 5. Data Analysis Annexin->Analysis Caspase->Analysis

References

A Researcher's Guide to Confirming C2-Ceramide Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the cellular uptake of C2-Ceramide is crucial for understanding its diverse biological roles, from inducing apoptosis to modulating signaling pathways. This guide provides a comprehensive comparison of current methods, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.

The short-chain C2-Ceramide is a cell-permeable analog of endogenous ceramides, making it a valuable tool to investigate the cellular consequences of elevated ceramide levels. However, confirming its entry into cells and understanding its subsequent fate is not without challenges. Exogenously supplied C2-Ceramide can be metabolized, incorporated into other sphingolipids, or localized to specific subcellular compartments.[1][2][3] Therefore, the choice of detection method can significantly impact the interpretation of experimental results.

This guide compares the most common techniques for confirming and quantifying C2-Ceramide uptake, including fluorescent microscopy, click chemistry, and mass spectrometry. We will delve into the principles, advantages, and limitations of each approach, supported by experimental data and detailed protocols.

Comparative Analysis of C2-Ceramide Uptake Detection Methods

The selection of a method to track C2-Ceramide uptake depends on several factors, including the specific research question, available equipment, and the need for quantitative versus qualitative data. The following table summarizes the key characteristics of each technique.

Method Principle Advantages Disadvantages Typical Readout
Fluorescently Labeled C2-Ceramide C2-Ceramide is conjugated to a fluorescent dye (e.g., NBD, BODIPY, COUPY).[4][5]- Enables live-cell imaging and visualization of subcellular localization.[4][6] - Relatively straightforward protocol.- The bulky fluorophore may alter the biological activity and subcellular distribution of the ceramide analog.[4][7] - Signal can be prone to photobleaching.Fluorescence intensity, subcellular localization pattern.[4]
Click Chemistry A modified C2-Ceramide with a small bioorthogonal handle (e.g., an azide) is introduced to cells and then detected by a fluorescent probe via a click reaction.[7][8][9]- The small modification is less likely to perturb the molecule's function compared to a large fluorophore.[6][7] - Allows for in situ labeling.[7]- Requires two-step labeling process. - Potential for incomplete reaction or off-target effects of the catalyst.[9]Fluorescence signal after click reaction.[7]
Mass Spectrometry (LC-MS/MS) Separation and quantification of C2-Ceramide from total cell lysates based on its mass-to-charge ratio.[1][10][11]- Highly sensitive and specific for the unmodified C2-Ceramide molecule.[10][12] - Allows for the simultaneous quantification of C2-Ceramide and its metabolites.[1][10]- Provides no information on subcellular localization.[6][12] - Requires cell lysis, precluding live-cell analysis.[6] - Requires specialized equipment.Absolute or relative quantification of C2-Ceramide levels.[1][11]
Antibody-Based Detection (Immunofluorescence) Utilizes antibodies that specifically recognize ceramide to visualize its localization within fixed and permeabilized cells.[2][6]- Can provide information about the localization of total ceramide pools (endogenous and exogenous).[6]- Antibody specificity and accessibility to the lipid target can be limiting factors.[6] - Requires cell fixation, preventing live-cell imaging.Fluorescence signal from secondary antibody.[1]

Quantitative Data Comparison

The following table presents representative quantitative data from studies utilizing different methods to assess ceramide uptake. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell types, experimental conditions, and quantification methods.

Method Cell Type Treatment Fold Increase in Ceramide (vs. Control) Reference
LC-MS/MS C2C12 myotubes100 µM C2-Ceramide for 2h~2-fold increase in total endogenous ceramides[1]
Fluorescent NBD C6-Ceramide NCI/ADR-RES cellsIncubation time-dependentPlateau of ~30 pmol of NBD C6-Glucosylceramide after 120 min[13]

Experimental Protocols

Fluorescent C2-Ceramide Uptake using Confocal Microscopy

This protocol describes the use of a fluorescently labeled C2-Ceramide analog, such as NBD-C2-Ceramide, for visualizing cellular uptake.

Materials:

  • Fluorescent C2-Ceramide analog (e.g., NBD-C2-Ceramide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Coverslips

  • Confocal microscope

Protocol:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Prepare a working solution of the fluorescent C2-Ceramide in cell culture medium at the desired concentration (e.g., 1-10 µM).

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the fluorescent C2-Ceramide to the cells.

  • Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours) at 37°C.

  • Wash the cells three times with ice-cold PBS to remove excess probe.

  • Mount the coverslips on a microscope slide with a drop of mounting medium.

  • Visualize the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.

C2-Ceramide Uptake Quantification by LC-MS/MS

This protocol outlines the general steps for quantifying intracellular C2-Ceramide levels using liquid chromatography-tandem mass spectrometry.

Materials:

  • C2-Ceramide

  • Cell culture medium

  • PBS

  • Methanol

  • Chloroform

  • Internal standard (e.g., C17:0 Ceramide)

  • LC-MS/MS system

Protocol:

  • Plate cells in a multi-well plate and treat with C2-Ceramide for the desired time and concentration.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract the lipids using a solvent mixture such as chloroform:methanol.

  • Add a known amount of an internal standard to the lipid extract for normalization.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids using a suitable chromatography column and gradient.

  • Detect and quantify C2-Ceramide and the internal standard using multiple reaction monitoring (MRM) mode.[10][11]

  • Calculate the amount of C2-Ceramide in the sample relative to the internal standard and normalize to the total protein or cell number.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

Fluorescent_Ceramide_Uptake cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_imaging Imaging start Seed cells on coverslips adhere Allow cells to adhere start->adhere wash1 Wash cells with PBS adhere->wash1 prepare_probe Prepare fluorescent C2-Ceramide solution add_probe Incubate cells with fluorescent C2-Ceramide prepare_probe->add_probe wash1->add_probe wash2 Wash cells to remove excess probe add_probe->wash2 mount Mount coverslips wash2->mount image Visualize with confocal microscope mount->image

Caption: Workflow for visualizing C2-Ceramide uptake using a fluorescent analog.

LCMS_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Treat cells with C2-Ceramide wash Wash cells with PBS start->wash extract Lipid Extraction wash->extract add_is Add Internal Standard extract->add_is dry Dry Lipid Extract add_is->dry reconstitute Reconstitute in LC-MS/MS solvent dry->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for quantifying C2-Ceramide uptake by LC-MS/MS.

C2-Ceramide Signaling Pathway Overview

Upon cellular uptake, C2-Ceramide can influence various signaling pathways. While its metabolism can lead to the generation of other bioactive sphingolipids, C2-Ceramide itself can directly interact with downstream effectors.

Ceramide_Signaling cluster_metabolism Metabolism cluster_signaling Direct Signaling C2_Ceramide Exogenous C2-Ceramide Uptake Cellular Uptake C2_Ceramide->Uptake Intracellular_C2 Intracellular C2-Ceramide Uptake->Intracellular_C2 Deacylation Deacylation Intracellular_C2->Deacylation PP2A Protein Phosphatase 2A (PP2A) Intracellular_C2->PP2A PKCzeta Protein Kinase C zeta (PKCζ) Intracellular_C2->PKCzeta Sphingosine Sphingosine Deacylation->Sphingosine Reacylation Re-acylation Sphingosine->Reacylation Endogenous_Ceramides Endogenous Long-Chain Ceramides Reacylation->Endogenous_Ceramides Akt_inhibition Inhibition of Akt/PKB PP2A->Akt_inhibition PKCzeta->Akt_inhibition Apoptosis Apoptosis Akt_inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest Akt_inhibition->CellCycleArrest

Caption: Simplified overview of C2-Ceramide uptake and downstream signaling.

Conclusion

Confirming the cellular uptake of C2-Ceramide is a critical first step in elucidating its biological functions. This guide has provided a comparative overview of the primary methods available, highlighting their strengths and weaknesses. For qualitative studies focusing on subcellular localization in living cells, fluorescently labeled ceramides are a valuable tool, though the potential for artifacts introduced by the fluorescent tag must be considered. Click chemistry offers a more biologically inert alternative for fluorescent labeling. For precise and accurate quantification of C2-Ceramide and its metabolites, LC-MS/MS remains the gold standard, despite its inability to provide spatial information. By carefully considering the experimental goals and the information provided in this guide, researchers can select the most appropriate method to confidently confirm C2-Ceramide uptake and advance their understanding of sphingolipid biology.

References

Validating the Purity of Synthetic N-acetyl-D-sphingosine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic N-acetyl-D-sphingosine (C2 ceramide) is critical for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of common analytical techniques used to validate the purity of this bioactive lipid, complete with experimental protocols and supporting data.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical method for determining the purity of synthetic N-acetyl-D-sphingosine depends on the specific requirements of the analysis, including the need for quantification, sensitivity, and the ability to identify unknown impurities. The three primary techniques employed are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase on a plate.High-resolution separation based on partitioning between a stationary phase in a column and a high-pressure liquid mobile phase.Separation by HPLC followed by mass-based detection and fragmentation for structural elucidation.
Primary Use Rapid qualitative assessment and semi-quantitative estimation of purity.[1]Quantitative analysis of purity and separation of isomers.[2]Highly sensitive and specific quantification and identification of the analyte and unknown impurities.[2][3]
Sensitivity Lower, generally in the microgram (µg) range.[1]Moderate, typically in the nanogram (ng) range.Highest, often in the picogram (pg) to femtogram (fg) range.[2]
Limit of Detection (LOD) ~0.4 µg (with evaporative light scattering detection).Can be in the low ng/mL range depending on the detector.5–50 pg/mL for distinct ceramides.[2]
Limit of Quantification (LOQ) Not ideal for precise quantification.Typically in the mid-to-high ng/mL range.5–50 pg/mL for distinct ceramides.[2]
Common Impurities Detected Gross impurities with different polarity.Isomers, byproducts with similar UV-Vis absorbance.Stereoisomers, isobaric impurities, and trace contaminants.[4]
Cost & Complexity Low cost, simple to perform.[1]Moderate cost and complexity.High cost and high complexity.
Throughput High, multiple samples can be run on a single plate.Moderate, sequential injections.Moderate, sequential injections.

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC) for Routine Purity Check

TLC is a cost-effective and rapid method for the qualitative assessment of N-acetyl-D-sphingosine purity.[1] Commercial preparations often specify purity as ≥97% or ≥98% as determined by TLC.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the synthetic N-acetyl-D-sphingosine in a chloroform:methanol (2:1, v/v) solution.[5]

  • TLC Plate: Use a pre-coated silica gel 60 F254 plate.

  • Spotting: Apply 1-5 µL of the sample solution to the origin of the TLC plate.

  • Mobile Phase: A common solvent system is chloroform:methanol:acetic acid (94:1:5, v/v/v).[6]

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light: If the compound is UV active, visualize the spot under a UV lamp at 254 nm.

    • Staining: Spray the plate with a primuline solution and visualize under UV light, or expose to iodine vapor.[1] Orcinol can also be used as a specialized stain for ceramides.[1]

  • Analysis: The purity is estimated by the presence of a single spot corresponding to the N-acetyl-D-sphingosine standard. The presence of other spots indicates impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a more robust and quantitative assessment of purity compared to TLC.[2]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol and water.

  • Sample Preparation: Prepare a standard solution of N-acetyl-D-sphingosine of known concentration in the mobile phase. Dissolve the sample to be tested in the same solvent.

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 205-210 nm or ELSD.

  • Quantification: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis and Impurity Identification

LC-MS/MS is the most sensitive and specific method for the analysis of N-acetyl-D-sphingosine, allowing for precise quantification and the identification of impurities, including stereoisomers.[3][4]

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C8 or C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing 0.1-0.2% formic acid and potentially ammonium formate to improve ionization.[7][8]

  • Sample Preparation: Dissolve the sample in the mobile phase. The use of an internal standard, such as a stable isotope-labeled ceramide, is recommended for accurate quantification.

  • Injection Volume: 5 µL.

  • MS Detection: Operate in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion for N-acetyl-D-sphingosine (C2 ceramide, d18:1/2:0) would be its [M+H]+ ion. Common product ions for ceramides include m/z 264, which corresponds to the sphingosine backbone after loss of the N-acyl group and water.[3]

  • Data Analysis: Purity is determined by the relative abundance of the target analyte compared to any detected impurities. The high mass accuracy of the instrument can help in proposing elemental compositions for unknown impurities.

Visualizing Workflows and Pathways

To better illustrate the processes involved in purity validation and the biological context of N-acetyl-D-sphingosine, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Results sample Synthetic N-acetyl-D-sphingosine dissolution Dissolution in appropriate solvent sample->dissolution tlc TLC Analysis dissolution->tlc Qualitative Screening hplc HPLC Analysis dissolution->hplc Quantitative Purity lcms LC-MS/MS Analysis dissolution->lcms High-Sensitivity Quantification & Impurity ID tlc_result Purity Estimation (Semi-quantitative) tlc->tlc_result hplc_result Purity (% Area) & Isomer Separation hplc->hplc_result lcms_result Precise Purity, Impurity Profile, Structural Info lcms->lcms_result

Caption: Experimental workflow for validating the purity of synthetic N-acetyl-D-sphingosine.

N-acetyl-D-sphingosine is a cell-permeable analog of ceramide and is widely used to study ceramide-mediated signaling pathways, particularly in apoptosis.

ceramide_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling stimuli Stress Signals (e.g., TNF-α, FasL) smase Sphingomyelinase (SMase) stimuli->smase activates sm Sphingomyelin ceramide N-acetyl-D-sphingosine (Ceramide) sm->ceramide hydrolyzes to pp Protein Phosphatases (PP1, PP2A) ceramide->pp activates jnk SAPK/JNK Pathway ceramide->jnk activates caspases Caspase Activation pp->caspases leads to jnk->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of ceramide-mediated apoptosis.

References

Lipid C2 (C2-Ceramide): A Comparative Analysis of In Vitro and In Vivo Findings

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Tool in Apoptosis Research, C2-Ceramide Bridges the Gap Between Cellular Mechanisms and Physiological Outcomes

C2-ceramide (N-acetyl-d-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides, a class of sphingolipids that act as critical second messengers in a variety of cellular processes. Due to its short acyl chain, C2-ceramide readily crosses cell membranes, making it an invaluable tool for researchers investigating the downstream effects of ceramide accumulation. This guide provides a comparative overview of the key findings from in vitro and in vivo studies on C2-ceramide, with a focus on its pro-apoptotic functions.

Quantitative Data Summary: In Vitro vs. In Vivo Effects

The following tables summarize the key quantitative parameters from representative studies, highlighting the concentrations and observed effects of C2-ceramide in different experimental systems.

Table 1: In Vitro Studies of C2-Ceramide

Cell Line/SystemC2-Ceramide ConcentrationKey FindingsReference(s)
Human Squamous Carcinoma (HSC-I)Dose-dependentToxic effect, induced apoptotic morphology and internucleosomal DNA fragmentation.[1]
Human Oligodendroglial (MO3.13)Not specifiedInduced apoptosis, accompanied by caspase-3 activation.[2]
Head and Neck Squamous Carcinoma (HN4, HN30)Concentration-dependent (IC50 not specified)Induced caspase-3-independent apoptosis and programmed necrosis.[3]
Human Breast Cancer (MCF-7)27.13 µM (IC50)Induced senescence-like phenotype and growth arrest.[4]
Human Breast Cancer (MDA-MB-231)4 µM (IC50)Induced apoptosis by reducing mutant p53 expression.[4]
U87MG Glioma Cells25 µMInhibited cell invasion and migration.[5]
Planar Phospholipid Membranes5 µMFormed large, stable channels, increasing membrane conductance.[6][7]
Isolated MitochondriaNot specifiedInduced cytochrome c release.[8]

Table 2: In Vivo and Ex Vivo Studies Involving Ceramides

Model Organism/SystemCeramide AnalogAdministration/ObservationKey FindingsReference(s)
Rat Model (NK-LGL leukemia)C6-ceramide (nanoliposomal)Not specifiedInhibited leukemia proliferation.[8]
Zebrafish Model (NSCLC cells)C2-ceramide (with chloroquine)Not specifiedSuppressed tumor cell proliferation.[9]
Rodent Models (Diabetes)Endogenous ceramidesNot specifiedImplicated in palmitate-induced beta-cell apoptosis.[10]
Human Patients (Cardiovascular Disease)Endogenous ceramides (C16:0, C18:0, C24:1)Plasma levelsElevated levels correlated with increased risk of cardiovascular death.[10]

Signaling Pathways and Mechanisms of Action

In vitro studies have been instrumental in elucidating the molecular pathways triggered by C2-ceramide. A primary mechanism is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

One of the key direct effects of ceramide is on the mitochondria. It has been shown to form large, protein-permeable channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6][11] This event initiates a caspase cascade, ultimately leading to programmed cell death.

The diagram below illustrates the central role of C2-ceramide in the intrinsic apoptosis pathway.

References

Unveiling the Mitochondrial Maze: A Comparative Guide to C2-Ceramide's Impact on Cellular Powerhouses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of cellular signaling and mitochondrial function, C2-Ceramide has long been a tool of interest. This cell-permeable analog of endogenous ceramide has been instrumental in elucidating the role of sphingolipids in apoptosis and mitochondrial dysregulation. This guide provides an objective comparison of C2-Ceramide's effects on mitochondrial function against its inactive analog and other mitochondrial modulators, supported by experimental data and detailed protocols.

Ceramides, a class of lipid molecules, are pivotal signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence. C2-Ceramide (N-acetyl-D-sphingosine) is a synthetic, cell-permeable short-chain ceramide that is widely used to mimic the effects of endogenous ceramides. Its primary mode of action in inducing apoptosis is through its direct and indirect effects on mitochondria, the cell's energy-producing organelles.

C2-Ceramide's Multifaceted Assault on Mitochondrial Function

C2-Ceramide disrupts mitochondrial function through several key mechanisms, ultimately leading to the initiation of the intrinsic apoptotic pathway. These effects are often compared to its biologically inactive analog, C2-dihydroceramide, which lacks the critical 4,5-trans double bond and serves as a crucial negative control in experiments.

Permeabilization of the Outer Mitochondrial Membrane and Cytochrome c Release

One of the hallmark effects of C2-Ceramide is its ability to increase the permeability of the outer mitochondrial membrane.[1] This is thought to occur through the formation of large, stable channels within the membrane.[1][2][3] This channel formation is a key event, as it allows for the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.[1][4][5] Once in the cytosol, cytochrome c activates caspase cascades, leading to the execution phase of apoptosis. Studies have shown that both C2- and C16-ceramide can induce this permeability increase in a dose-dependent manner, an effect not observed with the inactive C2-dihydroceramide.[1]

Disruption of the Mitochondrial Respiratory Chain and ATP Depletion

C2-Ceramide has been shown to directly inhibit components of the mitochondrial electron transport chain (ETC).[6] Specifically, it has been reported to inhibit Complex III (ubiquinone-cytochrome c reductase) and Complex I (NADH-ubiquinone oxidoreductase).[6][7] This inhibition disrupts the flow of electrons, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and a subsequent reduction in ATP synthesis.[1][2][8][9][10] The depletion of cellular ATP is a critical factor that can push a cell towards either apoptosis or necrosis.[9][10]

Induction of Oxidative Stress

The disruption of the electron transport chain by C2-Ceramide can also lead to an increase in the production of reactive oxygen species (ROS).[2][11][12] The leakage of electrons from the inhibited complexes can react with molecular oxygen to form superoxide radicals, which are then converted to other ROS. This increase in oxidative stress can further damage mitochondrial components, including DNA, proteins, and lipids, exacerbating mitochondrial dysfunction and promoting apoptosis.[13] However, it is worth noting that some studies have reported that C2-Ceramide did not induce ROS generation in certain cell types like cardiomyocytes.[14]

Alterations in Mitochondrial Morphology

Recent studies have highlighted the role of C2-Ceramide in altering mitochondrial dynamics. It has been shown to promote mitochondrial fission, the process by which mitochondria divide.[4][8] This leads to a fragmented mitochondrial network, a characteristic often observed during apoptosis.[4][11] The increased fission is associated with a decrease in mitochondrial membrane potential and the release of cytochrome c.[4][15] This effect is mediated by the modulation of key fission and fusion proteins.[15]

Comparative Analysis of Mitochondrial Effects

To provide a clear overview, the following tables summarize the quantitative effects of C2-Ceramide on key mitochondrial parameters compared to its inactive analog and other well-known mitochondrial inhibitors.

Parameter C2-Ceramide C2-Dihydroceramide (Inactive Analog) Antimycin A (Complex III Inhibitor) Rotenone (Complex I Inhibitor) Oligomycin (ATP Synthase Inhibitor)
Mitochondrial Membrane Potential (ΔΨm) Significant Decrease[4][8][16]No significant effect[4]Decrease[17]Decrease[18]Increase or moderate decrease depending on cell type[17]
Cytochrome c Release Induces release[1][4][5]No effect[1]Induces releaseInduces releaseCan induce release
Reactive Oxygen Species (ROS) Production Increased production[2][11][12]No significant effect[12]Increased production[18]Increased production[18]Can increase ROS
ATP Production Decreased production[1][2][9]No significant effectDecreased productionDecreased productionDecreased production[19]
Oxygen Consumption Rate (OCR) Decreased rate[13][20]No significant effectDecreased rate[17]Decreased rateDecreased rate
Mitochondrial Fission Promotes fission[4][8][15]No effect[4]Can induce fissionCan induce fissionCan induce fission

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To further illustrate the mechanisms of action and the methods used to study them, the following diagrams are provided.

C2_Ceramide_Signaling_Pathway cluster_mito C2_Ceramide C2-Ceramide ETC Electron Transport Chain (Complex I & III) C2_Ceramide->ETC Inhibits MOMP Outer Membrane Permeabilization (Channel Formation) C2_Ceramide->MOMP Induces Mitochondrial_Fission Mitochondrial Fission C2_Ceramide->Mitochondrial_Fission Promotes Mitochondrion Mitochondrion ROS ROS Production ETC->ROS Leads to ATP_Depletion ATP Depletion ETC->ATP_Depletion Leads to Apoptosis Apoptosis ROS->Apoptosis Contributes to Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Allows Cytochrome_c->Apoptosis Activates ATP_Depletion->Apoptosis Contributes to Mitochondrial_Fission->Apoptosis Associated with

Caption: C2-Ceramide's signaling pathway leading to mitochondrial dysfunction and apoptosis.

Experimental_Workflow cluster_assays Mitochondrial Function Assays start Cell Culture treatment Treatment with C2-Ceramide, C2-Dihydroceramide, or Inhibitors start->treatment incubation Incubation (Time Course) treatment->incubation assay_mmp Mitochondrial Membrane Potential (e.g., TMRE, JC-1) incubation->assay_mmp assay_ros ROS Production (e.g., MitoSOX, DCFDA) incubation->assay_ros assay_ocr Oxygen Consumption Rate (Seahorse Analyzer) incubation->assay_ocr assay_atp ATP Levels (Luminometry) incubation->assay_atp assay_cyto Cytochrome c Release (Western Blot/Immunofluorescence) incubation->assay_cyto assay_morphology Mitochondrial Morphology (Microscopy, e.g., MitoTracker) incubation->assay_morphology analysis Data Analysis and Comparison assay_mmp->analysis assay_ros->analysis assay_ocr->analysis assay_atp->analysis assay_cyto->analysis assay_morphology->analysis

Caption: A typical experimental workflow for assessing mitochondrial function.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of C2-Ceramide on mitochondrial function. Specific details may need to be optimized for different cell types and experimental conditions.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
  • Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate suitable for fluorescence microscopy or flow cytometry. Allow cells to adhere overnight. Treat cells with desired concentrations of C2-Ceramide, C2-dihydroceramide, or other compounds for the desired time period. Include a positive control (e.g., FCCP, a protonophore that collapses ΔΨm) and a vehicle control.

  • Staining: Following treatment, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add pre-warmed medium containing Tetramethylrhodamine, Ethyl Ester (TMRE) at a final concentration of 20-200 nM. Incubate for 15-30 minutes at 37°C in the dark.

  • Imaging/Flow Cytometry:

    • Microscopy: After incubation, wash the cells with PBS to remove excess dye. Add fresh pre-warmed medium or PBS and immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~549/575 nm).

    • Flow Cytometry: After staining, detach the cells using a gentle cell dissociation reagent. Resuspend the cells in PBS and analyze immediately using a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity of TMRE. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

Detection of Mitochondrial Superoxide using MitoSOX Red
  • Cell Culture and Treatment: Follow the same procedure as for ΔΨm measurement.

  • Staining: After treatment, wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS) or other suitable buffer. Add pre-warmed HBSS containing MitoSOX Red at a final concentration of 2-5 µM. Incubate for 10-30 minutes at 37°C, protected from light.

  • Imaging/Flow Cytometry:

    • Microscopy: Wash the cells gently three times with pre-warmed HBSS. Add fresh pre-warmed buffer and image immediately using a fluorescence microscope (Excitation/Emission: ~510/580 nm).

    • Flow Cytometry: After staining, wash and detach the cells. Resuspend in HBSS and analyze immediately by flow cytometry.

  • Data Analysis: An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

  • Treatment: Treat cells with C2-Ceramide or other compounds for the desired duration.

  • Assay Preparation: One hour before the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Assay: Load the sensor cartridge with the desired mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to be injected during the assay. Calibrate the instrument and then start the assay. The instrument will measure the OCR in real-time.

  • Data Analysis: The OCR data is normalized to cell number or protein concentration. The sequential injection of inhibitors allows for the calculation of key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion

C2-Ceramide remains a valuable pharmacological tool for investigating the intricate relationship between sphingolipid signaling and mitochondrial-mediated apoptosis. Its ability to induce outer membrane permeabilization, disrupt the electron transport chain, promote ROS production, and alter mitochondrial dynamics provides a multi-pronged approach to studying mitochondrial dysfunction. By comparing its effects to inactive analogs and well-characterized mitochondrial inhibitors, researchers can gain a more comprehensive understanding of the specific role of ceramides in cellular life and death decisions. The provided data, visualizations, and protocols offer a foundational guide for designing and interpreting experiments aimed at validating the effects of C2-Ceramide on mitochondrial function.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lipid C2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Lipid C2, an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. By following these step-by-step guidelines, researchers, scientists, and drug development professionals can mitigate risks associated with the handling and disposal of this compound.

I. Hazard Assessment and Core Safety Principles

Key Safety Principles:

  • Segregation is Paramount: Never mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Containment is Crucial: Use dedicated, properly labeled, and sealed containers for all this compound waste.[3][5]

  • Avoid Environmental Release: Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[6][7]

II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound waste to prevent dermal, ocular, and respiratory exposure.

EquipmentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against skin contact.[7] The outer glove can be safely removed if contaminated.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes of solutions containing this compound.[2][7]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Avoids the generation of dusts or aerosols. If handling outside a fume hood is unavoidable, a suitable respirator should be worn.[2][8]

III. Step-by-Step Disposal Procedure

This protocol details the safe collection, segregation, and packaging of this compound waste for disposal.

Experimental Protocol: Waste Collection and Packaging

  • Designated Waste Containers:

    • Use separate, dedicated, and clearly labeled hazardous waste containers for solid and liquid waste.

    • Containers must be made of a material compatible with the solvents in which this compound is dissolved (e.g., chloroform, DMSO).[1] Glass containers are recommended for organic solutions.[9]

    • Label containers with "Hazardous Waste: this compound" and include the full chemical name and any other identifiers required by your institution's EHS department.[6]

  • Segregation of Waste Streams:

    • Solid Waste:

      • Collect all disposable materials that have come into contact with this compound, such as contaminated gloves, pipette tips, weigh boats, and bench paper, in the designated solid waste container.[7]

    • Liquid Waste:

      • Collect all solutions containing this compound in a dedicated liquid hazardous waste container.[7]

      • Do not mix with other chemical waste streams.[4]

  • Packaging for Disposal:

    • Ensure the lids of all waste containers are securely sealed to prevent leaks or spills.

    • Wipe the exterior of the containers to remove any potential external contamination.

    • Store the sealed containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic, until collection by the EHS department.[6]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[10]

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plasticware.[6]

IV. Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound waste.

LipidC2_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE Handling Handle this compound (Solid or Solution) PPE->Handling Prep_Waste Prepare Labeled Waste Containers (Solid & Liquid) Prep_Waste->Handling Solid_Waste Contaminated Solids (Gloves, Tips, etc.) Handling->Solid_Waste generates Liquid_Waste Solutions Containing This compound Handling->Liquid_Waste generates Collect_Solid Place in Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Place in Liquid Waste Container Liquid_Waste->Collect_Liquid Seal Securely Seal Containers Collect_Solid->Seal Collect_Liquid->Seal Store Store in Designated Hazardous Waste Area Seal->Store EHS Arrange for EHS Pickup Store->EHS

Caption: Workflow for Safe Handling and Disposal of this compound.

Waste_Segregation cluster_source Waste Source cluster_streams Segregated Waste Streams cluster_final Final Disposition LipidC2_Waste All this compound Waste Solid_Container Solid Hazardous Waste (e.g., contaminated gloves, plasticware) LipidC2_Waste->Solid_Container is segregated into Liquid_Container Liquid Hazardous Waste (e.g., solutions in chloroform/DMSO) LipidC2_Waste->Liquid_Container is segregated into EHS_Disposal EHS Managed Disposal Solid_Container->EHS_Disposal Liquid_Container->EHS_Disposal

Caption: Logical Relationship of Waste Segregation and Disposal.

References

Essential Safety and Operational Guide for Handling Lipid C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical procedures for the handling of Lipid C2, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, its function as a bioactive molecule designed to interact with cellular membranes necessitates a cautious and comprehensive approach to handling.[1] Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of your research.

Personal Protective Equipment (PPE): A Precautionary Approach

Given that this compound is primarily used in the creation of nanoparticles, and the toxicological properties of many nanomaterials are not fully understood, a higher level of personal protection than the minimum is recommended. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling solid (powder) this compound Safety glasses with side shields or chemical splash goggles.Double-gloving with nitrile gloves is recommended.[2]Lab coat.Recommended to handle in a certified chemical fume hood. If handled on an open bench, an N95 or P100 respirator is advised to prevent inhalation.
Preparing solutions of this compound Chemical splash goggles.Nitrile gloves.Lab coat.Work should be performed in a chemical fume hood or other ventilated enclosure.
Formulating Lipid Nanoparticles (LNPs) Chemical splash goggles.Nitrile gloves.Lab coat.Work should be performed in a chemical fume hood or a biological safety cabinet, especially if aerosolization is possible (e.g., during sonication).
Cleaning and Waste Disposal Chemical splash goggles.Nitrile gloves (consider heavier-duty gloves for cleaning).Lab coat.Not generally required if handling wetted materials.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure risk and ensure procedural consistency.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • This compound should be stored in a dry, dark environment at -20°C for long-term stability.

  • Ensure the container is tightly sealed and clearly labeled.

Preparation for Use
  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • When weighing the powder, use a dedicated spatula and weighing vessel.

Solution Preparation
  • This compound is soluble in solvents such as chloroform and DMSO. Always consult the product's technical data sheet for specific solubility information.

  • Add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Cap the container and mix gently until the lipid is fully dissolved.

Lipid Nanoparticle (LNP) Formulation
  • The formation of LNPs typically involves the rapid mixing of a lipid mixture in an organic solvent (like ethanol) with an aqueous solution.[3]

  • This process should be performed in a chemical fume hood or other ventilated enclosure to control solvent vapors and potential aerosols.

  • Activities that can generate aerosols, such as sonication or vortexing, require careful containment.[4]

Post-Handling and Decontamination
  • After handling, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory disinfectant.

  • Thoroughly wash your hands with soap and water after removing your gloves.

Disposal Plan: Managing this compound Waste

Proper waste management is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • Items contaminated with this compound powder, such as weighing paper, pipette tips, and gloves, should be collected in a dedicated, sealed plastic bag.

    • This bag should then be placed in a container for chemical waste.

  • Liquid Waste:

    • Solutions containing this compound and organic solvents must be disposed of as hazardous chemical waste.

    • Collect all liquid waste in a clearly labeled, sealed, and appropriate waste container. Do not pour down the drain.

    • Aqueous solutions containing LNPs should also be collected as chemical waste. While not classified as hazardous, the biological activity of LNPs warrants this precaution.

  • Sharps Waste:

    • Needles, syringes, and other sharps used in the handling of this compound or LNPs should be disposed of in a designated sharps container.

All waste containers must be clearly labeled with their contents and disposed of through your institution's hazardous waste management program.

Immediate Safety Information: First-Aid Measures

In the event of an accidental exposure to this compound, follow these immediate first-aid procedures.

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.
Skin Contact Although generally not an irritant, it is best practice to wash the affected area thoroughly with soap and water.[1] Remove any contaminated clothing.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5][6] Seek medical attention.
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Safe Handling Workflow for this compound

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store at -20°C in a dry, dark place Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) Store->Don_PPE Work_in_Hood Prepare Workspace in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Powder Weigh Solid This compound Work_in_Hood->Weigh_Powder Prepare_Solution Prepare Lipid Solution Weigh_Powder->Prepare_Solution Formulate_LNPs Formulate Lipid Nanoparticles Prepare_Solution->Formulate_LNPs Decontaminate Decontaminate Work Surfaces Formulate_LNPs->Decontaminate Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Dispose Dispose via Hazardous Waste Program Segregate_Waste->Dispose Remove_PPE_Wash Remove PPE & Wash Hands Dispose->Remove_PPE_Wash

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.